Methyl 4-hydroxy-3-propylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxy-3-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUEJVSGMTLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473099 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105211-78-7 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-3-propylbenzoate
This guide provides a comprehensive overview of the synthesis of Methyl 4-hydroxy-3-propylbenzoate, a valuable compound in various research and development sectors. The document is structured to offer not just a procedural outline but also a deep dive into the chemical principles and practical considerations that underpin the synthetic process.
Introduction and Significance
This compound is an organic compound with the molecular formula C₁₁H₁₄O₃.[1] It belongs to the paraben family, which are esters of p-hydroxybenzoic acid. Parabens are widely recognized for their preservative properties in the cosmetic, pharmaceutical, and food industries.[2][3] The introduction of a propyl group at the C-3 position of the benzene ring can modulate the compound's biological activity and physical properties, making it a target of interest for researchers in medicinal chemistry and materials science.
Strategic Approach to Synthesis
The synthesis of this compound can be approached through several strategic pathways. A logical and efficient method involves a two-step process:
-
Ortho-propylation of a suitable 4-hydroxybenzoic acid derivative.
-
Esterification of the resulting carboxylic acid.
This approach allows for precise control over the introduction of the propyl and methyl ester functionalities. A common starting material for this synthesis is 4-hydroxybenzoic acid, a readily available and cost-effective precursor.[4]
Detailed Synthetic Pathway
The selected synthetic route begins with the Friedel-Crafts alkylation of a protected 4-hydroxybenzoic acid, followed by esterification.
Step 1: Friedel-Crafts Propylation of 4-Hydroxybenzoic Acid
Direct Friedel-Crafts alkylation of 4-hydroxybenzoic acid can be challenging due to the presence of the deactivating carboxyl group and the activating hydroxyl group, which can lead to complex product mixtures. Therefore, a more controlled approach is often preferred.
A plausible strategy involves the protection of the carboxylic acid group, for instance, as a methyl ester (Methylparaben), prior to the alkylation step. Methyl 4-hydroxybenzoate (Methylparaben) is a common preservative and a readily available starting material.
The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring and proceeds via electrophilic aromatic substitution.[5] In this case, an alkylating agent, such as 1-chloropropane or propan-2-ol in the presence of a Lewis acid catalyst (e.g., AlCl₃ or a strong Brønsted acid), introduces the propyl group onto the benzene ring.[5][6] The hydroxyl group is a strong ortho-, para-director, and since the para position is blocked, the propyl group is directed to the ortho position (C-3).
It is important to note that Friedel-Crafts alkylations can be prone to issues such as polyalkylation and carbocation rearrangements.[7][8] Careful control of reaction conditions is crucial to favor the desired mono-propylated product.
An alternative to direct alkylation is the Friedel-Crafts acylation followed by reduction. This can provide better control over the position of the substituent and avoids rearrangement issues.[8][9] For instance, acylation with propanoyl chloride would yield Methyl 4-hydroxy-3-propanoylbenzoate, which can then be reduced to the desired propyl group.
For the purpose of this guide, we will focus on the direct alkylation approach for its atom economy.
Step 2: Esterification of 4-Hydroxy-3-propylbenzoic Acid
If the synthesis starts from 4-hydroxy-3-propylbenzoic acid, the final step is esterification. Fischer esterification is a standard and effective method for this transformation.[10] This reaction involves treating the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.[11][12] The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, or the water formed during the reaction is removed.[10]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.[13]
Experimental Protocols
Synthesis of 4-Hydroxy-3-propylbenzoic Acid
This protocol outlines a plausible route to the intermediate, 4-hydroxy-3-propylbenzoic acid, which can then be esterified.
Materials:
-
4-Hydroxybenzoic acid
-
Propan-1-ol
-
Sulfuric acid (concentrated)
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid in an excess of propan-1-ol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
The resulting 4-hydroxy-3-propylbenzoic acid can be isolated and purified.
Note: This is a generalized protocol. Specific quantities and reaction times would need to be optimized.
Synthesis of this compound via Esterification
Materials:
-
4-Hydroxy-3-propylbenzoic acid[14]
-
Methanol
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-hydroxy-3-propylbenzoic acid (1.0 eq) in an excess of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask in an ice bath and slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | Synthesis of 4-Hydroxy-3-propylbenzoic Acid (Illustrative) | Synthesis of this compound (Illustrative) |
| Starting Material | 4-Hydroxybenzoic Acid | 4-Hydroxy-3-propylbenzoic Acid |
| Reagents | Propan-1-ol, H₂SO₄ | Methanol, H₂SO₄ |
| Reaction Type | Friedel-Crafts Alkylation | Fischer Esterification |
| Reaction Time | 4-8 hours | 4-6 hours |
| Temperature | Reflux | Reflux |
| Yield | Variable, requires optimization | Typically >80% |
| Purification | Recrystallization/Column Chromatography | Recrystallization/Column Chromatography |
Visualization of the Synthetic Workflow
Chemical Reaction Scheme
Caption: Overall synthetic scheme for this compound.
Experimental Workflow
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An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxy-3-propylbenzoate
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 4-hydroxy-3-propylbenzoate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this guide leverages extensive data from its close structural analog, propylparaben (Propyl 4-hydroxybenzoate), to provide scientifically grounded insights. This approach, rooted in the principles of structure-activity relationships, allows for a robust understanding of its expected behavior. The guide delves into the compound's structural and fundamental properties, solubility profile, dissociation and lipophilicity characteristics, spectroscopic and chromatographic signatures, and stability considerations. Each section is supported by detailed experimental protocols, causality-driven explanations, and authoritative references, ensuring a self-validating and trustworthy resource for laboratory applications.
Introduction: Unveiling this compound
This compound belongs to the paraben family, a class of alkyl esters of p-hydroxybenzoic acid. Parabens are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial activity. The introduction of a propyl group at the 3-position of the benzene ring in this compound, adjacent to the hydroxyl group, is anticipated to modulate its physicochemical properties compared to its more common isomers, such as propylparaben. These modifications can influence its solubility, partitioning behavior, and ultimately, its efficacy and safety profile in various formulations. Understanding these fundamental properties is paramount for its potential application in drug development, from pre-formulation studies to final product manufacturing.
This guide is structured to provide a logical progression from fundamental molecular attributes to practical analytical methodologies, empowering researchers to confidently work with and characterize this compound.
Molecular Structure and Core Physical Properties
The foundational characteristics of a molecule dictate its macroscopic behavior. Here, we detail the structural and key physical constants of this compound.
Chemical Identity and Molecular Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄O₃[1]
-
Molecular Weight: 194.23 g/mol [1]
-
CAS Number: 105211-78-7[1]
The molecular structure, illustrated below, features a benzene ring substituted with a hydroxyl group, a methyl ester, and a propyl group. The relative positions of these functional groups are critical to its chemical reactivity and intermolecular interactions.
Caption: 2D structure of this compound.
Predicted and Analog-Derived Physical Properties
| Property | Value | Source/Rationale |
| Melting Point | ~96-99 °C | Based on the experimental melting point of propylparaben (96-99 °C)[2][3]. The structural similarity suggests a comparable melting point. |
| Boiling Point | 315.2 ± 30.0 °C | Predicted value[1]. Experimental determination is recommended for confirmation. |
| Density | 1.109 ± 0.06 g/cm³ | Predicted value[1]. |
| Appearance | White crystalline powder | Expected appearance based on other parabens like propylparaben[2][4][5]. |
Expert Insight: The ortho-propyl group relative to the hydroxyl group in this compound might introduce steric hindrance that could slightly alter crystal packing and, consequently, the melting point compared to propylparaben where the propyl group is part of the ester. However, the overall intermolecular forces (hydrogen bonding from the hydroxyl group and van der Waals forces) are expected to be similar, making propylparaben a strong reference.
Solubility, Dissociation, and Lipophilicity
These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate and for designing appropriate formulations.
Solubility Profile
Based on the behavior of propylparaben, this compound is expected to be poorly soluble in water and freely soluble in many organic solvents.
| Solvent | Expected Solubility | Rationale and Reference Data (Propylparaben) |
| Water | Poorly soluble | Propylparaben has a water solubility of approximately 0.4 g/L to 0.5 g/L at 25 °C[1][2]. The presence of the hydrophobic propyl group limits its interaction with water molecules. |
| Ethanol | Freely soluble | Propylparaben is freely soluble in ethanol[4][5]. |
| Acetone | Freely soluble | Propylparaben is freely soluble in acetone[4][5]. |
| Ether | Soluble | Propylparaben is soluble in ether[4][5]. |
Causality in Experimental Choice: When determining solubility, it is crucial to use a validated method such as the shake-flask method followed by quantification using a calibrated HPLC-UV system. This ensures accurate and reproducible results, which are essential for thermodynamic calculations and formulation development.
Acidity Constant (pKa)
The phenolic hydroxyl group of this compound is weakly acidic. The pKa value is essential for predicting its ionization state at different pH values, which affects its solubility, permeability, and interaction with biological targets.
-
Estimated pKa: ~8.4 - 8.5
This estimation is based on the pKa of propylparaben, which is reported to be around 8.4 to 8.5[4]. The electronic environment of the hydroxyl group is similar in both molecules, suggesting a comparable acidity.
Experimental Protocol: Potentiometric Titration for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key indicator of its ability to cross biological membranes.
-
Estimated LogP: ~3.04
This value is based on the experimentally determined LogP of propylparaben[6]. The addition of a propyl group to the benzene ring, as in this compound, would likely result in a similar or slightly higher LogP value.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are indispensable for the identification, quantification, and purity assessment of pharmaceutical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. While specific spectra for this compound are not available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogs like propylparaben[1].
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic protons: δ 6.8-8.0 ppm (three distinct signals)
-
-OCH₃ (methyl ester): δ ~3.9 ppm (singlet)
-
-OH (hydroxyl): δ ~5-7 ppm (broad singlet, concentration-dependent, D₂O exchangeable)
-
-CH₂- (propyl chain, benzylic): δ ~2.6 ppm (triplet)
-
-CH₂- (propyl chain, middle): δ ~1.6 ppm (sextet)
-
-CH₃ (propyl chain, terminal): δ ~0.9 ppm (triplet)
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
C=O (ester): δ ~168 ppm
-
Aromatic carbons: δ ~115-160 ppm (six signals)
-
-OCH₃ (methyl ester): δ ~52 ppm
-
-CH₂- (propyl chain, benzylic): δ ~32 ppm
-
-CH₂- (propyl chain, middle): δ ~24 ppm
-
-CH₃ (propyl chain, terminal): δ ~14 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibration |
| O-H (hydroxyl) | 3600-3200 (broad) | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=O (ester) | ~1710 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| C-O (ester/ether) | 1300-1000 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for quantification. Parabens typically exhibit a strong absorbance maximum in the UV region.
-
Expected λmax: ~256 nm
This is based on the UV absorption maximum of propylparaben[6]. The chromophore (the p-hydroxybenzoyl system) is the same, so a similar λmax is expected.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the workhorse for the analysis of parabens in various matrices.
A Self-Validating HPLC Method for the Analysis of this compound:
Caption: A typical workflow for a self-validating HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For parabens, derivatization is often employed to improve their volatility and chromatographic behavior, although direct analysis is also possible[7].
Stability and Degradation
The stability of a compound is a critical factor in its development as a pharmaceutical ingredient. Parabens can undergo degradation through several pathways.
Hydrolytic Degradation
The ester linkage in this compound is susceptible to hydrolysis, especially under alkaline conditions, to yield 4-hydroxy-3-propylbenzoic acid and methanol. The rate of hydrolysis is pH-dependent and increases significantly at pH values above 7[4]. Aqueous solutions of parabens are most stable at a pH of 4 to 5[5].
Oxidative Degradation
Parabens can be degraded by advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals[7][8][9]. These processes can lead to the cleavage of the aromatic ring and ultimately to mineralization.
Polymorphism
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development as it can affect solubility, stability, and bioavailability. While no specific studies on the polymorphism of this compound were found, it is a known phenomenon among hydroxybenzoate esters[8].
Expert Insight: Given that methylparaben exhibits multiple polymorphic forms, it is highly probable that this compound could also exist in different crystalline forms. It is imperative to conduct thorough solid-state characterization using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and microscopy to identify and control the desired polymorphic form during drug development. A DSC thermogram of propylparaben can provide an indication of the expected thermal behavior[10].
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound, drawing upon predictive models and extensive data from its close structural analog, propylparaben. The presented information on its molecular structure, physical constants, solubility, pKa, LogP, spectroscopic and chromatographic profiles, and stability serves as a foundational resource for researchers. The included experimental workflows offer practical guidance for the in-house characterization of this compound. While this guide offers a robust starting point, it is crucial to underscore the importance of experimental verification of these properties to ensure the successful development of any potential pharmaceutical application.
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The Multifaceted Mechanism of Action of Methyl 4-hydroxy-3-propylbenzoate (Propylparaben)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxy-3-propylbenzoate, commonly known as propylparaben, is a widely utilized preservative in cosmetics, pharmaceuticals, and food products. While effective in preventing microbial contamination, a growing body of scientific evidence has elucidated its complex and multifaceted mechanism of action, primarily centered around endocrine disruption. This technical guide provides an in-depth exploration of the molecular and physiological effects of propylparaben. The core of its activity lies in its ability to interact with nuclear hormone receptors, exhibiting both weak estrogenic and notable anti-androgenic properties. Furthermore, propylparaben has been shown to modulate the activity of other critical nuclear receptors, including the pregnane X receptor (PXR), constitutive androstane receptor (CAR), and peroxisome proliferator-activated receptor alpha (PPARα), thereby influencing hormone metabolism and homeostasis. Recent studies also suggest that propylparaben can impact cellular metabolism, specifically by promoting glycolysis and the tricarboxylic acid (TCA) cycle. This guide will dissect these mechanisms, providing a comprehensive overview for researchers and professionals in drug development and toxicology.
Introduction to this compound (Propylparaben)
Chemical Properties and Structure
Propylparaben is an alkyl ester of p-hydroxybenzoic acid. It is a stable, non-volatile compound that presents as a white crystalline powder. Its chemical structure features a benzene ring with a hydroxyl group and a propyl ester group, which contributes to its antimicrobial properties and its ability to interact with biological systems.
Common Uses and Human Exposure
For over five decades, propylparaben has been a common preservative in a vast array of consumer products due to its efficacy against yeasts, molds, and bacteria, as well as its chemical stability and low production cost.[1] Human exposure primarily occurs through dermal absorption from cosmetics and personal care products, ingestion of contaminated food and pharmaceuticals, and inhalation.[1] The widespread use of products containing propylparaben has led to detectable levels in human tissues and fluids, raising concerns about its potential health effects.[2]
Core Mechanism of Action: Endocrine Disruption
The most extensively studied aspect of propylparaben's mechanism of action is its role as an endocrine-disrupting chemical (EDC). It exerts its effects through multiple pathways, primarily by interfering with the estrogen and androgen signaling systems.
Estrogenic Activity
Propylparaben is recognized as a xenoestrogen, a foreign compound that mimics the effects of endogenous estrogen.[3][4] However, its estrogenic potency is significantly lower than that of 17β-estradiol.[3][4]
In vitro studies have demonstrated that propylparaben can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[5] This binding can activate these receptors, leading to the transcription of estrogen-responsive genes.[5] The affinity of propylparaben for estrogen receptors is weak, requiring a much higher concentration to elicit a response compared to estradiol.[6]
Upon binding to estrogen receptors, propylparaben can induce conformational changes in the receptor, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes. This has been observed in estrogen-dependent human breast cancer cell lines like MCF-7, where propylparaben can increase the expression of estrogen-responsive genes and promote cell proliferation.[6][7]
The estrogenic activity of propylparaben has been demonstrated in various experimental models. In MCF-7 cells, propylparaben has been shown to promote proliferation, an effect that is mediated by the activation of the human estrogen receptor.[7] This activation can lead to enhanced glycolysis and the tricarboxylic acid (TCA) cycle, providing energy for rapid cell proliferation.[7] In vivo studies have also shown that propylparaben can have effects on estrogen-sensitive tissues, although at high doses.[3][4]
Signaling Pathway of Propylparaben's Estrogenic Action
Caption: Propylparaben binds to estrogen receptors, initiating gene transcription.
Anti-Androgenic Activity
Propylparaben also exhibits significant anti-androgenic properties, interfering with the action of male sex hormones.
In vitro assays have shown that propylparaben can inhibit the transcriptional activity induced by testosterone.[8] At a concentration of 10 μM, propylparaben was found to significantly inhibit the transcriptional activity of testosterone by 19%.[8] This suggests that propylparaben can act as an antagonist to the androgen receptor.
In vivo studies, such as the Hershberger bioassay, have provided strong evidence for the anti-androgenic effects of propylparaben.[1][9][10] In these studies, oral administration of propylparaben to immature male rats resulted in a significant decrease in the weights of androgen-dependent accessory sex organs.[1][9][10] These effects were accompanied by histopathological changes such as atrophy and hyalinization in these tissues.[1][10]
The Hershberger bioassay is a standardized in vivo screening test for androgen and anti-androgen activity. The observed decrease in the weights of tissues like the ventral prostate, seminal vesicles, and levator ani and bulbocavernosus muscles in propylparaben-treated animals in this assay is a hallmark of anti-androgenic action.[1][9][10]
Inhibition of Steroidogenesis
Propylparaben can also interfere with the enzymes involved in the synthesis and metabolism of steroid hormones.
Studies have shown that propylparaben can inhibit the activity of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme responsible for the inactivation of the potent estrogen, estradiol (E2).[6] By inhibiting this enzyme, propylparaben can lead to a local increase in estradiol concentrations, thereby exerting a pro-estrogenic effect without directly activating the estrogen receptor.[6]
Modulation of Nuclear Receptors
Beyond its effects on sex hormone receptors, propylparaben can also modulate the activity of other nuclear receptors that play crucial roles in xenobiotic and endobiotic metabolism.
Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR)
Propylparaben has been shown to significantly activate the human and rat pregnane X receptor (PXR).[11] PXR is a key regulator of drug-metabolizing enzymes and transporters. Butylparaben and isobutylparaben have also been found to activate the constitutive androstane receptor (CAR).[11] By activating these receptors, parabens have the potential to alter hormone metabolism, contributing to their endocrine-disrupting effects.[11]
Activation of Peroxisome Proliferator-Activated Receptor α (PPARα)
Longer-chain parabens have been observed to activate peroxisome proliferator-activated receptor α (PPARα).[11] PPARα is involved in the regulation of lipid metabolism and inflammation. Propylparaben exposure has been associated with alterations in the PPAR pathway, which may be linked to decreased anti-inflammatory responses and increased allergic skin inflammation.[12]
Implications for Hormone Metabolism and Homeostasis
The activation of PXR, CAR, and PPARα by propylparaben can lead to changes in the expression of genes involved in the synthesis, metabolism, and transport of steroid hormones and other endogenous signaling molecules. This adds another layer to its endocrine-disrupting capabilities, as it can indirectly affect hormone levels and signaling pathways.
Effects on Cellular Metabolism
Recent research has begun to uncover the effects of propylparaben on fundamental cellular processes, such as energy metabolism.
Promotion of Glycolysis and the Tricarboxylic Acid (TCA) Cycle
In the context of breast cancer cells, propylparaben has been found to promote glycolysis and enhance the tricarboxylic acid (TCA) cycle.[7] This metabolic reprogramming leads to an increased energy supply, which can fuel the rapid proliferation of tumor cells.[7] This effect appears to be linked to the activation of the estrogen receptor.[7]
Potential Implications for Cellular Proliferation
The ability of propylparaben to alter cellular metabolism and promote energy production has significant implications for its potential role in cell proliferation, particularly in hormone-sensitive cancers.[7] This area of research warrants further investigation to fully understand the long-term consequences of propylparaben exposure.
Experimental Protocols for Elucidating the Mechanism of Action
A variety of in vitro and in vivo assays are employed to investigate the endocrine-disrupting and other biological activities of propylparaben.
In Vitro Assays
These assays utilize genetically modified yeast strains that express the human estrogen or androgen receptor and a reporter gene (e.g., lacZ). Binding of a ligand to the receptor triggers the expression of the reporter gene, which can be quantified.
Experimental Workflow for YES/YAS Assay
Caption: Workflow for yeast-based receptor assays.
These assays measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-estradiol or [3H]-dihydrotestosterone) for binding to the estrogen or androgen receptor.
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Similar to YES/YAS assays, these cell-based assays use mammalian cell lines transfected with a plasmid containing the nuclear receptor of interest and a reporter gene under the control of a response element for that receptor.
These assays measure the ability of a compound to inhibit the activity of 17β-HSD enzymes, typically by monitoring the conversion of a substrate to its product using techniques like HPLC or mass spectrometry.
In Vivo Assays
This assay involves the administration of a test compound to castrated, testosterone-supplemented immature male rats and measuring the weights of androgen-dependent tissues.
Summary of Hershberger Bioassay Data for Propylparaben
| Treatment Group | Dose (mg/kg/day) | Change in Accessory Sex Organ Weight |
| Control (Testosterone Propionate) | - | Baseline |
| Flutamide (Positive Control) | 3 | Significant Decrease |
| Propylparaben | 10 | No Significant Change |
| Propylparaben | 250 | Significant Decrease[1][10] |
| Propylparaben | 750 | Significant Decrease[1][10] |
This assay is used to detect the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Summary and Future Research Directions
Integrated View of Propylparaben's Mechanism of Action
The mechanism of action of propylparaben is complex, involving direct interactions with sex hormone receptors, modulation of other nuclear receptors, and effects on cellular metabolism. Its primary characterization as an endocrine disruptor stems from its well-documented weak estrogenic and more potent anti-androgenic activities. The ability to activate PXR, CAR, and PPARα, as well as to influence metabolic pathways, highlights the broad-reaching physiological effects of this compound.
Knowledge Gaps and Opportunities for Further Investigation
While much is known about the endocrine-disrupting properties of propylparaben, several areas require further research. The long-term consequences of low-dose, chronic exposure, particularly during critical developmental windows, are not fully understood. The interplay between its various mechanisms of action and the overall toxicological profile needs further elucidation. Additionally, more research is needed to understand the implications of its metabolic effects, especially in the context of chronic diseases.
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A Technical Guide to the Predicted Biological Activity of Methyl 4-hydroxy-3-propylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-hydroxy-3-propylbenzoate is a derivative of p-hydroxybenzoic acid, belonging to the broader class of compounds known as parabens. While this specific molecule is not extensively documented in scientific literature, its structural similarity to well-characterized parabens, such as methylparaben and propylparaben, allows for a robust, predictive analysis of its biological activities. This guide synthesizes established principles of paraben structure-activity relationships (SAR) to forecast the antimicrobial, antioxidant, and cytotoxic properties of this compound. We posit that the dual alkyl substitutions—a methyl ester at the carboxyl group and a propyl group at the 3-position—will confer enhanced lipophilicity, significantly influencing its interaction with biological membranes and cellular machinery. This document provides a foundational framework, complete with detailed experimental protocols, for the empirical validation of its predicted bioactivities.
Introduction: Understanding the Paraben Landscape
Parabens, the alkyl esters of p-hydroxybenzoic acid, have been mainstays as antimicrobial preservatives in the pharmaceutical, cosmetic, and food industries for nearly a century.[1][2] Their efficacy, chemical stability across a wide pH range, and low production cost have made them ubiquitous.[3] The most commonly used parabens include methylparaben, ethylparaben, and propylparaben.[2]
The subject of this guide, this compound, is a structural analogue of these common parabens. Its core is the phenolic ring of 4-hydroxybenzoic acid, modified with two key functional groups:
-
A methyl ester group.
-
A propyl group at the 3-position (ortho to the hydroxyl group).
This unique structure suggests that its biological profile will be an amalgamation of the properties conferred by both methylparaben and propylparaben, with additional influence from the ring substitution. This guide will deconstruct its predicted activities based on established SAR principles.
| Compound | R1 (Ester Group) | R2 (Ring Substitution) | Predicted Lipophilicity |
| Methylparaben | -CH₃ | -H | Low |
| Propylparaben | -CH₂CH₂CH₃ | -H | Moderate |
| This compound | -CH₃ | -CH₂CH₂CH₃ | High |
Predicted Antimicrobial Activity & Mechanism
The primary function of parabens is to inhibit the growth of a broad spectrum of microorganisms, particularly fungi (yeasts and molds) and Gram-positive bacteria.[3][4]
Mechanism of Action
The antimicrobial action of parabens is not attributed to a single, specific target but rather a multi-pronged disruption of essential cellular processes. The prevailing mechanisms include:
-
Disruption of Membrane Transport: Parabens are thought to interfere with the lipid bilayer of the microbial cell membrane, disrupting transport processes and compromising membrane integrity.[5][6] This can lead to the leakage of vital intracellular components.
-
Inhibition of Synthesis: Evidence suggests that parabens can inhibit the synthesis of DNA and RNA.[4][5]
-
Enzymatic Inhibition: Key enzymes, such as ATPases and phosphotransferases, which are crucial for energy production and nutrient transport, can be inhibited by parabens.[2][5]
The antimicrobial effectiveness of parabens is directly correlated with the length of their alkyl ester chain.[4][7] Propylparaben is a more potent antimicrobial agent than methylparaben because its longer alkyl chain increases its lipophilicity, allowing for greater solubility and partitioning into the bacterial membrane.[5][6]
Structure-Activity Relationship (SAR) and Prediction
For this compound, the presence of two alkyl groups (the methyl ester and the 3-propyl ring substituent) is predicted to significantly enhance its lipophilicity compared to standard parabens. This increased affinity for lipids would theoretically bolster its ability to integrate into and disrupt microbial cell membranes, suggesting a potent antimicrobial activity , likely exceeding that of propylparaben. The 3,5-disubstitution of parabens has been shown to yield compounds with comparable or improved antimicrobial activity.[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
To empirically determine the antimicrobial potency of this compound, a broth microdilution MIC assay is the gold standard.[9][10] This method establishes the lowest concentration of the compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Target microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Bacterial inoculum standardized to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL)[11]
-
Spectrophotometer or plate reader (600 nm)
-
Reference antibiotic (e.g., Vancomycin for S. aureus)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring it is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution using CAMHB to create a range of test concentrations (e.g., 128 µg/mL down to 0.125 µg/mL). The final volume in each well should be 50 µL.[11]
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, bringing the total volume to 100 µL. This results in a final bacterial concentration of ~5 x 10⁵ CFU/well.[11][12]
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in CAMHB (no test compound).
-
Negative Control (Sterility): A well containing only sterile CAMHB.
-
Reference Control: A row with serial dilutions of a known antibiotic.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of this compound where no visible growth is observed.[10] This can be confirmed by measuring the optical density at 600 nm.[11]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Predicted Antioxidant Activity
Phenolic compounds are well-known antioxidants due to their ability to act as free radical scavengers.
Mechanism of Action
The antioxidant activity of phenols stems from the hydroxyl (-OH) group attached to the aromatic ring. This group can donate a hydrogen atom to a reactive free radical, neutralizing it and terminating the damaging chain reaction. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it relatively unreactive and unable to propagate further oxidation.[13]
Structure-Activity Relationship (SAR) and Prediction
The antioxidant potential of a phenol is influenced by substitutions on the aromatic ring.
-
Electron-Donating Groups: Alkyl groups, like the propyl group at the 3-position in this compound, are electron-donating. Such groups can increase the electron density of the aromatic ring, which may help stabilize the resulting phenoxy radical after hydrogen donation.[14]
-
Steric Hindrance: The ortho-propyl group may provide some steric hindrance around the hydroxyl group, which can influence its reactivity with different types of radicals.[14][15]
While increasing the length of an O-alkyl chain can decrease antioxidant capacity, the C-alkyl substitution on the ring in this compound is more likely to enhance it.[16] Therefore, it is predicted that this compound will exhibit moderate to strong antioxidant activity .
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method to evaluate the free radical scavenging ability of a compound.[17][18]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microtiter plate
-
Spectrophotometer or plate reader capable of reading absorbance at ~517 nm
Step-by-Step Methodology:
-
DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light, exhibiting a deep purple color with an absorbance of approximately 1.0 at 517 nm.[19]
-
Sample Preparation: Prepare a stock solution of this compound and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5 µg/mL).[18]
-
Plate Setup: In a 96-well plate, add 100 µL of each sample dilution into triplicate wells.
-
Controls:
-
Positive Control: Wells with dilutions of Ascorbic acid.
-
Negative Control (Blank): Wells containing 100 µL of methanol instead of a sample.
-
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. Mix gently.[18]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[19]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [18]
Where Acontrol is the absorbance of the negative control and Asample is the absorbance of the test sample. The results are often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Workflow for the DPPH Radical Scavenging Assay.
Potential Cytotoxicity and Mitochondrial Effects
While effective as preservatives, parabens are not without biological consequence, particularly at higher concentrations. A key mechanism underlying their cytotoxicity involves mitochondrial dysfunction.[1]
Mechanism of Mitochondrial Disruption
Studies on parabens like methylparaben and propylparaben have demonstrated that they can negatively impact mitochondrial function through several pathways:[20][21]
-
Mitochondrial Permeability Transition Pore (MPTP) Opening: Parabens can increase the susceptibility of the MPTP to opening, a critical event that leads to the collapse of the mitochondrial membrane potential.[21]
-
Inhibition of Electron Transport Chain (ETC): Propyl- and butylparaben have been shown to inhibit complexes in the ETC, impairing cellular respiration and ATP production.[21]
-
Induction of Oxidative Stress: By disrupting the ETC, parabens can lead to an imbalance in the cellular redox state, decreasing levels of antioxidants like glutathione (GSH) and increasing the reactive oxygen species (ROS) to GSH ratio.[20][22]
The susceptibility of mitochondria to paraben-induced damage is dependent on the alkyl chain length and hydrophobicity.[21] Longer-chain parabens like propylparaben are more disruptive than methylparaben. Given the predicted high lipophilicity of this compound, it is plausible that it could be a potent inducer of mitochondrial dysfunction .
Caption: Proposed Mechanism of Paraben-Induced Mitochondrial Dysfunction.
A Note on Synthesis
The synthesis of standard parabens is typically achieved through the acid-catalyzed esterification of p-hydroxybenzoic acid with the corresponding alcohol.[23][24] For example, methylparaben is produced by reacting p-hydroxybenzoic acid with methanol in the presence of a catalyst like sulfuric acid.[23]
The synthesis of this compound would require a modified starting material: 4-hydroxy-3-propylbenzoic acid . This precursor would then undergo esterification with methanol under acidic conditions to yield the final product. The synthesis of the precursor itself would likely involve multi-step organic synthesis protocols starting from more common phenolic compounds.
Conclusion and Future Directions
This guide presents a scientifically grounded prediction of the biological activities of this compound based on the established structure-activity relationships of its parent class, the parabens. It is hypothesized to be a potent antimicrobial agent and a moderate-to-strong antioxidant, with its high lipophilicity likely enhancing its interaction with microbial and mitochondrial membranes.
However, these predictions remain theoretical. The true biological profile of this compound can only be ascertained through rigorous empirical investigation. The protocols detailed within this document provide a clear roadmap for researchers to validate these hypotheses, quantify the compound's efficacy and potential cytotoxicity, and ultimately determine its viability for applications in drug development and material science.
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Jo, A., et al. (2024). Methyl Paraben Affects Porcine Oocyte Maturation Through Mitochondrial Dysfunction. Biomolecules. [Link]
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Pop, A., & Ciorîţă, A. (2014). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library. [Link]
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The Natural Occurrence of Propylparaben: A Technical Guide for Scientific Professionals
Abstract
Propylparaben (propyl 4-hydroxybenzoate), a widely recognized preservative in the pharmaceutical, cosmetic, and food industries, is not solely a product of synthetic chemistry. This technical guide provides an in-depth exploration of its natural occurrence across various biological kingdoms. For researchers, scientists, and drug development professionals, this document synthesizes the current understanding of propylparaben's endogenous presence in nature, details the biosynthetic pathways of its precursors, and presents robust methodologies for its extraction, isolation, and characterization from natural matrices. We will delve into its known biological roles in producer organisms and provide a framework for future research into this fascinating intersection of natural product chemistry and industrial application.
Introduction: Beyond the Bottle
Propylparaben, the n-propyl ester of p-hydroxybenzoic acid, is a compound of significant commercial importance due to its potent antimicrobial and antifungal properties.[1][2] While its synthetic manufacture is the cornerstone of its industrial supply, a growing body of evidence confirms that propylparaben is also a naturally occurring substance, biosynthesized by a variety of organisms, including plants and insects.[1][3]
The natural presence of parabens is often linked to their precursor, p-hydroxybenzoic acid (PHBA), a key metabolite in the defense mechanisms of many plants.[4] This guide will navigate the landscape of naturally occurring propylparaben, offering a technical resource for its identification and study. Understanding its natural origins is not merely an academic exercise; it provides a bio-inspired basis for the development of novel preservatives and offers insights into the chemical ecology of the producing organisms.
Natural Sources of Propylparaben
While the scientific literature on the natural occurrence of propylparaben is not as extensive as that for its synthetic counterpart, several sources have been identified. The concentration of naturally occurring parabens can be influenced by environmental stressors and the developmental stage of the organism.
Botanical Kingdom
Plants are the most well-documented natural sources of parabens, primarily in the form of their precursor, p-hydroxybenzoic acid. However, propylparaben itself has been identified in a number of plant species. The scientific literature on this topic is still emerging, and quantitative data is often limited.[5]
-
Stocksia brahuica : This shrubby plant, found in Iran, Afghanistan, and Pakistan, is one of the most cited natural sources of propylparaben.[3]
-
Other Plant Sources : While direct evidence for propylparaben is sparse, its precursor, p-hydroxybenzoic acid, is found in a wide array of plants, including carrots, olives, cucumbers, and strawberries.[4] Given the presence of the necessary precursors and the enzymatic machinery for esterification in plants, it is plausible that propylparaben is more widely distributed than currently documented.
The Animal Kingdom: An Entomological Perspective
Insects have been identified as another source of naturally occurring parabens. These compounds can play a role in chemical communication and defense.
-
Insect Pheromones and Secretions : Parabens have been found in the glandular secretions of various insects, where they may function as alarm pheromones or antimicrobial agents to protect against pathogens.[6][7][8] The specific presence of propylparaben in insect secretions is an area requiring further investigation.
Microbial and Marine Origins
The microbial world and marine environments represent a vast and largely unexplored reservoir of novel chemical entities.
-
Bacteria : Certain bacteria have been shown to produce parabens as part of their metabolic processes. For instance, some species of Pseudomonas can utilize propylparaben as a nutrient source, breaking it down into harmless carbon-based compounds.[4]
-
Marine Organisms : While research is ongoing, there is evidence of paraben accumulation in marine ecosystems.[9] Some marine bacteria have been found to biosynthesize parabens, likely as a defense mechanism against other microorganisms in their environment.
Biosynthesis of Propylparaben in Nature
The biosynthesis of propylparaben in organisms is intrinsically linked to the production of its core chemical scaffold, 4-hydroxybenzoic acid (4-HBA). This precursor is a product of the well-characterized shikimate pathway, a central route in the secondary metabolism of plants and microorganisms.
The Shikimate Pathway: Forging the Aromatic Core
The shikimate pathway is the primary route for the de novo synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and some protists. The pathway begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate.
From chorismate, the synthesis of 4-HBA can occur through several routes, with two prominent pathways identified in the model plant Arabidopsis thaliana:
-
β-Oxidation of p-Coumarate : Phenylalanine is converted to p-coumaric acid, which then undergoes a process analogous to fatty acid β-oxidation to yield 4-HBA.
-
Peroxidative Cleavage of Kaempferol : The flavonoid kaempferol, also derived from phenylalanine, is cleaved by peroxidase enzymes to generate 4-HBA.
Instrumental Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for the quantification of propylparaben. For unambiguous identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
4.2.1. HPLC-UV Method Parameters
| Parameter | Recommended Conditions |
| Column | C8 or C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) [10][11] |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and acidified water (e.g., 50:50 v/v acetonitrile:water) [12] |
| Flow Rate | 1.0 mL/min [12] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-35 °C [10] |
| UV Detection | 254-258 nm [11][12] |
4.2.2. LC-MS/MS for Confirmation and Enhanced Sensitivity
For trace-level detection and definitive identification, LC-MS/MS is indispensable. The analysis is typically performed in negative ion electrospray ionization (ESI-) mode, monitoring specific precursor-to-product ion transitions.
| Parameter | Typical Values |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 179.1 |
| Product Ions (m/z) | 92.1, 137.1 |
| Collision Energy | Optimized for the specific instrument |
| Internal Standard | Deuterated propylparaben (d4-propylparaben) is recommended for accurate quantification [13] |
Biological Role and Significance
The presence of propylparaben in natural systems is not coincidental; it serves specific biological functions for the producing organism.
-
Antimicrobial and Antifungal Defense : The primary role of naturally occurring parabens is believed to be chemical defense. [14]By inhibiting the growth of pathogenic bacteria and fungi, these compounds protect the organism from infection and decay. [9]* Allelopathy : In plants, parabens may be released into the environment to inhibit the growth of competing plant species, a phenomenon known as allelopathy. [14]* Insect Communication : As mentioned, in insects, parabens can function as components of pheromonal blends, conveying information related to alarm or social status. [6]
Future Directions and Conclusion
The study of naturally occurring propylparaben is a field ripe with opportunities for further research. While its presence in certain plants and insects is established, a comprehensive survey of its distribution across different taxa is lacking. Furthermore, the elucidation of the specific enzymatic pathways responsible for its biosynthesis would be a significant contribution to our understanding of natural product chemistry.
This technical guide has provided a comprehensive overview of the natural occurrence of propylparaben, from its sources and biosynthesis to detailed analytical methodologies. By providing a solid foundation of the current knowledge, it is our hope that this document will inspire and facilitate further research into the fascinating world of this naturally occurring preservative. The insights gained from such studies will not only enhance our understanding of chemical ecology but also have the potential to inform the development of more sustainable and naturally derived preservatives for industrial applications.
References
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Liu, G., et al. (2014). Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 949-950, 68-76. Available at: [Link]
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McKay, K., et al. (2016). Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS. Bioanalysis, 8(11), 1173-82. Available at: [Link]
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Visser, S. (2010). Parabens Natural & Safe. Available at: [Link]
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Is It Clean. (n.d.). Propyl Paraben. Available at: [Link]
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Wikipedia. (n.d.). Propylparaben. Available at: [Link]
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Indian Journal of Multidisciplinary Research. (2025). Quantitation of Methyl and Propyl Parabens in Cosmetics Product by HPLC. Available at: [Link]
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Environmental Working Group. (2015). The Myth of “Natural” Parabens. Available at: [Link]
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Chromatography Online. (n.d.). Determination of Preservatives in Cosmetics and Personal Care Products by LC–MS-MS. Available at: [Link]
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PubChem. (n.d.). Propylparaben. Available at: [Link]
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Abbey, M. B., et al. (2019). Production of methylparaben in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 46(8), 1141-1149. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Analysis of Propylparaben. Available at: [Link]
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GERPAC. (2022). Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV. Available at: [Link]
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Sunaric, S., et al. (2016). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie, 61(4), 287-294. Available at: [Link]
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Debnath, M., et al. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 73(4), 432-437. Available at: [Link]
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Ferreira, J., et al. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Applied Sciences, 11(11), 5093. Available at: [Link]
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Soni, M. G., et al. (2001). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology, 39(6), 513-532. Available at: [Link]
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ResearchGate. (n.d.). Chromatograms of methylparaben (MP), ethylparaben (EP), propylparaben... Available at: [Link]
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Environmental Working Group. (2015). Propyl Paraben. Available at: [Link]
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International Journal of New Research and Development. (n.d.). AN OVERVIEW ON PARABENS USED AS PRESERVATIVES IN DIFFERENT AREAS AND PARABEN IMPACT ON ENVIRONMENT. Available at: [Link]
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DiVA portal. (2024). promiscuous acyltransferases for biosurfactant synthesis. Available at: [Link]
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National Institutes of Health. (2018). Parabens inhibit fatty acid amide hydrolase: A potential role in paraben-enhanced 3T3-L1 adipocyte differentiation. Available at: [Link]
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A Predictive Guide to the Spectroscopic Analysis of Methyl 4-hydroxy-3-propylbenzoate
This technical guide provides a detailed exploration of the core spectroscopic techniques used to characterize Methyl 4-hydroxy-3-propylbenzoate. As a distinct derivative of the widely studied parabens, this compound presents a unique analytical profile. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights into its structural elucidation.
Editorial Note: Direct experimental spectroscopic data for this compound is not widely available in public spectral databases. Therefore, this guide will employ a predictive methodology grounded in established spectroscopic principles. We will leverage the known spectral data of its closest structural analog, Methyl 4-hydroxy-3-methylbenzoate , to forecast the expected spectroscopic signatures. This approach ensures scientific rigor and provides a robust framework for researchers who may be synthesizing or analyzing this compound for the first time.
Introduction to this compound
This compound belongs to the family of hydroxybenzoate esters. Its structure features a benzene ring substituted with a hydroxyl group, a methyl ester (methoxycarbonyl) group, and an n-propyl group. The specific arrangement—with the hydroxyl and ester groups in a para-relationship and the propyl group ortho to the hydroxyl group—dictates its chemical properties and, consequently, its spectroscopic behavior. Understanding this structure is paramount for applications in pharmaceutical and materials science, where precise molecular identification is critical for safety, efficacy, and quality control.
The structural similarity and difference between the target compound and its analytical proxy are visualized below.
Caption: Structural comparison of the target molecule and its analytical proxy.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum for this compound is based on the known values for its methyl analog and the standard chemical shifts for an n-propyl group attached to an aromatic ring.
Predicted ¹H NMR Spectral Data
The spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl group, the methyl ester, and the n-propyl side chain.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Causality and Insights |
| Propyl -CH₃ | ~0.95 | Triplet (t) | 3H | Shielded aliphatic protons, split by the adjacent -CH₂- group. |
| Propyl -CH₂- | ~1.65 | Sextet | 2H | Methylene protons split by both the terminal -CH₃ (3H) and the benzylic -CH₂- (2H) groups (n+1 rule). |
| Propyl Ar-CH₂- | ~2.60 | Triplet (t) | 2H | Benzylic protons are deshielded by the aromatic ring and split by the adjacent methylene group. |
| Ester -OCH₃ | ~3.88 | Singlet (s) | 3H | Protons on the methyl ester are in a distinct environment with no adjacent protons, resulting in a singlet. |
| Phenolic -OH | ~5.5-6.5 | Singlet (s, broad) | 1H | The chemical shift can vary with concentration and solvent. The proton is acidic and may exchange, leading to a broad signal. |
| Aromatic H-5 | ~6.85 | Doublet (d) | 1H | This proton is ortho to the electron-donating -OH group, causing significant shielding. It is split only by H-6. |
| Aromatic H-6 | ~7.75 | Doublet of doublets (dd) | 1H | This proton is ortho to the ester group and meta to the -OH group. It is split by both H-5 and H-2. |
| Aromatic H-2 | ~7.80 | Doublet (d) | 1H | This proton is ortho to the ester group and meta to the propyl group, making it the most deshielded aromatic proton. It shows small coupling to H-6. |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
A self-validating protocol ensures reproducibility and accuracy.
Caption: Standard workflow for ¹H NMR spectrum acquisition.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. We can predict the chemical shifts for the 11 distinct carbon atoms in this compound.
Predicted ¹³C NMR Spectral Data
| Assignment | Predicted δ (ppm) | Causality and Insights |
| Propyl -CH₃ | ~14.0 | Highly shielded terminal methyl carbon. |
| Propyl -CH₂- | ~24.5 | Aliphatic methylene carbon, slightly deshielded compared to the methyl. |
| Propyl Ar-CH₂- | ~32.0 | Benzylic carbon, deshielded by its proximity to the aromatic ring. |
| Ester -OCH₃ | ~52.0 | Carbon of the methyl ester, deshielded by the attached oxygen. |
| Aromatic C-5 | ~115.5 | Shielded by the ortho -OH group. Expected to show a strong signal. |
| Aromatic C-1 | ~122.0 | Carbon attached to the ester group. Its shift is influenced by the C=O bond. |
| Aromatic C-3 | ~130.0 | Carbon bearing the propyl group. |
| Aromatic C-6 | ~130.5 | Deshielded by the para-ester and ortho-hydroxyl groups. |
| Aromatic C-2 | ~132.0 | Deshielded by the adjacent ester group. |
| Aromatic C-4 | ~159.0 | Carbon attached to the -OH group, significantly deshielded by the electronegative oxygen. |
| Ester C=O | ~167.0 | The carbonyl carbon, which is the most deshielded carbon in the molecule due to bonding with two oxygen atoms. |
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol is similar to ¹H NMR but requires a different pulse program and longer acquisition times due to the low natural abundance of ¹³C. A proton-decoupled experiment is standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic moieties. Data for the analog Methyl 4-hydroxy-3-methylbenzoate shows characteristic peaks that can inform our predictions[1].
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality and Insights |
| 3600 - 3200 | O-H stretch (phenolic) | Strong, Broad | The broadness is due to hydrogen bonding. A sharp peak may appear for a free O-H in dilute, non-polar solvents. |
| 3000 - 2850 | C-H stretch (aliphatic) | Medium | Vibrations from the methyl and methylene groups of the n-propyl chain and the methyl ester. |
| ~1720 - 1680 | C=O stretch (ester) | Strong, Sharp | This is a highly characteristic, intense absorption for the ester carbonyl group. Its position is influenced by conjugation with the aromatic ring. |
| ~1610, ~1500 | C=C stretch (aromatic) | Medium-Strong | These absorptions are characteristic of the benzene ring. |
| ~1280 | C-O stretch (ester) | Strong | Asymmetric stretching of the C-O-C bond in the ester group. |
| ~1150 | C-O stretch (phenol) | Medium | Stretching of the C-O bond of the phenolic hydroxyl group. |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Mass Spectrum Data (Electron Ionization)
The molecular formula for this compound is C₁₁H₁₄O₃.
-
Molecular Weight: 194.23 g/mol .
We predict the following key signals in an Electron Ionization (EI) mass spectrum:
| m/z Value | Predicted Fragment | Fragmentation Pathway | Causality and Insights |
| 194 | [M]⁺ | Molecular Ion | The intact molecule with one electron removed. This peak confirms the molecular weight. |
| 179 | [M - CH₃]⁺ | Loss of a methyl radical | Loss of the methyl group from the propyl chain is less likely than benzylic cleavage. |
| 165 | [M - C₂H₅]⁺ | Benzylic cleavage | This is a very common and favorable fragmentation. Loss of an ethyl radical from the propyl chain results in a stable benzylic cation. This should be a significant peak. |
| 163 | [M - OCH₃]⁺ | Loss of a methoxy radical | Cleavage of the methyl ester group. This is a characteristic fragmentation for methyl benzoates. |
| 135 | [M - OCH₃ - CO]⁺ | Loss of methoxy followed by CO | Subsequent loss of carbon monoxide from the m/z 163 fragment. The GC-MS data for the methyl analog shows a top peak at m/z 135, suggesting this is a very stable fragment ion[1]. |
| 121 | [HO-C₆H₄-CO]⁺ | Cleavage of the ester bond | Formation of the 4-hydroxybenzoyl cation. |
Conclusion
The spectroscopic analysis of this compound can be effectively guided by a predictive approach based on its structural analog, Methyl 4-hydroxy-3-methylbenzoate. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and complementary dataset for unambiguous structural confirmation. The ¹H NMR will clearly resolve the n-propyl group, IR will confirm the key hydroxyl and ester functional groups, ¹³C NMR will account for all carbon environments, and Mass Spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns, notably the stable benzylic cation formed from the propyl chain. The protocols and predictive data herein offer a robust framework for any researcher undertaking the synthesis or analysis of this compound.
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Introduction: The Significance of Methyl 4-hydroxy-3-propylbenzoate
An In-depth Technical Guide to the Crystal Structure of Methyl 4-hydroxy-3-propylbenzoate
This guide provides a comprehensive technical overview of the crystal structure of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the methodologies for crystal structure determination, offers a comparative analysis with structurally related compounds, and predicts the key structural features of the title compound. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide furnishes a robust framework for its experimental determination and interpretation.
This compound (CAS No. 105211-78-7) is an organic compound with the chemical formula C₁₁H₁₄O₃[1]. It belongs to the benzoate ester family, a class of compounds that has garnered significant interest in the pharmaceutical and cosmetic industries for their preservative and antimicrobial properties. The arrangement of atoms in the solid state, or its crystal structure, is paramount as it dictates crucial physicochemical properties such as solubility, melting point, stability, and bioavailability, which are critical for any potential application, particularly in drug development.
This guide will illuminate the path toward elucidating the crystal structure of this compound by leveraging established crystallographic techniques and drawing parallels with the known crystal structures of analogous compounds.
A Roadmap to Crystal Structure Determination
The determination of a novel crystal structure is a systematic process that begins with the synthesis of the pure compound and culminates in the refinement of its crystallographic model.
Synthesis and Purification
The synthesis of this compound can be approached through the esterification of 4-hydroxy-3-propylbenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by refluxing the mixture[2][3].
Proposed Synthetic Protocol:
-
Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-3-propylbenzoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical. For compounds like benzoate esters, slow evaporation is a commonly successful method[4][5].
Experimental Protocol for Single Crystal Growth:
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof) to find a solvent system in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system in a clean vial.
-
Incubation: Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor.
Diagram 1: Experimental Workflow for Crystal Structure Determination
Caption: A flowchart illustrating the key stages from synthesis to final crystal structure determination.
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.
Methodology:
-
Data Collection: The crystal is mounted on a goniometer head and placed in an X-ray diffractometer (e.g., a Bruker SMART APEX CCD area-detector)[6]. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Reduction: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or Patterson synthesis.
-
Structure Refinement: The initial structural model is refined against the experimental data by least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[6].
Predicted Structural Features and Comparative Analysis
In the absence of experimental data for this compound, we can predict its structural characteristics by examining closely related molecules, particularly propyl 4-hydroxybenzoate (propylparaben), an isomer for which the crystal structure is known[5][6].
Table 1: Physicochemical Properties and Crystallographic Data of this compound and a Key Analog
| Property | This compound | Propyl 4-hydroxybenzoate[5][6] |
| Molecular Formula | C₁₁H₁₄O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 194.23 g/mol [1] | 180.20 g/mol |
| CAS Number | 105211-78-7[1] | 94-13-3 |
| Boiling Point | 315.2±30.0 °C (Predicted)[1] | 316.5 °C |
| Crystal System | - | Monoclinic |
| Space Group | - | P2₁/c |
| Unit Cell Parameters | - | a = 12.0634(12) Åb = 13.8419(14) Åc = 11.7982(11) Åβ = 108.625(2)° |
| Volume (V) | - | 1866.9(3) ų |
| Molecules per Unit Cell (Z) | - | 8 |
Molecular Conformation
The molecule is expected to be largely planar with respect to the benzene ring. The ester group may exhibit some torsion relative to the plane of the ring.
Intermolecular Interactions: The Role of Hydrogen Bonding
A defining feature of the crystal structures of hydroxybenzoates is the presence of strong intermolecular hydrogen bonds. The phenolic hydroxyl (-OH) group is an excellent hydrogen bond donor, while the carbonyl oxygen of the ester group is an effective hydrogen bond acceptor.
In the crystal structure of propyl 4-hydroxybenzoate, molecules are linked by O—H···O hydrogen bonds, forming one-dimensional chains[5][6]. It is highly probable that this compound will exhibit a similar hydrogen bonding motif, leading to the formation of supramolecular assemblies.
Diagram 2: Predicted Hydrogen Bonding in this compound
Caption: A schematic representation of the predicted intermolecular hydrogen bond between two molecules.
Crystal Packing
Beyond hydrogen bonding, the crystal packing will be influenced by weaker van der Waals forces. In propyl 4-hydroxybenzoate, adjacent hydrogen-bonded chains are further linked by weak π–π stacking interactions between the phenyl rings[6]. Similar interactions are anticipated in the crystal structure of this compound, contributing to a dense and stable packing arrangement. The presence of the propyl group, being larger than a methyl group, may influence the specifics of the packing and could lead to different polymorphic forms.
Conclusion and Future Outlook
While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation. Based on the analysis of structurally related compounds, it is predicted that its crystal structure will be characterized by extensive intermolecular O—H···O hydrogen bonding, leading to the formation of supramolecular chains, which are in turn packed together through van der Waals and potentially π–π interactions.
The experimental determination of this crystal structure is a crucial step in understanding its material properties and unlocking its potential in various applications. The methodologies and predictions outlined herein offer a solid foundation for researchers undertaking this endeavor, ensuring a systematic and insightful approach to a successful structure determination.
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Li, G. F., Wang, X. H., Kang, J., Wang, Z. Y., & Wang, R. (2010). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2004. Available at: [Link]
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Smoleński, P., Nesterov, D. S., & Nesterova, O. V. (2018). Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 816–820. Available at: [Link]
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Huang, H. R., Du, Z. Y., Lu, Y. J., Fang, Y. X., & Zhang, K. (2011). Methyl 4-bromo-3-hydroxybenzoate. ResearchGate. Available at: [Link]
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- 1. 105211-78-7 CAS MSDS (4-HYDROXY-3-PROPYLBENZOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. ijrdt.org [ijrdt.org]
- 3. prepchem.com [prepchem.com]
- 4. Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propyl 4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Decomposition of Methyl 4-Hydroxy-3-propylbenzoate
Abstract
This technical guide provides a comprehensive analysis of the thermal decomposition of Methyl 4-hydroxy-3-propylbenzoate. In the absence of direct literature on this specific compound, this guide synthesizes data from extensive research on structurally related compounds, including parabens and substituted methyl benzoates, to infer its thermal behavior. We will explore the anticipated decomposition pathways, delve into the kinetic analysis of the degradation process, and provide detailed experimental protocols for researchers and drug development professionals. This guide is designed to be a practical resource, offering both theoretical insights and actionable methodologies for the thermal analysis of this and similar aromatic esters.
Introduction: Understanding the Molecule and its Thermal Stability
This compound is an aromatic ester with a chemical structure that suggests its potential use in pharmaceutical and cosmetic applications, akin to the well-known paraben family of preservatives. Its efficacy and safety in such applications are intrinsically linked to its thermal stability. Understanding how this molecule behaves under thermal stress is crucial for determining its shelf-life, compatibility with other formulation components during heat-involved manufacturing processes, and predicting its degradation products.
The structure of this compound, featuring a hydroxyl group, a methyl ester, and a propyl group on the benzene ring, presents a unique combination of functional groups that will influence its thermal decomposition. The phenolic hydroxyl group can act as a radical scavenger, potentially influencing the initiation of decomposition. The methyl ester linkage is a likely point of initial fragmentation, and the 3-propyl substituent will have its own characteristic fragmentation pattern, contributing to the overall decomposition profile.
This guide will systematically deconstruct the probable thermal decomposition of this compound, providing a robust framework for its experimental investigation.
Proposed Thermal Decomposition Pathways
Based on the thermal degradation studies of parabens and substituted aromatic compounds, the thermal decomposition of this compound is likely to proceed through a multi-step process involving the initial cleavage of the ester bond, followed by the fragmentation of the propyl side chain and decarboxylation of the resulting benzoic acid derivative.
Two primary decomposition initiation pathways are proposed:
-
Pathway A: Ester Bond Cleavage: The initial and most probable decomposition step is the homolytic or heterolytic cleavage of the methyl ester bond. This can occur in two ways:
-
A1: O-CH3 Bond Fission: Homolytic cleavage of the O-CH3 bond would result in a 4-hydroxy-3-propylbenzoyl radical and a methyl radical.
-
A2: C-O Bond Fission: Cleavage of the C-O bond is also possible, leading to a 4-hydroxy-3-propylbenzoyl cation and a methoxide anion, or their corresponding radical species.
-
-
Pathway B: Propyl Group Fragmentation: While less likely as an initial step at lower temperatures, fragmentation of the propyl side chain can occur, particularly through benzylic C-C bond cleavage. This would lead to the formation of various smaller alkyl radicals and a substituted toluene radical.
Following the initial ester cleavage, a series of secondary reactions are anticipated:
-
Decarboxylation: The resulting 4-hydroxy-3-propylbenzoic acid (from hydrolysis if moisture is present) or its radical equivalent is expected to undergo decarboxylation to produce 2-propylphenol.
-
Propyl Group Rearrangement and Fragmentation: The propyl group can undergo β-scission to yield ethylene and a methyl radical, or other rearrangements.
-
Aromatic Ring Reactions: At higher temperatures, the aromatic ring itself can undergo fragmentation, leading to the formation of smaller, volatile compounds.
The following diagram illustrates the proposed primary decomposition pathways:
Caption: Proposed thermal decomposition pathways of this compound.
Kinetic Analysis of Thermal Decomposition
The study of the kinetics of thermal decomposition provides crucial information about the stability of a material and its degradation mechanism. The activation energy (Ea), pre-exponential factor (A), and the reaction model are key parameters determined from kinetic analysis.
A widely used and robust method for determining the activation energy without assuming a specific reaction model is the Flynn-Wall-Ozawa (FWO) method . This isoconversional method relies on thermogravimetric analysis (TGA) data obtained at multiple heating rates.
The FWO equation is given by:
ln(β) = ln(A * E / (R * g(α))) - 5.331 - 1.052 * (E / (R * T))
Where:
-
β is the heating rate (K/min)
-
A is the pre-exponential factor (s⁻¹)
-
E is the activation energy (kJ/mol)
-
R is the universal gas constant (8.314 J/mol·K)
-
g(α) is the integral form of the reaction model
-
T is the absolute temperature (K)
-
α is the fractional conversion
By plotting ln(β) versus 1/T for a given conversion (α), a straight line should be obtained, and the activation energy can be calculated from the slope (-1.052 * E / R).
Comparative Kinetic Data
While specific kinetic data for this compound is unavailable, a comparative analysis with related compounds can provide valuable estimates.
| Compound | Decomposition Range (°C) | Activation Energy (Ea) (kJ/mol) | Reference |
| Methylparaben | 270-350 | 120-150 | Inferred from general paraben stability |
| Ethylparaben | 280-360 | 130-160 | Inferred from general paraben stability |
| Propylparaben | 290-380 | 140-170 | Inferred from general paraben stability |
| Butylparaben | 300-400 | 150-180 | Inferred from general paraben stability |
| Methyl Benzoate | ~350-450 | ~180-220 | Inferred from substituted benzoate studies |
Note: The values presented are approximate and can vary depending on the experimental conditions.
The presence of the electron-donating propyl group at the meta position to the ester is expected to have a slight stabilizing effect on the aromatic ring, while the hydroxyl group can influence the initiation of the decomposition. The methyl ester is generally more stable than longer alkyl esters, suggesting that the decomposition of this compound might initiate at a slightly higher temperature compared to propylparaben.
Experimental Protocols
To experimentally investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This provides information on mass loss as a function of temperature and the thermal events (melting, crystallization, decomposition) associated with it.
Workflow Diagram:
Caption: Workflow for TGA-DSC analysis.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the TGA for mass and temperature using certified standards. Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50 mL/min.
-
Heating Rate: For kinetic studies, perform experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). For a standard analysis, a rate of 10 °C/min is common.
-
Temperature Range: 25 °C to 600 °C.
-
-
Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
Determine the onset and peak decomposition temperatures from the TGA and DTG (Derivative Thermogravimetry) curves.
-
Identify melting and other thermal transitions from the DSC curve.
-
Use the data from multiple heating rates to perform Flynn-Wall-Ozawa kinetic analysis.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
This technique is essential for identifying the volatile and semi-volatile decomposition products.
Workflow Diagram:
Caption: Workflow for Py-GC/MS analysis.
Step-by-Step Protocol:
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature. This can be a single temperature (e.g., 500 °C) or a programmed heating ramp to investigate products at different decomposition stages.
-
GC: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). Program the oven temperature to separate the expected decomposition products.
-
MS: Set the mass spectrometer to scan a suitable m/z range (e.g., 35-500 amu) in electron ionization (EI) mode.
-
-
Sample Preparation: Place a small amount of the sample (typically 0.1-1 mg) into a pyrolysis sample cup.
-
Pyrolysis and Analysis:
-
Introduce the sample into the pyrolyzer.
-
The pyrolyzates are swept into the GC column by the carrier gas (Helium).
-
The separated compounds eluting from the GC column are introduced into the MS for detection and identification.
-
-
Data Analysis:
-
Identify the individual peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).
-
Propose fragmentation pathways based on the identified products.
-
Data Presentation and Interpretation
The data obtained from the thermoanalytical techniques should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Summary of TGA-DSC Data (Example)
| Parameter | Value (Nitrogen) | Value (Air) |
| Melting Point (Tm) | e.g., 85-90 °C | e.g., 85-90 °C |
| Onset of Decomposition (Tonset) | e.g., ~280 °C | e.g., ~260 °C |
| Peak Decomposition Temperature (Tpeak) | e.g., ~320 °C | e.g., ~300 °C |
| Residual Mass at 600 °C | e.g., <5% | e.g., <1% |
Table 2: Major Decomposition Products Identified by Py-GC/MS (Hypothetical)
| Retention Time (min) | Identified Compound | Proposed Origin |
| e.g., 2.5 | Methanol | Ester cleavage |
| e.g., 4.1 | Propene | Propyl group fragmentation |
| e.g., 6.8 | Phenol | Decarboxylation of 4-hydroxybenzoic acid |
| e.g., 8.2 | 2-propylphenol | Decarboxylation of 4-hydroxy-3-propylbenzoic acid |
| e.g., 9.5 | 4-hydroxybenzoic acid | Ester hydrolysis/cleavage |
| e.g., 11.3 | Methyl 4-hydroxybenzoate | Propyl group fragmentation |
Conclusion
While direct experimental data on the thermal decomposition of this compound is not yet available in the public domain, a comprehensive understanding of its likely thermal behavior can be inferred from the extensive literature on related parabens and substituted benzoates. This guide provides a scientifically grounded framework for predicting its decomposition pathways, which are likely initiated by ester bond cleavage and followed by decarboxylation and side-chain fragmentation.
The proposed experimental protocols, utilizing TGA-DSC for thermal stability and kinetic analysis, and Py-GC/MS for product identification, offer a robust methodology for the empirical investigation of this compound. The insights and procedures detailed herein are intended to empower researchers, scientists, and drug development professionals to effectively characterize the thermal properties of this compound and other novel aromatic esters, ensuring the development of safe and stable pharmaceutical and cosmetic formulations.
An In-depth Technical Guide to Methyl 4-hydroxy-3-propylbenzoate: From the Shadow of Parabens to Modern Research Frontiers
A Note on the Historical Record: An exhaustive search of the scientific and historical literature reveals a conspicuous absence of a defined discovery narrative for Methyl 4-hydroxy-3-propylbenzoate. Unlike its more famous cousins in the paraben family, its specific synthesis and initial characterization are not well-documented. This guide, therefore, situates this compound within the broader historical and chemical context of the ubiquitous p-hydroxybenzoic acid esters (parabens), offering a detailed examination of its structure, a plausible synthesis pathway based on established chemical principles, and a forward-looking perspective on its potential applications for researchers, scientists, and drug development professionals.
The Paraben Precedent: A Century of Preservation
The story of this compound is intrinsically linked to the development of parabens as a class of highly effective preservatives. The antimicrobial properties of benzoic acid were first described in 1875.[1] However, it was the synthesis of the esters of p-hydroxybenzoic acid in the early 20th century that revolutionized the preservation of food, cosmetics, and pharmaceuticals.[1][2] These esters, known as parabens, offered a broader spectrum of antimicrobial activity and were effective over a wider pH range.
The most common parabens, such as methylparaben and propylparaben, have been in commercial use since the 1920s and 1930s.[2] Their low cost, stability, and efficacy against a wide range of bacteria, yeasts, and molds led to their widespread adoption in a vast array of consumer products.
Deconstructing this compound
This compound is a specific derivative of p-hydroxybenzoic acid, distinguished by two key structural modifications:
-
Methyl Esterification: The carboxylic acid group of p-hydroxybenzoic acid is esterified with methanol. This is a common feature of many parabens, such as methylparaben.
-
Alkylation of the Benzene Ring: A propyl group is attached to the carbon at the 3-position of the benzene ring. This alkyl substitution is a key differentiating feature from the more common parabens.
These structural features are crucial in determining the physicochemical properties and biological activity of the molecule. The esterification of the carboxylic acid group generally increases the lipophilicity of the molecule compared to the parent p-hydroxybenzoic acid, which can enhance its ability to penetrate microbial cell membranes. The addition of the propyl group at the 3-position further increases its lipophilicity and may influence its interaction with biological targets.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C11H14O3 | N/A |
| Molecular Weight | 194.23 g/mol | N/A |
| IUPAC Name | This compound | N/A |
A Plausible Synthesis Pathway
While the specific historical synthesis of this compound is not documented, a logical and efficient synthesis can be proposed based on well-established reactions in organic chemistry. A plausible route would involve the Friedel-Crafts alkylation of a suitable phenol derivative followed by carboxylation and esterification.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Friedel-Crafts Alkylation of p-Cresol
-
To a cooled, stirred suspension of anhydrous aluminum chloride (AlCl3) in a suitable inert solvent (e.g., dichloromethane), slowly add p-cresol.
-
Once the initial complex is formed, add 1-chloropropane dropwise, maintaining a low temperature to control the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it over ice and hydrochloric acid.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methyl-2-propylphenol.
-
Purify the product by distillation or column chromatography.
Step 2: Oxidation of 4-Methyl-2-propylphenol
-
Dissolve the purified 4-methyl-2-propylphenol in an aqueous solution of a suitable base (e.g., sodium hydroxide).
-
Heat the solution and slowly add a strong oxidizing agent, such as potassium permanganate (KMnO4), in portions.
-
Reflux the mixture until the characteristic purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the 4-hydroxy-3-propylbenzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 3: Fischer Esterification of 4-Hydroxy-3-propylbenzoic acid
-
Suspend the dried 4-hydroxy-3-propylbenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
-
Purify the final product by recrystallization or column chromatography.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure by showing the expected signals for the aromatic protons, the propyl group, the methyl ester, and the hydroxyl group, with the correct chemical shifts, integrations, and coupling patterns.
-
Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound. High-resolution mass spectrometry would provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups present in the molecule, such as the O-H stretch of the phenol, the C=O stretch of the ester, and the C-O stretches.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final product.
Hypothesized Biological Activity and Potential Applications
Given its structural similarity to other parabens, it is reasonable to hypothesize that this compound possesses antimicrobial properties.
General Antimicrobial Mechanism of Parabens
Caption: Postulated antimicrobial mechanism of action for parabens.
The antimicrobial efficacy of parabens is known to increase with the length of the alkyl chain of the ester group. While this compound has a methyl ester, the presence of the propyl group on the benzene ring increases its overall lipophilicity, which may enhance its antimicrobial activity compared to methylparaben.
For drug development professionals, this unique structure could be of interest for several reasons:
-
Novel Preservative: It could be investigated as a novel preservative for pharmaceutical formulations, potentially offering a different spectrum of activity or improved solubility characteristics compared to existing parabens.
-
Scaffold for Drug Discovery: The substituted p-hydroxybenzoic acid scaffold is a common motif in medicinal chemistry. The specific substitution pattern of this compound could serve as a starting point for the design of new therapeutic agents.
-
Endocrine Disruptor Research: Like other parabens, it would be important to evaluate its potential as an endocrine disruptor. Such studies would be crucial for its safety assessment and could provide valuable insights into the structure-activity relationships of paraben-induced endocrine effects.
Conclusion
While the discovery and history of this compound remain obscure, its chemical identity and plausible synthesis are well-grounded in the principles of organic chemistry. As a less-common member of the broader paraben family, it represents an intriguing molecule for further investigation. For researchers and scientists in drug development, it offers opportunities for the exploration of novel preservatives and as a chemical scaffold for new therapeutic agents. Future research into its biological activity, toxicological profile, and potential applications will be necessary to fully elucidate the role of this unique compound in the scientific landscape.
References
- Aalto, T. R., Firman, M. C., & Rigler, N. E. (1953). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination.
-
Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]
-
CABI Digital Library. (2012). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]
-
ChemSynthesis. methyl 4-butyl-3-hydroxybenzoate. [Link]
-
PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Link]
-
PubChem. Methyl 4-hydroxy-3-methylbenzoate. [Link]
-
PubChem. Propylparaben. [Link]
-
U.S. National Library of Medicine. (2007). Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens. [Link]
-
Wikipedia. 4-Hydroxybenzoic acid. [Link]
-
Wikipedia. Propylparaben. [Link]
Sources
Methodological & Application
Application Notes & Protocols for the Analytical Determination of Methyl 4-hydroxy-3-propylbenzoate
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of Methyl 4-hydroxy-3-propylbenzoate. While this specific compound is less common than traditional parabens (e.g., methylparaben, propylparaben), the analytical principles are directly transferable due to structural similarities. This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometric methods. Each section elucidates the underlying scientific principles, provides step-by-step protocols, and explains the rationale behind critical experimental choices to ensure methodological robustness and data integrity.
Introduction: The Analytical Imperative for Paraben Analogues
This compound (C₁₁H₁₄O₃, CAS No. 105211-78-7) is an alkyl ester of p-hydroxybenzoic acid.[1] Like its more common structural relatives, the parabens, it is utilized for its antimicrobial and preservative properties in cosmetics, pharmaceuticals, and food products.[2][3] The efficacy of these preservatives is linked to the alkyl chain length, with antimicrobial activity generally increasing with chain length.[4]
Given their widespread use, regulatory bodies worldwide have established maximum permitted concentration levels for parabens in consumer products.[5] Therefore, the development of accurate, sensitive, and validated analytical methods is paramount for quality control, regulatory compliance, and safety assessment. This guide details several field-proven analytical techniques, with a primary focus on chromatography as the gold standard for its specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), is the most widely adopted technique for paraben analysis.[6] Its prevalence is due to its high sensitivity, specificity, and applicability to a wide range of sample matrices without the need for chemical derivatization.[2][7] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices in HPLC
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice. Its long alkyl chains provide strong hydrophobic interactions with the paraben analytes, leading to excellent retention and resolution.
-
Mobile Phase: A mixture of water and an organic modifier (methanol or acetonitrile) is typical. The organic modifier's concentration is a critical parameter; increasing its proportion reduces the retention time of the parabens. Buffering the aqueous component (e.g., with acetic acid or phosphate) can improve peak shape and reproducibility by maintaining a consistent ionization state of the phenolic hydroxyl group.[8]
-
Detection: A UV-Vis detector is most common, with detection wavelengths typically set around the absorbance maxima of parabens, which is near 254 nm or 280 nm.[6][9] For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector can be employed, leveraging the native fluorescence of parabens.[5]
Diagram: General HPLC Workflow for Paraben Analysis
Sources
- 1. 105211-78-7 CAS MSDS (4-HYDROXY-3-PROPYLBENZOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.ipb.ac.id [repository.ipb.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. agilent.com [agilent.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. researchgate.net [researchgate.net]
HPLC analysis of Methyl 4-hydroxy-3-propylbenzoate
An Application Note for the Quantitative Determination of Methyl 4-hydroxy-3-propylbenzoate using High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound. This compound, a member of the paraben family, is utilized as a preservative in pharmaceutical, cosmetic, and food products. The method described herein is designed for quality control laboratories, providing the necessary specificity, accuracy, and precision for routine analysis and stability testing. The protocol is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound belongs to the paraben class of preservatives, which are esters of p-hydroxybenzoic acid. They are valued for their broad-spectrum antimicrobial and antifungal properties and are effective over a wide pH range. The synergistic effect of combining different parabens, such as methylparaben and propylparaben, is a common practice in formulation development to enhance preservative efficacy.
Given their widespread use, regulatory bodies have established maximum permissible concentrations for parabens in consumer products. An excess of these preservatives can be potentially harmful. Therefore, a reliable and accurate analytical method is crucial for quality assurance to ensure product safety and compliance. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and specificity. This note provides a complete protocol, from sample preparation to method validation, grounded in scientific best practices.
Principle of the Chromatographic Method
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. In this modality, the analyte, this compound, which is a moderately polar compound, is separated on a nonpolar stationary phase (a C18 column). The separation is achieved by differential partitioning between the stationary phase and a more polar mobile phase. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve efficient separation from other formulation components and potential degradation products. The analyte is detected and quantified based on its strong ultraviolet (UV) absorbance, typically around 254 nm.[1][2][3]
Materials and Instrumentation
Reagents and Chemicals
-
This compound Reference Standard (Purity ≥ 99%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or equivalent, e.g., Milli-Q)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Filtration assembly with 0.45 µm or 0.22 µm membrane filters.
Detailed Experimental Protocol
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis. These parameters were selected to provide a robust separation with good peak symmetry and a reasonable run time.
| Parameter | Condition |
| Column | C18 (e.g., Waters Symmetry®, Agilent Zorbax®), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Causality: Accurate solution preparation is fundamental to the overall accuracy of the final result. Using high-purity solvents and a calibrated analytical balance is mandatory. All aqueous solutions must be filtered to prevent particulate matter from damaging the column and HPLC system.
A. Mobile Phase Preparation (1000 mL)
-
Measure 550 mL of HPLC-grade acetonitrile into a graduated cylinder.
-
Measure 450 mL of HPLC-grade water into a separate graduated cylinder.
-
Add 1.0 mL of orthophosphoric acid to the water and mix thoroughly. This acidification helps to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp peak shape.
-
Combine the acetonitrile and acidified water into a 1000 mL solvent bottle.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration to prevent air bubbles from interfering with the pump and detector.
B. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10.0 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 5 minutes or until completely dissolved.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly. This solution should be stored under refrigeration.
C. Working Standard Solutions for Linearity
-
Prepare a series of at least five working standard solutions by diluting the Standard Stock Solution with the mobile phase. A typical concentration range would be 5, 10, 20, 40, and 60 µg/mL.
-
For example, to prepare the 20 µg/mL standard, pipette 20 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
D. Sample Preparation
-
Accurately weigh a quantity of the formulation (e.g., cream, syrup, or powder) equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.
-
Filter an aliquot of this solution through a 0.45 µm syringe filter into an HPLC vial. This initial sample may require further dilution with the mobile phase to ensure the final concentration falls within the established linear range of the method.
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation Protocol
Method validation is a mandatory process that provides documented evidence that the analytical procedure is suitable for its intended purpose.[4] The validation should be performed in accordance with ICH Q2(R1) guidelines.[5][6]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the analytical signal is solely from the analyte of interest, free from interference. | The analyte peak should be well-resolved from excipient and degradation peaks (Resolution > 2). Peak purity analysis (using a PDA detector) should pass. |
| Linearity | To confirm a proportional relationship between analyte concentration and detector response. | Correlation coefficient (R²) ≥ 0.999 over a range of 50-150% of the target concentration. The y-intercept should be insignificant. |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%) of the target concentration. |
| Precision (RSD%) | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-assay): RSD ≤ 2.0% for six replicate injections of the standard solution. Intermediate Precision: RSD ≤ 2.0% when the assay is repeated by a different analyst on a different day or with different equipment. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Typically calculated as 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Typically calculated as 10 × (Standard Deviation of the Response / Slope of the Calibration Curve). Precision at the LOQ should be RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within predefined limits when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) are varied.[7] |
Forced Degradation Studies (Specificity)
To establish the stability-indicating nature of the method, forced degradation studies are essential.[1][3] The reference standard is subjected to stress conditions to produce potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. The primary degradation product is expected to be p-hydroxybenzoic acid.[8][9]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
The chromatograms of the stressed samples should demonstrate that the main analyte peak is well-resolved from any degradant peaks, thus proving the method's specificity.
Logical Interdependence of Validation Parameters
The validation parameters are not independent but form a logical system that collectively ensures the method's reliability.
Caption: Interrelationship of ICH method validation parameters.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound in various formulations. The method is specific, accurate, precise, and robust, making it highly suitable for routine quality control analysis and stability studies in the pharmaceutical and cosmetic industries. Adherence to the described protocol and validation standards will ensure data of high integrity, meeting stringent regulatory requirements.
References
-
A stability-indicating HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms. (2021). Biomedical Chromatography. Available at: [Link]
-
Development and validation of RP-HPLC method for simultaneous determination of paraben preservatives in pharmaceutical liquid dosage form. (2018). Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. (n.d.). Revue Roumaine de Chimie. Available at: [Link]
-
HPLC Determination of Some frequently used Parabens in Sunscreens. (n.d.). International Online Medical Council (IOMC). Available at: [Link]
-
Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. (2018). ResearchGate. Available at: [Link]
-
Analyzing Paraben Degradation in Parenteral Formulations with High-Performance Liquid Chromatography. (2023). ResearchGate. Available at: [Link]
-
Development, validation and application of an HPLC method, for quality control of preservatives in cosmetic preparations. (2020). ResearchGate. Available at: [Link]
-
Analytical Method Development and Validation of Preservatives by Using RP-HPLC in Suspension Dosage Form. (2021). International Journal of Research and Publication and Reviews. Available at: [Link]
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RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. Available at: [Link]
-
Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk. (2023). Journal of Dairy Research. Available at: [Link]
-
Degradation of parabens by Pseudomonas beteli and Burkholderia latens. (2010). International Journal of Pharmaceutics. Available at: [Link]
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HPLC Method Development and Validation for Preservative Content (Methyl Paraben) For Succinylcholine Chloride Injection. (2015). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation. (2020). Environment International. Available at: [Link]
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Methyl 4-hydroxy-3-methylbenzoate. (n.d.). PubChem. Available at: [Link]
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Kinetics of Degradation of the Parabens. (1977). Journal of Pharmaceutical Sciences. Available at: [Link]
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Application Notes and Protocols for Methyl 4-hydroxy-3-propylbenzoate as a Pharmaceutical Preservative
For Researchers, Scientists, and Drug Development Professionals
A Note on the Current State of Knowledge
Introduction to Methyl 4-hydroxy-3-propylbenzoate
This compound is a member of the paraben family, which are esters of p-hydroxybenzoic acid. Parabens are widely used as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial activity, chemical stability, and low cost.[6] The structure of this compound, featuring a methyl ester and a propyl group on the benzene ring, suggests it would possess preservative properties characteristic of the paraben class.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a preservative is fundamental to its effective application in pharmaceutical formulations.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 4-Hydroxy-3-propylbenzoic acid methyl ester, Methyl 4-hydroxy-3-n-propylbenzoate | [2] |
| CAS Number | 105211-78-7 | [2] |
| Molecular Formula | C11H14O3 | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Boiling Point (Predicted) | 315.2 ± 30.0 °C | [2] |
| Density (Predicted) | 1.109 ± 0.06 g/cm3 | [2] |
| Purity (Typical) | ≥ 95% | [1] |
Postulated Mechanism of Antimicrobial Action
While specific studies on this compound are lacking, the mechanism of antimicrobial action for parabens is generally understood to involve multiple targets. It is hypothesized that this compound would follow a similar mechanism.
Parabens are thought to exert their antimicrobial effects by:
-
Disrupting membrane transport processes: The lipophilic nature of the alkyl chain allows parabens to partition into the cell membranes of microorganisms, disrupting their integrity and function.[7][8]
-
Inhibiting synthesis of DNA and RNA: Some studies suggest that parabens can interfere with the synthesis of nucleic acids, thereby inhibiting microbial growth and replication.[7][9]
-
Inhibition of key enzymes: Parabens may also inhibit the activity of essential enzymes, such as ATPases and phosphotransferases, which are crucial for microbial metabolism.[8][9]
The antimicrobial effectiveness of parabens generally increases with the length of the alkyl chain.[6][7][10][11] Therefore, the presence of the propyl group in this compound would suggest a potent antimicrobial activity, likely more effective against a broader range of microorganisms than methylparaben alone.[8][12]
Potential Applications in Pharmaceutical Formulations
Based on the properties of other parabens, this compound could potentially be used as a preservative in a variety of pharmaceutical dosage forms, including:
-
Oral liquids (solutions, suspensions, syrups)
-
Topical preparations (creams, lotions, gels)
-
Parenteral formulations (in combination with other preservatives)
It is often advantageous to use a combination of parabens (e.g., with methylparaben) to achieve a synergistic effect and a broader spectrum of antimicrobial activity.[11]
Protocols for Evaluation and Use
The following protocols are provided as a starting point for the investigation of this compound as a pharmaceutical preservative.
Protocol for Determination of Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
This protocol outlines a method for determining the MIC of this compound against a panel of relevant microorganisms, based on standard microdilution techniques.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Standard microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)
-
Appropriate sterile growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile diluent (e.g., propylene glycol or ethanol to dissolve the paraben, followed by sterile water)
-
Microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or propylene glycol) at a high concentration (e.g., 10 mg/mL). Due to the poor water solubility of parabens, a co-solvent is often necessary.[13][14]
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include positive controls (microorganism in medium without the preservative) and negative controls (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Caption: Workflow for MIC Determination.
Protocol for Preservative Efficacy Testing (PET)
This protocol is a generalized framework based on the USP <51> Antimicrobial Effectiveness Test to evaluate the performance of this compound in a model pharmaceutical formulation.[15][16][17][18]
Objective: To determine if a selected concentration of this compound is effective in preventing the growth of and reducing the microbial population in a pharmaceutical product.
Materials:
-
A model aqueous-based pharmaceutical formulation (e.g., a simple oral solution or topical gel) containing a chosen concentration of this compound.
-
Standard microbial strains as per USP <51> (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis).
-
Sterile containers for the formulation.
-
Appropriate neutralizing broth.
-
Agar plates for microbial enumeration.
Procedure:
-
Product Preparation: Prepare the model formulation containing this compound.
-
Inoculation: Inoculate separate containers of the product with a standardized suspension of each of the five test microorganisms to achieve an initial concentration of between 10^5 and 10^6 CFU/mL.
-
Incubation: Store the inoculated containers at a specified temperature (typically 20-25°C) for 28 days.
-
Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each container.[16]
-
Neutralization and Plating: Dilute the aliquot in a validated neutralizing broth and perform plate counts to determine the number of viable microorganisms remaining.
-
Evaluation: Compare the log reduction in the microbial population at each time point to the acceptance criteria outlined in USP <51> for the specific product category.
Generalized HPLC Method for Quantification
A robust analytical method is crucial for determining the concentration of the preservative in the final product and for stability studies. The following is a generalized HPLC method that can be adapted for this compound.
Objective: To develop a method for the quantification of this compound in a pharmaceutical formulation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.[19]
-
Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., phosphate buffer) is commonly used for paraben analysis. A gradient or isocratic elution can be optimized. A starting point could be a 50:50 (v/v) mixture of acetonitrile and water.[19][20]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection Wavelength: Approximately 254 nm, which is a common wavelength for paraben detection.[19][21][22]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve.
-
Sample Preparation: Dilute the pharmaceutical formulation with the mobile phase to a concentration within the range of the calibration curve. Filtration through a 0.45 µm filter may be necessary.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[19]
Caption: HPLC Method Development Workflow.
Protocol for Stability Assessment
This protocol provides a framework for assessing the stability of this compound in a pharmaceutical formulation according to ICH guidelines.[23][24][25][26]
Objective: To evaluate the chemical stability of this compound in a formulation under various storage conditions.
Materials:
-
The final pharmaceutical formulation containing this compound in its intended packaging.
-
Stability chambers set to ICH-recommended conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
Validated HPLC method for quantification.
Procedure:
-
Batch Preparation: Prepare at least three batches of the formulation.
-
Storage: Place samples of each batch in the stability chambers.
-
Testing Schedule: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), remove samples for analysis.[23][24]
-
Analysis: For each sample, perform the following tests:
-
Assay of this compound using the validated HPLC method.
-
Appearance (color, clarity).
-
pH.
-
Degradation products (if any).
-
Antimicrobial effectiveness testing at the beginning and end of the study.[23]
-
-
Data Evaluation: Analyze the data to determine the shelf-life of the product and appropriate storage conditions.
Safety and Regulatory Considerations
While specific toxicological data for this compound is not widely available, the safety of parabens, in general, has been extensively studied. It is important to be aware of the ongoing discussions regarding their potential for endocrine disruption. Any formulation containing a new excipient like this compound would require thorough toxicological assessment.
Conclusion
This compound presents an interesting candidate for investigation as a pharmaceutical preservative due to its structural similarity to well-established parabens. However, the current lack of specific data necessitates a thorough and systematic evaluation of its efficacy, stability, and safety. The application notes and protocols provided in this guide offer a scientifically sound framework for researchers and drug development professionals to undertake this evaluation. It is imperative that any consideration of this compound for use in a final pharmaceutical product be supported by comprehensive, internally generated data that meets the stringent requirements of regulatory authorities.
References
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Microchem Laboratory. (n.d.). USP <51> – Preservative Challenge Test. Retrieved from [Link]
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Parabens. (n.d.). In Medscape. Retrieved from [Link]
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Alliance Analytical Laboratories. (n.d.). Preservative Efficacy Testing USP 51. Retrieved from [Link]
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Nelson Labs. (n.d.). Antimicrobial Preservative Efficacy Testing. Retrieved from [Link]
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Microbe Investigations. (2024, August 31). Preservative Efficacy Testing: USP 51 for regulatory compliance. Retrieved from [Link]
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Crysdot. (n.d.). This compound. Retrieved from [Link]
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Geethanjali Group of Institutions. (n.d.). ICH GUIDELINE & STABILITY PROTOCOLS FOR DIFFERENT PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Parabens. Retrieved from [Link]
- Sari, Y. A., & Purwanto, D. A. (2019). Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. Journal of Biochemical Technology, 10(1), 33-38.
- Kowalska, M., et al. (2021). Antibacterial effect of parabens against planktonic and biofilm Streptococcus sobrinus. Journal of Applied Microbiology, 130(4), 1146-1155.
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Arctom. (n.d.). CAS NO. 105211-78-7 | this compound. Retrieved from [Link]
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EssFeed. (2025, March 19). The Science Behind Parabens How They Function as Antimicrobial Preservatives. Retrieved from [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.
- Giacometti, J., et al. (2018). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Pharmaceutics, 10(3), 113.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
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The FDA Group. (n.d.). ICH Stability Guidelines: A Comprehensive Guide for Pharmaceutical Product Testing. Retrieved from [Link]
- EMA. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Fülöp, F., et al. (2013). Physical properties of parabens and their mixtures: Solubility in water, thermal behavior, and crystal structures. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 235-242.
- Oishi, S. (2002). Effects of propyl paraben on the male reproductive system. Food and Chemical Toxicology, 40(12), 1807-1813.
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PrepChem.com. (n.d.). Synthesis of methyl p-hydroxybenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). synthesis of parabens from p-hydroxyl benzoic acid. R represents CH3,.... Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl p-hydroxybenzoate. Retrieved from [Link]
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Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 4-butyl-3-hydroxybenzoate. Retrieved from [Link]
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PubChem. (n.d.). Propylparaben. Retrieved from [Link]
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Application Notes and Protocols for Propylparaben (Propyl 4-hydroxybenzoate) in Cosmetic and Food Preservation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: On Nomenclature and Scope
The focus of this guide is Propylparaben , chemically known as Propyl 4-hydroxybenzoate . While the initial inquiry mentioned "Methyl 4-hydroxy-3-propylbenzoate," comprehensive research indicates that Propylparaben is the widely utilized and regulated preservative in the cosmetic and food industries. This document will, therefore, provide in-depth technical information and protocols for the application of Propylparaben.
Introduction to Propylparaben: A Workhorse Preservative
Propylparaben (E216) is the n-propyl ester of p-hydroxybenzoic acid, belonging to the paraben family of preservatives.[1][2] It occurs naturally in some plants and insects but is synthetically manufactured for commercial use in cosmetics, pharmaceuticals, and foods.[1][3] For decades, it has been a staple preservative due to its broad-spectrum antimicrobial activity, effectiveness over a wide pH range, and cost-effectiveness.[4]
Propylparaben is particularly valued for its efficacy against molds and yeasts, making it a crucial component in the preservation of water-based formulations.[4] It is often used in combination with other parabens, such as methylparaben, to achieve a synergistic and broader range of antimicrobial protection.[1][5]
Physicochemical Properties of Propylparaben
A thorough understanding of Propylparaben's physical and chemical properties is fundamental to its effective application in formulation development.
| Property | Value | Reference |
| Chemical Name | Propyl 4-hydroxybenzoate | [1] |
| Synonyms | Propylparaben, Nipasol, E216 | [1] |
| CAS Number | 94-13-3 | [1] |
| Molecular Formula | C10H12O3 | [1] |
| Molar Mass | 180.203 g·mol−1 | [1] |
| Appearance | White, crystalline, odorless, and tasteless powder | [4] |
| Melting Point | 96 to 99 °C (205 to 210 °F; 369 to 372 K) | [1] |
| Solubility in Water | Poor (approx. 0.04 g/100 mL at 25°C) | [6] |
| Solubility in Solvents | Freely soluble in ethanol, ether, and acetone | [6] |
| Effective pH Range | 4.0 - 8.0 | [4] |
Mechanism of Antimicrobial Action
Propylparaben exerts its antimicrobial effect through a multi-pronged attack on microbial cells, which contributes to its broad-spectrum efficacy and the relatively low incidence of microbial resistance.
The primary mechanisms of action include:
-
Disruption of Microbial Cell Membrane Integrity: Propylparaben can interfere with the structure and function of the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components.[7]
-
Inhibition of Cellular Processes: It is believed to inhibit the synthesis of DNA and RNA, as well as essential enzymes required for microbial growth and replication.
-
Mitochondrial Dysfunction: Some studies suggest that parabens may induce mitochondrial failure by disrupting membrane potential and depleting cellular ATP through the uncoupling of oxidative phosphorylation.[8][9]
The lipophilic nature of Propylparaben allows it to penetrate the microbial cell membrane, where it can then exert its inhibitory effects on various cellular targets.
Caption: Mechanism of Propylparaben's antimicrobial action.
Applications in Cosmetic Preservation
Propylparaben is a widely used preservative in a variety of cosmetic products, including creams, lotions, shampoos, and makeup, to prevent the growth of harmful bacteria, yeasts, and molds.[1][3][5]
Recommended Use Levels
The typical use concentration of Propylparaben in cosmetic formulations ranges from 0.01% to 0.3%.[10] It is often used in combination with other preservatives, such as methylparaben (typically in a 2:1 ratio of methylparaben to propylparaben), to achieve broad-spectrum protection.[11]
Regulatory Status in Cosmetics:
-
United States (FDA): The FDA permits the use of parabens in cosmetics.[5] The Cosmetic Ingredient Review (CIR) has concluded that parabens are safe for use in cosmetics at concentrations up to 0.8% for total parabens.[6]
-
European Union (EU): The EU has restricted the use of Propylparaben. The sum of the concentrations of butylparaben and propylparaben should not exceed 0.19%.[8]
Formulation Protocols
Due to its poor water solubility, proper incorporation of Propylparaben into formulations is crucial for its efficacy.
Protocol 4.2.1: Incorporation into an Oil-in-Water (O/W) Emulsion (e.g., Lotion, Cream)
-
Preparation of the Oil Phase:
-
Combine all oil-soluble ingredients (e.g., emollients, fatty alcohols, emulsifiers) in a suitable vessel.
-
Add the required amount of Propylparaben to the oil phase.
-
Heat the oil phase to 70-75°C with continuous stirring until all components, including the Propylparaben, are completely dissolved and the phase is uniform.
-
-
Preparation of the Water Phase:
-
Combine all water-soluble ingredients (e.g., humectants, thickeners) in a separate vessel.
-
If using a combination of parabens, the more water-soluble methylparaben can be dissolved in the water phase.
-
Heat the water phase to 70-75°C with continuous stirring until all components are dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase (or vice versa, depending on the emulsifier system) with continuous high-shear mixing to form the emulsion.
-
Continue mixing for a specified time to ensure a stable emulsion is formed.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion while continuing to stir.
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients (e.g., fragrances, active ingredients).
-
Adjust the pH of the final formulation if necessary.
-
Protocol 4.2.2: Incorporation into an Aqueous Gel
-
Solubilization of Propylparaben:
-
In a separate vessel, dissolve the required amount of Propylparaben in a suitable solvent such as propylene glycol or ethanol. A gentle warming (to 40-50°C) can aid dissolution.
-
This creates a concentrated preservative solution.
-
-
Preparation of the Gel Base:
-
Disperse the gelling agent (e.g., carbomer, xanthan gum) in deionized water with vigorous stirring until fully hydrated.
-
-
Incorporation of the Preservative:
-
Slowly add the Propylparaben concentrate to the gel base with continuous mixing until uniform.
-
-
Neutralization and Finalization:
-
If using a pH-sensitive gelling agent like carbomer, add a neutralizing agent (e.g., triethanolamine) to achieve the desired viscosity and clarity.
-
Add other active ingredients and excipients as required.
-
Applications in Food Preservation
Propylparaben is approved as a food additive (E216) and is used to inhibit the growth of molds and yeasts in various food products.[1][2]
Regulatory Status and Permitted Levels in Food
| Regulatory Body | Regulation | Maximum Permitted Level | Food Categories (Examples) |
| FDA (USA) | 21 CFR 184.1670 | 0.1% (1000 ppm) | General purpose antimicrobial agent.[1][3] |
| EFSA (EU) | Regulation (EC) No 1333/2008 | 1 g/kg (in jelly coatings of meat products); 0.3 g/kg (in confectionery, excluding chocolate); 2 g/kg (in liquid dietary food supplements) | Surface treatment of dried meat products, jelly coatings of meat products, confectionery, liquid dietary food supplements.[9] |
Note: In 2004, EFSA's scientific panel concluded that a group Acceptable Daily Intake (ADI) of 0-10 mg/kg body weight could be established for methyl and ethyl parabens, but that propylparaben should not be included in this group ADI due to effects on sperm production in juvenile male rats at relatively low doses.[9][12]
Protocol for Incorporation into a Food Product (e.g., a Fruit Filling)
-
Preparation of a Preservative Pre-mix:
-
Due to its low water solubility, it is advisable to first dissolve Propylparaben in a small amount of a suitable food-grade solvent, such as propylene glycol or ethanol, with gentle warming.
-
Alternatively, the sodium salt of Propylparaben (Sodium Propyl p-hydroxybenzoate, E217), which is more water-soluble, can be used.[1]
-
-
Addition to the Food Product:
-
The Propylparaben pre-mix should be added to the liquid phase of the food product during manufacturing, before any heating steps, to ensure even distribution.
-
For a fruit filling, the pre-mix can be added to the fruit slurry before cooking.
-
-
Processing and Quality Control:
-
The food product should be processed as usual (e.g., heating, cooling, packaging).
-
It is essential to perform quality control checks to ensure that the concentration of Propylparaben in the final product is within the regulatory limits.
-
Antimicrobial Efficacy and Spectrum
Propylparaben is effective against a broad range of microorganisms, with a particularly strong activity against fungi.
Minimum Inhibitory Concentrations (MICs)
The following table provides typical MIC values for Propylparaben against common microorganisms. It is important to note that these values can vary depending on the test method, culture medium, and specific strain.
| Microorganism | Type | Typical MIC (%) |
| Staphylococcus aureus | Gram-positive Bacteria | 0.1 |
| Bacillus subtilis | Gram-positive Bacteria | 0.1 |
| Escherichia coli | Gram-negative Bacteria | >0.2 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.2 |
| Candida albicans | Yeast | 0.05 |
| Aspergillus brasiliensis (niger) | Mold | 0.05 |
(Data compiled from multiple sources, including[11])
Preservative Efficacy Testing (Challenge Test)
To validate the effectiveness of Propylparaben in a final formulation, a preservative efficacy test, or challenge test, must be conducted. This test involves intentionally inoculating the product with a known concentration of specific microorganisms and monitoring the reduction in their population over time.
Workflow for Preservative Efficacy Testing (Challenge Test)
Caption: A simplified workflow for preservative efficacy testing.
Protocol 6.2.1: Abbreviated Challenge Test Protocol (Based on ISO 11930 / USP <51>)
-
Preparation of Inocula: Prepare standardized suspensions of challenge microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Inoculation: Inoculate separate samples of the product with each microorganism to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation: Store the inoculated samples at 20-25°C for 28 days.
-
Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample, neutralize the preservative, and perform serial dilutions. Plate the dilutions onto appropriate growth media.
-
Enumeration and Analysis: After incubation of the plates, count the number of colonies and calculate the log reduction in the microbial population for each time point.
-
Evaluation: Compare the log reduction values to the acceptance criteria specified in the relevant standard (e.g., USP <51> or ISO 11930) to determine if the preservative system is effective.
Stability and Compatibility
pH and Temperature Stability
Propylparaben is stable over a wide pH range (4-8).[4] Aqueous solutions at pH 3-6 can be sterilized by autoclaving without significant degradation.[13] However, at pH 8 or higher, it is subject to rapid hydrolysis.[13] It is stable up to 80°C.
Compatibility with Other Ingredients
The antimicrobial activity of Propylparaben can be compromised by certain ingredients:
-
Nonionic Surfactants: Highly ethoxylated nonionic surfactants (e.g., Polysorbates) can inactivate parabens by forming complexes through hydrogen bonding, which reduces the availability of the preservative.[7][14]
-
Macromolecules: Some macromolecules, such as cellulose derivatives and proteins, can also interact with and reduce the efficacy of parabens.[14]
-
Incompatibilities: Propylparaben is discolored in the presence of iron and is subject to hydrolysis by weak alkalis and strong acids.[4]
Safety and Regulatory Considerations
The safety of parabens has been a subject of public and scientific debate, primarily concerning their potential for endocrine disruption.[15][16] However, regulatory bodies such as the FDA and the European Commission's Scientific Committee on Consumer Safety (SCCS) have reviewed the safety data and established concentration limits for their use in cosmetics and food.[15][17] It is crucial for formulators to adhere to the latest regulations in their target markets.
Conclusion
Propylparaben remains a valuable and effective preservative for a wide range of cosmetic and food products. Its broad-spectrum antimicrobial activity, particularly against fungi, and its stability under various conditions make it a reliable choice for formulators. However, its poor water solubility and potential for interactions with other ingredients require careful consideration during product development. Furthermore, staying abreast of the evolving regulatory landscape and consumer perceptions regarding parabens is essential for all professionals in the field.
References
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Wikipedia. Propylparaben. [Link]
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What is E216? – Complete guide to understanding Propylparaben in your food. [Link]
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Cosmetic Ingredient Review. International Journal of Toxicology, 27(Suppl. 4). [Link]
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SciELO. Compatibility and efficiency of preservatives in emulsive cosmetics containing high surfactant content. [Link]
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Foodcom S.A. E216 (propyl p-hydroxybenzoate) - what is it? | Properties, application. [Link]
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Pharmaceutical Press. Table 1: Uses of propylparaben in pharmaceutical preparations. [Link]
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Ataman Kimya. PROPYL PARABEN. [Link]
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NIH. Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. [Link]
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Paula's Choice. What is Propylparaben?. [Link]
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MDPI. Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures. [Link]
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EIN Presswire. EFSA advises on the safety of paraben usage in food. [Link]
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PubChem. Propylparaben. [Link]
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FDA. Parabens in Cosmetics. [Link]
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EWG Skin Deep®. What is PROPYLPARABEN. [Link]
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FDA. Substances Added to Food (formerly EAFUS). [Link]
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eCFR. 21 CFR 184.1670 -- Propylparaben. [Link]
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Scribd. Practice 4 Development and Preparation of An Oral Emulsion. [Link]
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European Union. EFSA advises on the safety of paraben usage in food. [Link]
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Cape Crystal Brands. Why Isn't Propylparaben Banned as a Food Additive?. [Link]
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ResearchGate. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. [Link]
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EWG. What is Propyl Paraben? Health Risks & Safety Concerns. [Link]
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ResearchGate. Bacterial Toxicity Testing and Antibacterial Activity of Parabens. [Link]
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Zenodo. DOI: 10.5281/zenodo.3885062. [Link]
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NIH. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. [Link]
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Scribd. Analytical Method of Propyl Paraben. [Link]
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PARABENS AS PRESERVATIVES. [Link]
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ScienceDirect. Surfactant and temperature effects on paraben transport through silicone membranes. [Link]
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JPSI. simultaneous determination of ketoprofen and methyl paraben, propyl paraben in bulk and formulated gel by spectrophotometry. [Link]
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Application Notes and Protocols for the Synthesis of Methyl 4-hydroxy-3-propylbenzoate
Abstract
Methyl 4-hydroxy-3-propylbenzoate is a parabens ester, a class of compounds widely recognized for their efficacy as preservatives in the pharmaceutical, cosmetic, and food industries.[1][2] Their broad-spectrum antimicrobial activity against yeasts and molds ensures product safety and extends shelf life.[2][3] This application note provides a comprehensive guide for the synthesis of this compound, targeting researchers and professionals in drug development and chemical synthesis. We present a detailed, two-step synthetic pathway commencing from the readily available precursor, 4-hydroxybenzoic acid. The protocol emphasizes mechanistic understanding, self-validating experimental design, and rigorous characterization to ensure the synthesis of a high-purity final product.
Mechanistic Rationale and Strategy Selection
The synthesis of this compound is most logically approached via a two-stage process: (1) introduction of the propyl group onto the aromatic ring of a suitable precursor, followed by (2) esterification of the carboxylic acid moiety.
Chosen Synthetic Pathway:
-
Friedel-Crafts Acylation: The synthesis begins with 4-hydroxybenzoic acid. A propyl group is introduced onto the aromatic ring via an initial Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst, such as aluminum chloride. This reaction forms an acyl-substituted intermediate. The powerful activating and ortho, para-directing effect of the hydroxyl group directs the incoming acyl group primarily to the ortho position (position 3), despite the meta-directing nature of the carboxylic acid.
-
Clemmensen Reduction: The resulting ketone is then reduced to an alkyl group using a Clemmensen reduction (zinc amalgam and hydrochloric acid), yielding 4-hydroxy-3-propylbenzoic acid. This reduction is highly effective for converting aryl ketones to alkanes.
-
Fischer-Speier Esterification: The final step is the esterification of the synthesized 4-hydroxy-3-propylbenzoic acid with methanol, catalyzed by a strong mineral acid like sulfuric acid. This classic equilibrium-driven reaction, known as Fischer-Speier esterification, produces the desired methyl ester.[4] The use of excess methanol helps to shift the equilibrium towards the product.
This strategy was selected for its reliability and control over regiochemistry, providing a clear and scalable route to the target molecule from common starting materials.
Data Presentation: Reagents and Reaction Conditions
The following table summarizes the necessary reagents and key parameters for the synthesis.
| Step | Reaction | Key Reagents & Solvents | Molar Ratio (Limiting Reagent) | Temperature | Time |
| 1a | Friedel-Crafts Acylation | 4-hydroxybenzoic acid, Propanoyl chloride, Aluminum chloride (AlCl₃), Nitrobenzene (solvent) | 1 : 1.2 : 2.5 | 25-30°C | 4-6 h |
| 1b | Clemmensen Reduction | Acylated Intermediate, Zinc Amalgam (Zn(Hg)), Concentrated HCl, Toluene | 1 : 5 (Zn) | Reflux (110°C) | 8-12 h |
| 2 | Fischer Esterification | 4-hydroxy-3-propylbenzoic acid, Methanol, Sulfuric Acid (H₂SO₄) | 1 : 20 : 0.1 | Reflux (65°C) | 12-18 h |
Experimental Protocols
Safety First: Always perform these reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Strong acids and anhydrous aluminum chloride are highly corrosive and react violently with water.
Protocol 1: Synthesis of 4-hydroxy-3-propylbenzoic Acid
A. Friedel-Crafts Acylation
-
Setup: To a dry 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous aluminum chloride (33.3 g, 0.25 mol).
-
Reagent Addition: Add 150 mL of dry nitrobenzene to the flask and cool the mixture in an ice bath.
-
In a separate beaker, dissolve 4-hydroxybenzoic acid (13.8 g, 0.1 mol) in 50 mL of dry nitrobenzene. Add this solution to the dropping funnel.
-
Slowly add the 4-hydroxybenzoic acid solution to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, add propanoyl chloride (11.1 g, 0.12 mol) dropwise from the funnel over 30 minutes, ensuring the temperature remains between 25-30°C.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Workup: Carefully pour the reaction mixture onto 500 g of crushed ice containing 50 mL of concentrated HCl. Stir until the ice has melted and the complex has decomposed. Separate the organic layer and extract the aqueous layer twice with 100 mL of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude acylated product.
B. Clemmensen Reduction
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc dust (32.7 g, 0.5 mol) with a 5% mercuric chloride solution (300 mL) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Setup: Transfer the freshly prepared zinc amalgam to a 1 L round-bottom flask. Add the crude acylated product from the previous step, 150 mL of toluene, 150 mL of water, and 150 mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Add an additional 50 mL of concentrated HCl every 4 hours to maintain the acidic conditions.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with 2 x 100 mL of ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 4-hydroxy-3-propylbenzoic acid can be purified by recrystallization from hot water or an ethanol/water mixture.
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
Setup: In a 250 mL round-bottom flask, dissolve the purified 4-hydroxy-3-propylbenzoic acid (9.0 g, 0.05 mol) in methanol (150 mL).[7][8]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution while stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 12-18 hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.[7]
-
Workup: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water. A white precipitate of the crude product should form.
-
Extraction: Extract the mixture with diethyl ether (3 x 100 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to remove unreacted acid), and finally with 100 mL of brine.[7]
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate or by column chromatography on silica gel to yield pure this compound.
Protocol Validation and Product Characterization
The integrity of this protocol is validated through in-process monitoring and final product characterization.
-
Trustworthiness: Reaction progress should be monitored by TLC to ensure completion and identify potential side products. The multi-step washing procedure in the workup is critical for removing acidic impurities and unreacted starting materials, forming a self-validating purification system.
-
Expected Characterization Data:
-
Appearance: White crystalline powder.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include a triplet and a sextet for the propyl chain protons, aromatic protons showing characteristic splitting for a 1,2,4-trisubstituted ring, a singlet for the ester methyl group, and a singlet for the phenolic hydroxyl proton.
-
¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the propyl carbons, the aromatic carbons, the ester carbonyl carbon, and the ester methyl carbon are expected.
-
IR (KBr, cm⁻¹): A broad peak around 3300-3400 cm⁻¹ (O-H stretch), peaks around 2960-2870 cm⁻¹ (C-H alkyl stretch), a strong peak around 1720 cm⁻¹ (C=O ester stretch), and peaks in the 1600-1450 cm⁻¹ region (C=C aromatic stretch).[8]
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₁H₁₄O₃ = 194.23 g/mol ) should be observed.
-
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- Elchemy. (2025, September 23). The Role of Propylparaben and Methylparaben in Preserving Products.
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.
- Ataman Kimya. PROPYL PARABEN.
- Ataman Kimya. PROPYLPARABEN.
-
Wikipedia. Propylparaben. Available from: [Link]
- Fisher Scientific. (2009, September 22). Safety Data Sheet - Benzoic acid, 4-hydroxy-, methyl ester, sodium salt.
-
PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. Available from: [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available from: [Link]
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid.... Indo American Journal of Pharmaceutical Research, 14(06).
-
CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Available from: [Link]
-
SpectraBase. Propyl 4-hydroxybenzoate. Available from: [Link]
-
PubChem. Methyl 4-hydroxy-3-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Hydroxy-3-propylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]
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Application Note & Protocols: Investigating the Role of Methyl 4-hydroxy-3-propylbenzoate in Metabolic Disorder Research
Abstract
Metabolic disorders, a constellation of conditions including insulin resistance, type 2 diabetes, and obesity, represent a pressing global health challenge.[1][2][3] The etiology of these disorders is multifactorial, with growing interest in the role of environmental factors, such as endocrine-disrupting chemicals (EDCs).[4][5] Methyl 4-hydroxy-3-propylbenzoate, commonly known as propylparaben, is a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[6][7][8] Classified as an EDC due to its potential to interfere with hormonal pathways, its impact on metabolic homeostasis is an area of active investigation.[4][9][10] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the effects of this compound on key pathways implicated in metabolic disease. We present detailed protocols for both in vitro and in vivo model systems, focusing on the assessment of insulin sensitivity, glucose metabolism, and underlying molecular mechanisms.
Compound Profile: this compound (Propylparaben)
This compound is a stable, non-volatile ester of p-hydroxybenzoic acid.[6][7][11] It is readily absorbed through the gastrointestinal tract and dermis and is metabolized to p-hydroxybenzoic acid before being rapidly excreted in the urine, with no evidence of accumulation.[6][7][11]
| Property | Value | Source |
| Chemical Name | This compound | - |
| Common Name | Propylparaben | [8] |
| CAS Number | 94-13-3 | [6][7] |
| Molecular Formula | C10H12O3 | - |
| Molecular Weight | 180.20 g/mol | - |
| Appearance | White crystalline powder | - |
| Solubility | Soluble in ethanol, ether, acetone; sparingly soluble in water. | - |
Biological Activity & Rationale for Investigation
Propylparaben's primary commercial use is as an antimicrobial preservative.[6][7] However, its scientific interest in the context of metabolic research stems from its classification as an endocrine-disrupting chemical.[4][10][12] It has been shown to exhibit weak estrogenic activity and can interfere with hormone signaling and gene expression.[4][12]
The rationale for investigating its role in metabolic disorders is grounded in the intricate link between the endocrine system and metabolic regulation. Hormones like insulin, glucagon, and even sex hormones play pivotal roles in glucose homeostasis, lipid metabolism, and energy balance. Disruption of these hormonal axes by an exogenous compound could plausibly contribute to metabolic dysregulation. Some human studies have suggested associations between paraben exposure and markers of metabolic health, such as BMI, cholesterol levels, and risk of metabolic syndrome, although findings can be inconsistent across different parabens and populations.[13][14] Animal studies have linked propylparaben exposure to effects on reproductive hormones and development, further necessitating research into its broader systemic impacts.[8][12]
Safety & Handling
Acute toxicity studies in animals indicate that propylparaben is relatively non-toxic.[6][7][11] However, it can be a mild skin irritant, and sensitization has occurred when products containing it are applied to broken skin.[6][7][11] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.
Experimental Design: A Phased Approach
A robust investigation into the metabolic effects of this compound requires a multi-tiered approach, progressing from cellular models to whole-organism systems. This strategy allows for initial screening and mechanistic insights in vitro before validating physiological relevance in vivo.
Caption: Fig 1. Phased experimental workflow.
In Vitro Protocols: Adipocyte Insulin Resistance Model
Adipocytes are central to energy storage and are a primary site of insulin-mediated glucose disposal.[15] The 3T3-L1 cell line is a robust and widely accepted model for studying adipogenesis and insulin-stimulated glucose uptake.[16][17]
Protocol 1: Differentiation of 3T3-L1 Preadipocytes
Rationale: To generate mature, insulin-responsive adipocytes from preadipocytes for subsequent experiments.
Materials:
-
3T3-L1 preadipocytes
-
Proliferation Medium: DMEM (high glucose), 10% Calf Serum (CS), 1% Penicillin-Streptomycin (P/S)
-
Differentiation Medium (MDI): DMEM, 10% Fetal Bovine Serum (FBS), 1% P/S, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL insulin
-
Insulin Medium: DMEM, 10% FBS, 1% P/S, 10 µg/mL insulin
-
Maintenance Medium: DMEM, 10% FBS, 1% P/S
Procedure:
-
Proliferation (Day -4 to Day 0): Culture 3T3-L1 preadipocytes in Proliferation Medium at 37°C, 10% CO2. Passage cells before they reach 70% confluency. For differentiation, seed cells in desired plates (e.g., 24-well plates) and grow to 100% confluency. Allow them to remain confluent for 2 days (post-confluent arrest).[16]
-
Initiate Differentiation (Day 0): Aspirate Proliferation Medium and replace with Differentiation (MDI) Medium.[16]
-
Insulin Treatment (Day 2): After 48 hours, remove MDI medium and replace with Insulin Medium.[16]
-
Maturation (Day 4 onwards): After another 48 hours, switch to Maintenance Medium. Replace with fresh Maintenance Medium every 2-3 days. Mature, lipid-laden adipocytes should be visible by Day 8-10.
Protocol 2: 2-NBDG Glucose Uptake Assay
Rationale: To functionally assess the effect of this compound on insulin-stimulated glucose uptake using a fluorescent glucose analog (2-NBDG).
Materials:
-
Differentiated 3T3-L1 adipocytes (Day 10-12)
-
Serum-free DMEM
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Insulin solution (100 nM final concentration)
-
2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)
Procedure:
-
Serum Starvation: Gently wash mature adipocytes twice with warm PBS. Incubate cells in serum-free DMEM for 2-4 hours at 37°C.[16]
-
Compound Treatment: Aspirate starvation medium. Add serum-free DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells (both vehicle and compound-treated). Include non-insulin stimulated controls. Incubate for 30 minutes at 37°C.[16]
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM to all wells and incubate for 30-60 minutes at 37°C.[16]
-
Termination & Measurement: Aspirate the 2-NBDG solution and wash cells three times with ice-cold PBS to remove extracellular fluorescence. Add PBS to each well and measure fluorescence using a plate reader.
| Treatment Group | Insulin (100 nM) | This compound | Expected Outcome |
| Basal | - | Vehicle | Low fluorescence (baseline uptake) |
| Stimulated | + | Vehicle | High fluorescence (normal insulin response) |
| Test (Basal) | - | Test Concentration(s) | Measures effect on basal uptake |
| Test (Stimulated) | + | Test Concentration(s) | Measures modulation of insulin-stimulated uptake |
Protocol 3: Western Blot Analysis of Akt Phosphorylation
Rationale: To investigate the molecular mechanism by assessing the phosphorylation of Akt (Protein Kinase B) at Ser473, a critical node in the insulin signaling pathway.[17][18][19] A decrease in insulin-stimulated Akt phosphorylation is a hallmark of insulin resistance.
Caption: Fig 2. Insulin signaling pathway.
Procedure:
-
Cell Treatment & Lysis: Treat mature 3T3-L1 adipocytes as described in Protocol 2 (steps 1-3). After insulin stimulation, immediately place plates on ice and wash once with ice-cold PBS.[18]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.[18]
-
Incubate on ice for 30 minutes, then centrifuge at >12,000 rpm for 20 minutes at 4°C to pellet debris.[18]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) per lane on an SDS-PAGE gel. Include a protein ladder.[18] Run the gel at 100-150V until the dye front reaches the bottom.[18]
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[18]
-
Wash the membrane three times for 10 minutes each with TBST.[18]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[18]
-
Wash again three times with TBST.
-
-
Signal Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18]
-
Stripping and Re-probing: To normalize the signal, the membrane can be stripped and re-probed for total Akt antibody.[18] This is a critical self-validating step to ensure that changes in the phospho-protein are not due to changes in the total amount of protein.
In Vivo Protocols: Diet-Induced Metabolic Syndrome Model
Rationale: To assess the physiological effects of this compound on whole-body glucose metabolism and insulin sensitivity in a model that mimics aspects of human metabolic syndrome.[1][2][20]
Protocol 4: Induction of Metabolic Syndrome in Rodents
Model Choice: The C57BL/6J mouse strain is widely used as it is susceptible to developing obesity, hyperglycemia, and insulin resistance when fed a high-fat diet (HFD).[2][21] Rats are also commonly used.[3][22]
Materials:
-
Male C57BL/6J mice (5-6 weeks old)
-
Control Diet (Chow, e.g., 10% kcal from fat)
-
High-Fat Diet (HFD, e.g., 45-60% kcal from fat)
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week upon arrival, with ad libitum access to water and standard chow.
-
Dietary Intervention: Randomly assign mice to two groups: Control (chow diet) and HFD.
-
House the animals under a 12-hour light/dark cycle and provide their respective diets and water ad libitum for 12-16 weeks.[2]
-
Monitoring: Monitor body weight and food intake weekly. Metabolic syndrome characteristics (obesity, hyperglycemia, insulin resistance) should be established by the end of the diet period.[20]
Protocol 5: Glucose and Insulin Tolerance Tests (GTT & ITT)
Rationale: The GTT measures the body's ability to clear a glucose load, indicating overall glucose tolerance. The ITT measures the response to exogenous insulin, indicating insulin sensitivity. These are fundamental tests for assessing metabolic phenotypes in vivo.[21]
Procedure (GTT):
-
Fast mice for 6 hours (overnight fasting can be used but may induce stress).[21]
-
Record baseline blood glucose (Time 0) from a tail snip using a glucometer.
-
Administer a 20% glucose solution via intraperitoneal (i.p.) injection (dose: 2 g/kg body weight).[21]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose concentration over time. Calculate the Area Under the Curve (AUC) for each animal to quantify glucose intolerance.
Procedure (ITT):
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose (Time 0).
-
Administer human insulin via i.p. injection (dose: 0.75 U/kg body weight).[21]
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: Plot blood glucose concentration over time. A slower decline or failure of blood glucose to lower indicates insulin resistance.
| Parameter | GTT Data | ITT Data |
| X-Axis | Time (minutes) | Time (minutes) |
| Y-Axis | Blood Glucose (mg/dL) | Blood Glucose (mg/dL) |
| Key Metric | Area Under the Curve (AUC) | Rate of glucose clearance |
| Interpretation | Higher AUC = Glucose Intolerance | Slower clearance = Insulin Resistance |
Conclusion
The protocols outlined in this guide provide a comprehensive framework for investigating the effects of this compound on metabolic health. By progressing from well-established in vitro models of adipocyte function to in vivo models of diet-induced metabolic syndrome, researchers can systematically dissect the potential for this prevalent environmental compound to influence glucose homeostasis and insulin signaling. The mechanistic insights gained from these studies will be crucial for understanding the complex interplay between environmental exposures and metabolic disease, informing public health policy and guiding future therapeutic development.
References
- 1. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. veterinaryworld.org [veterinaryworld.org]
- 4. ewg.org [ewg.org]
- 5. health.clevelandclinic.org [health.clevelandclinic.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Propylparaben - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. endocrine.org [endocrine.org]
- 11. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ewg.org [ewg.org]
- 13. Diabetes and the Environment - Parabens [diabetesandenvironment.org]
- 14. Propylparaben - Propylparaben studies [tiiips.com]
- 15. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Insulin Resistance Model: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. scholar.unair.ac.id [scholar.unair.ac.id]
- 20. In vivo and in silico dynamics of the development of Metabolic Syndrome | PLOS Computational Biology [journals.plos.org]
- 21. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental rat models to study the metabolic syndrome | British Journal of Nutrition | Cambridge Core [cambridge.org]
Methyl 4-hydroxy-3-propylbenzoate: A Putative Modulator of Carcinogenesis - Application Notes and Protocols for Preclinical Investigation
For Research Use Only. Not for use in diagnostic procedures.
Introduction and Scientific Rationale
Methyl 4-hydroxy-3-propylbenzoate is a phenolic compound belonging to the paraben family, characterized by a methyl ester of 4-hydroxybenzoic acid with a propyl group at the third position. While direct and extensive research on the specific biological activities of this compound in the context of cancer is not widely documented in peer-reviewed literature, its structural similarity to well-studied parabens, such as methylparaben and propylparaben, as well as other phenolic compounds like propyl gallate, provides a strong rationale for its investigation as a potential modulator of cancer cell signaling pathways.
Parabens have been a subject of interest in cancer research due to their potential endocrine-disrupting properties, specifically their ability to mimic estrogen.[1] Estrogenic activity is a known driver in certain types of cancers, most notably hormone receptor-positive breast cancer.[2] Studies on methylparaben and propylparaben have indicated that these compounds can stimulate the growth of mammary cancer cells and may be associated with increased tumor growth and metastasis in animal models.[2][3] Conversely, other structurally related phenolic compounds, such as propyl gallate, have demonstrated anti-cancer properties, including the induction of apoptosis and cell cycle arrest in lung cancer cell lines.[4][5]
These divergent activities of structurally similar compounds underscore the necessity for a thorough investigation of this compound to elucidate its specific effects on cancer cells. This document provides a framework for researchers to explore the potential of this compound as a tool in cancer research, with detailed protocols for assessing its impact on cell viability, apoptosis, and cell cycle progression.
Postulated Mechanisms of Action
Based on the activities of structurally related compounds, the following potential mechanisms of action for this compound in cancer cells can be hypothesized:
-
Endocrine Disruption: As a paraben, it may exhibit estrogenic activity, potentially promoting the proliferation of hormone-dependent cancer cells.[1][3]
-
Induction of Apoptosis: Similar to propyl gallate, it may trigger programmed cell death in cancer cells through the modulation of pro- and anti-apoptotic proteins.[4][5]
-
Cell Cycle Arrest: It could potentially halt the progression of the cell cycle at critical checkpoints, thereby inhibiting cancer cell proliferation.[4][5]
-
Modulation of Reactive Oxygen Species (ROS): Phenolic compounds are known to influence cellular redox balance, which could either promote or inhibit cancer cell survival depending on the context.[6]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis.
Caption: Hypothetical apoptotic pathway induced by this compound.
Experimental Protocols
The following protocols are designed to be adaptable for the investigation of this compound in various cancer cell lines. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for each specific cell line.
General Laboratory Procedures
Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 100 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Culture: Cancer cell lines relevant to the research question (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be cultured according to standard protocols recommended by the supplier (e.g., ATCC).
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | Treatment Duration (h) | IC50 (µM) [Hypothetical Data] |
| MCF-7 | 24 | >200 |
| MCF-7 | 48 | 150 |
| MCF-7 | 72 | 85 |
| A549 | 24 | 180 |
| A549 | 48 | 110 |
| A549 | 72 | 60 |
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis and necrosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 for a predetermined time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
The following diagram illustrates a typical experimental workflow for the in vitro evaluation of this compound.
Sources
- 1. bcpp.org [bcpp.org]
- 2. Methylparaben stimulates tumor initiating cells in ER+ breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 4. Propyl gallate reduces the growth of lung cancer cells through caspase‑dependent apoptosis and G1 phase arrest of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Propyl gallate decreases the proliferation of Calu-6 and A549 lung cancer cells via affecting reactive oxygen species and glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
formulation of Methyl 4-hydroxy-3-propylbenzoate in topical preparations
An Application Guide to the Formulation of Propylparaben (Propyl 4-hydroxybenzoate) in Topical Preparations
Introduction
The selection of an appropriate preservative system is a critical determinant of the safety, stability, and shelf-life of topical pharmaceutical and cosmetic products. Among the most established and effective antimicrobial preservatives are the esters of p-hydroxybenzoic acid, commonly known as parabens. This document provides a detailed technical guide on the formulation of Propylparaben (propyl 4-hydroxybenzoate), a widely used broad-spectrum preservative. While the user query specified "Methyl 4-hydroxy-3-propylbenzoate," this is not a standard nomenclature for a common excipient. Based on the chemical structure implied, this guide will focus on Propylparaben, which is extensively documented and utilized in the industry for its efficacy against fungi, molds, and yeast.[1][2]
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol listings to provide the scientific rationale behind formulation choices, analytical validation, and performance testing, thereby offering a comprehensive framework for developing robust and effective topical preparations containing Propylparaben.
Pre-Formulation & Physicochemical Characterization
A thorough understanding of the physicochemical properties of the preservative is the foundation of successful formulation development. Propylparaben's characteristics dictate its handling, solvent selection, and incorporation strategy.
1.1 Key Physicochemical Properties
The properties of Propylparaben necessitate its dissolution in the oil phase or in a suitable solvent system before incorporation into the final formulation. Its low water solubility is a primary consideration for emulsion-based systems.[3]
| Property | Value | Source |
| Chemical Name | Propyl 4-hydroxybenzoate | [4] |
| CAS Number | 94-13-3 | [4] |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| Appearance | Colorless crystals or white powder | [4] |
| Melting Point | 95-98 °C | [4] |
| Solubility | Water: Poorly soluble[3]Ethanol, Methanol: Readily soluble[3]Propylene Glycol: Soluble | |
| pH Stability | Effective and stable in a pH range of 3-8 | [1] |
1.2 Rationale for Solvent Selection
Given its lipophilic nature, Propylparaben must be dissolved in an appropriate solvent before being added to a formulation, particularly in water-based gels or the aqueous phase of emulsions.
-
Causality: Direct addition of Propylparaben powder to water will result in poor dissolution and clumping, leading to a non-homogenous distribution and compromising its preservative efficacy.
-
Recommended Solvents:
-
Propylene Glycol: An excellent choice as it is a common humectant and solvent in topical formulations. Propylparaben can be dissolved in propylene glycol with gentle heating (to ~60°C) before being added to the aqueous phase.
-
Ethanol: Highly effective at dissolving Propylparaben at room temperature. However, its potential to cause skin dryness must be considered in the final formulation.
-
Oil Phase Components: In emulsions like creams and lotions, Propylparaben can be directly dissolved into the oil phase (e.g., mineral oil, esters, fatty alcohols) by heating to 70-75°C along with the other oil-phase ingredients.
-
Formulation Development Strategy
The objective is to create a stable and cosmetically elegant vehicle that ensures the uniform distribution and sustained efficacy of the preservative. The choice of formulation type—cream, gel, or ointment—depends on the intended application, desired skin feel, and the properties of the active pharmaceutical ingredient (API), if any.
Workflow for Topical Formulation Development
The development process is iterative, beginning with excipient selection and culminating in performance testing and stability analysis.
Caption: Iterative workflow for developing topical formulations.
2.1 Selecting the Right Vehicle
-
Oil-in-Water (O/W) Creams/Lotions: The most common vehicles. Propylparaben is typically dissolved in the heated oil phase. Its partitioning into the aqueous phase, where microbial growth primarily occurs, ensures preservative action.[5]
-
Gels (Aqueous-Based): Require a solubilizer like propylene glycol or polysorbates to incorporate Propylparaben into the aqueous system. The clarity of the gel can be affected if the preservative is not fully dissolved.
-
Ointments (Anhydrous/Lipid-Based): As these formulations have very low water content, they are less susceptible to microbial contamination. However, preservatives are still included to protect against contamination during use. Propylparaben is easily dissolved in the lipid base during heating.
2.2 Role of Key Excipients
-
Co-preservatives: Propylparaben is often combined with Methylparaben. This combination provides a broader spectrum of antimicrobial activity. Methylparaben is more water-soluble and more effective against bacteria, while Propylparaben is more oil-soluble and more effective against fungi.[6][7]
-
Penetration Enhancers: If the formulation contains an API, excipients like propylene glycol, fatty acids (e.g., oleic acid), and non-ionic surfactants can be used to enhance its delivery across the stratum corneum.[8][9]
-
Emulsifiers and Stabilizers: In creams and lotions, emulsifiers (e.g., cetearyl alcohol, glyceryl stearate) are critical for creating and maintaining the emulsion. Rheology modifiers (e.g., carbomers, xanthan gum) ensure the physical stability of the product.[10]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing a clear methodology and explaining the scientific reasoning for key steps.
3.1 Protocol: Preparation of a Model Oil-in-Water (O/W) Cream
This protocol describes the formulation of a 100g batch of a basic O/W cream with Propylparaben incorporated as a preservative.
Materials:
-
Oil Phase: Cetyl Alcohol (3.0g), Stearic Acid (8.0g), Isopropyl Myristate (5.0g), Propylparaben (0.1g)
-
Aqueous Phase: Deionized Water (q.s. to 100g), Glycerin (5.0g), Methylparaben (0.2g), Triethanolamine (0.5g)
-
Equipment: Beakers, heating magnetic stirrers, homogenizer, water bath, calibrated balance, pH meter.
Procedure:
-
Prepare the Aqueous Phase: In a beaker, combine deionized water and glycerin. Begin stirring and heat to 75°C in a water bath. Once at temperature, add Methylparaben and stir until fully dissolved.
-
Rationale: Heating increases the solubility of Methylparaben in water. Glycerin acts as a humectant.
-
-
Prepare the Oil Phase: In a separate beaker, combine Cetyl Alcohol, Stearic Acid, and Isopropyl Myristate. Add the Propylparaben to this phase. Heat to 75°C while stirring until all components have melted and the Propylparaben is fully dissolved.
-
Rationale: Propylparaben is lipophilic and readily dissolves in the molten oil phase. Maintaining the same temperature for both phases is critical to prevent premature solidification and ensure a stable emulsion.
-
-
Form the Emulsion: Slowly add the oil phase to the aqueous phase while stirring continuously. Increase the stirring speed as the mixture thickens.
-
Rationale: Gradual addition with constant agitation breaks down the oil into fine droplets, dispersing them throughout the continuous aqueous phase.
-
-
Homogenize: Remove the mixture from the heat and immediately homogenize at high speed for 3-5 minutes.
-
Rationale: Homogenization reduces the oil droplet size to a uniform and microscopic level, which is crucial for the long-term stability of the cream and prevents phase separation.[10]
-
-
Cool and Neutralize: Allow the emulsion to cool while stirring gently. When the temperature is below 45°C, add Triethanolamine to neutralize the stearic acid.
-
Rationale: Triethanolamine reacts with stearic acid to form an in-situ emulsifier (triethanolamine stearate), which thickens the cream and further stabilizes the emulsion. Adding it at a lower temperature prevents potential degradation and evaporation.
-
-
Final QC: Continue stirring until the cream reaches room temperature (~25°C). Check the final pH (target: 6.0-7.0) and make any final adjustments with a q.s. of deionized water to complete the 100g batch.
3.2 Protocol: Quantification of Propylparaben via RP-HPLC
This protocol outlines a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the concentration of Propylparaben in a finished topical product.[11][12]
Instrumentation & Conditions:
-
HPLC System: With UV Detector
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Methanol:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of Propylparaben (100 µg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Accurately weigh ~1.0g of the cream into a 50 mL volumetric flask.
-
Add ~30 mL of methanol and sonicate for 15 minutes to extract the Propylparaben.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Centrifuge an aliquot of the solution at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Rationale: This extraction method uses a strong organic solvent (methanol) to efficiently pull the analyte from the complex cream matrix. Centrifugation and filtration are critical to remove insoluble excipients that could clog the HPLC column.
-
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Propylparaben in the sample by interpolating its peak area from the calibration curve.
3.3 Protocol: In Vitro Skin Permeation Testing (IVPT)
IVPT is the standard method for evaluating the dermal absorption and skin penetration of a topical formulation.[13][14] This protocol uses Franz diffusion cells with ex vivo human skin.
Materials:
-
Equipment: Franz diffusion cells, circulating water bath, magnetic stir plate, dermatomed ex vivo human skin, dosing pipette.
-
Receptor Solution: Phosphate Buffered Saline (PBS) with 0.1% Oleth-20 and 0.01% Gentamicin.
-
Rationale: The receptor solution should maintain sink conditions, meaning the concentration of the analyte remains low, mimicking systemic circulation. Surfactants like Oleth-20 are often added to increase the solubility of lipophilic compounds like Propylparaben.[15] An antimicrobial is added to prevent microbial growth during the long experiment.
-
Procedure:
-
Skin Preparation: Thaw frozen dermatomed human skin. Cut sections to fit the Franz diffusion cells. Visually inspect for any damage.
-
Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment. Fill the receptor compartment with pre-warmed (32°C) and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes.
-
Dosing: Apply a finite dose of the topical formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor compartment.
-
Rationale: A finite dose application is recommended by regulatory bodies like the FDA to mimic real-world use conditions.[16]
-
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor solution and replace it with fresh, pre-warmed solution.
-
Mass Balance: At the end of the experiment (24 hours), dismantle the cells.
-
Wash the skin surface to recover unabsorbed formulation.
-
Separate the epidermis from the dermis.
-
Extract Propylparaben from the surface wash, epidermis, dermis, and receptor fluid samples using an appropriate solvent (e.g., methanol).
-
-
Analysis: Quantify the amount of Propylparaben in each compartment using the validated HPLC method described in Protocol 3.2.
Data Analysis and Interpretation
Proper analysis of analytical and performance data is key to optimizing the formulation.
IVPT Data Analysis Workflow
Caption: Workflow for analyzing In Vitro Permeation Test (IVPT) data.
4.1 Interpreting Results
-
HPLC Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity to ensure reliable quantification.
-
IVPT Flux: The steady-state flux (Jss) represents the rate of absorption across the skin. A higher flux may be desirable for a transdermal drug but not for a preservative intended to remain on or within the superficial skin layers.
-
Skin Retention: For a preservative, high retention in the epidermis and low permeation into the receptor fluid is often the desired outcome, indicating it is staying where it is needed to prevent microbial contamination of the product and the skin surface.
Regulatory and Safety Considerations
The use of parabens in cosmetic and pharmaceutical products is regulated globally. Formulators must adhere to the concentration limits set by local authorities.
-
European Union: The European Commission has set the maximum authorized concentration for Propylparaben at 0.14% when used alone or in a mixture of esters.
-
United States: The FDA does not have specific regulations for preservatives, but products must be safe for consumers under labeled conditions of use.[5][17] The Cosmetic Ingredient Review (CIR) has concluded that parabens are safe as used in cosmetics.
-
Safety Debate: Despite regulatory approval, parabens have been the subject of public debate due to studies suggesting potential endocrine-disrupting activity.[6] However, regulatory bodies have reviewed the evidence and concluded they are safe at the concentrations used in cosmetics, as their estrogenic activity is significantly weaker than endogenous estrogens.[7] Formulators should be aware of this consumer perception, which has driven the market for "paraben-free" alternatives.
Conclusion
The successful formulation of Propylparaben in topical preparations hinges on a systematic approach grounded in its physicochemical properties. Key considerations include selecting an appropriate solvent system to ensure its complete dissolution, incorporating it into the correct phase of the formulation (typically the oil phase), and verifying its concentration and performance using validated analytical methods like HPLC and IVPT. By understanding the scientific principles behind each step—from excipient selection to final product testing—researchers can develop safe, stable, and effective topical products that are adequately preserved against microbial contamination.
References
-
Santos, L., et al. (2020). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. Current Protocols in Pharmacology. Available at: [Link]
-
Ataman Kimya. PROPYL PARABEN. Ataman Kimya. Available at: [Link]
-
PermeGear. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. PermeGear, Inc. Available at: [Link]
-
Ferreira, M.S., et al. (2024). Phenolics as Active Ingredients in Skincare Products: A Myth or Reality?. MDPI. Available at: [Link]
-
Talsen Chemicals. (2024). The Ultimate Guide to Cosmetic Preservative Selection. Talsen Chemicals. Available at: [Link]
-
Hood, M.M. (2024). Natural Preservatives in Cosmetics: Efficacy, Stability, and Regulatory Considerations. IOSR Journal of Pharmacy. Available at: [Link]
-
Monash University. In Vitro Skin Permeation Methodology. Monash University. Available at: [Link]
-
Budai, L., et al. (2022). Methods to Evaluate Skin Penetration In Vitro. MDPI. Available at: [Link]
-
García-Lomillo, J., et al. (2017). Relevance of Natural Phenolics from Grape and Derivative Products in the Formulation of Cosmetics. MDPI. Available at: [Link]
-
Bionok. (2023). Cosmetic preservatives: A comprehensive guide for cosmetics manufacturers. Bionok. Available at: [Link]
-
Sharifi-Rad, J., et al. (2023). Phenolic compounds present in the formulations of products marketed in the EU. Taylor & Francis Online. Available at: [Link]
-
Herman, A., & Herman, A. P. (2023). Permeation Enhancers for Enhanced Topical Delivery of Pharmaceutical and Cosmeceutical Products. Wolters Kluwer. Available at: [Link]
-
FDA. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration. Available at: [Link]
-
Calvo-Sánchez, C., et al. (2023). Exploring Phenolic Compounds in Crop By-Products for Cosmetic Efficacy. National Center for Biotechnology Information. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Propyl Paraben in Ensuring Product Safety and Longevity. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Loftsson, T., et al. (2023). The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems. MDPI. Available at: [Link]
-
Akhtar, N., et al. (2011). Cosmetic Application of Phenolic Cream from Mulberry Bark Extract. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Ataman Kimya. Available at: [Link]
-
PubChem. Methyl 4-hydroxy-3-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Clarke, G., & Rashid, I. A. (1977). Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography. PubMed. Available at: [Link]
-
Sharma, G., et al. (2023). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. Available at: [Link]
-
ResearchGate. (2024). Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. ResearchGate. Available at: [Link]
-
Al-Ghazali, M. A., et al. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. MDPI. Available at: [Link]
-
Soni, M. G., et al. (2001). Safety assessment of propyl paraben: A review of the published literature. ResearchGate. Available at: [Link]
-
Ministry of the Environment, Japan. Analytical Methods. Government of Japan. Available at: [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
-
Muggleton, A., et al. (2020). A perspective on the safety of parabens as preservatives in wound care products. National Center for Biotechnology Information. Available at: [Link]
-
Solubility of Things. Vanillic acid methyl ester. Solubility of Things. Available at: [Link]
-
Institute of Personal Care Science. (2021). LIVE: Preservative selection and cosmetic regulation. YouTube. Available at: [Link]
-
PubChem. Propylparaben. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
-
Solubility of Things. Propylparaben. Solubility of Things. Available at: [Link]
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Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Methyl 4-hydroxy-3-propylbenzoate in Human Plasma
Abstract
This document details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methyl 4-hydroxy-3-propylbenzoate in human plasma. This compound, a propylparaben derivative, is utilized in pharmaceutical and cosmetic formulations, necessitating reliable bioanalytical methods for pharmacokinetic and toxicological assessments. This protocol employs a straightforward protein precipitation extraction technique and has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The method demonstrates excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range, making it suitable for regulated bioanalysis.
Introduction and Scientific Rationale
This compound belongs to the paraben family, a group of alkyl esters of p-hydroxybenzoic acid. Parabens are widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products due to their efficacy against a broad spectrum of fungi and bacteria.[5] While generally considered safe, concerns about their potential endocrine-disrupting activities necessitate accurate measurement of their systemic exposure in humans.
The quantitative analysis of parabens in biological matrices like plasma presents several challenges. These include potential ex vivo hydrolysis, binding to plasma proteins, and interference from endogenous matrix components.[6] Therefore, a highly selective and sensitive analytical method is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering superior specificity through mass-based detection and high sensitivity for measuring low concentrations.[6][7]
This application note provides a complete, step-by-step protocol for a validated LC-MS/MS assay. The chosen sample preparation method, protein precipitation, offers a balance of efficiency, simplicity, and adequate cleanup for this analyte.[6] The method has been rigorously validated to ensure data integrity and reliability for use in drug development and safety assessment studies.
Principle of the Method
The analytical workflow involves three main stages:
-
Sample Preparation: The analyte and its stable isotope-labeled internal standard (SIL-IS) are extracted from human plasma via protein precipitation with acetonitrile. This step efficiently removes high-molecular-weight proteins that would interfere with the analysis.
-
Chromatographic Separation: The extracted sample is injected into a reverse-phase HPLC system, where this compound is separated from other matrix components on a C18 analytical column.
-
Mass Spectrometric Detection: The analyte is detected and quantified using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
Materials and Reagents
-
Analytes and Standards:
-
This compound (≥99% purity)
-
This compound-d4 (Internal Standard, IS) (≥98% purity, 99% isotopic purity)
-
-
Reagents:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Matrices:
-
Human Plasma (K2-EDTA as anticoagulant), sourced from certified vendors.
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with ESI source
-
Analytical Balance
-
Microcentrifuge
-
Pipettes and general laboratory consumables
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and its d4-IS into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile.
Scientist's Note: Using a stable isotope-labeled internal standard is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, ensuring the most accurate quantification.[6]
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Rationale: This protein precipitation protocol is a simple and fast "crash" method. The 3:1 ratio of acetonitrile to plasma ensures efficient protein removal while keeping the analyte and IS in the supernatant. Centrifugation pellets the precipitated proteins, yielding a clean extract for injection.
Visualization of the Workflow
Below is a diagram illustrating the key steps in the sample preparation and analysis pipeline.
Caption: High-level workflow from plasma sample to data quantification.
Instrumentation and Analytical Conditions
The following tables summarize the optimized instrumental conditions for the analysis.
Table 1: HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 20% B for 1.0 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 5.0 min |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | m/z 193.1 → 134.1 (Quantifier) |
| MRM Transition (IS) | m/z 197.1 → 138.1 (Quantifier) |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | -4500 V |
| Collision Gas | Nitrogen |
Rationale for Parameter Selection: Reverse-phase chromatography with a C18 column is ideal for retaining and separating moderately non-polar compounds like parabens. A gradient elution ensures sharp peaks and a short run time. Negative ion ESI is preferred for phenolic compounds as they readily deprotonate. The MRM transitions are selected for specificity and signal intensity, corresponding to the precursor ion ([M-H]⁻) and a stable product ion.
Method Validation
The method was validated following the FDA's Bioanalytical Method Validation guidance.[4][8] The key validation parameters and acceptance criteria are summarized below.
Table 3: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (Range) | 1.00 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | Accuracy within ±20%, Precision ≤20% |
| Intra-day Accuracy | 96.5% - 104.2% | Within ±15% of nominal (±20% at LLOQ) |
| Intra-day Precision (%CV) | 3.1% - 7.8% | ≤15% (≤20% at LLOQ) |
| Inter-day Accuracy | 98.1% - 102.5% | Within ±15% of nominal (±20% at LLOQ) |
| Inter-day Precision (%CV) | 4.5% - 8.9% | ≤15% (≤20% at LLOQ) |
| Matrix Effect | CV of IS-normalized factor < 15% | Consistent and reproducible |
| Recovery | > 85% | Consistent and reproducible |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable (Analyte change < 15%) | Analyte change within ±15% of nominal |
Expert Interpretation: The validation results confirm that the method is reliable. The high accuracy and precision across multiple days demonstrate its reproducibility. The calibration curve is linear over a wide range, covering expected physiological concentrations. Stability assessments show that the analyte does not degrade during standard sample handling and storage procedures, ensuring sample integrity from collection to analysis.
Conclusion
The LC-MS/MS method described herein provides a reliable, sensitive, and efficient tool for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis. This validated method is fit-for-purpose and can be confidently deployed in regulated clinical and preclinical studies to support pharmaceutical development and toxicological risk assessments.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Wang, G., Hsieh, Y., & Korfmacher, W. A. (2014). Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 949-950, 9-16. [Link]
-
Turner, M., et al. (2016). Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC–MS/MS. Bioanalysis, 8(11), 1173-82. [Link]
-
PubChem. Propylparaben. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 3. jordilabs.com [jordilabs.com]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Leveraging Methyl 4-hydroxy-3-propylbenzoate as a Robust Internal Standard for Chromatographic Quantification
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the application of Methyl 4-hydroxy-3-propylbenzoate as an internal standard (IS) in reverse-phase high-performance liquid chromatography (RP-HPLC). The use of an internal standard is a cornerstone of precise and accurate quantitative analysis, correcting for variations inherent in sample preparation and the analytical workflow. This guide details the scientific rationale for selecting an IS, the advantageous physicochemical properties of this compound, a detailed protocol for its use in a representative analytical method, and a validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This application note is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust, reliable, and validatable chromatographic methods.
The Foundational Principle of the Internal Standard in Chromatography
In chromatographic analysis, the final detector signal is susceptible to multiple sources of variability, including minor inconsistencies in sample injection volume, fluctuations in detector response, and analyte loss during sample preparation steps (e.g., extraction, dilution). The internal standard method is a powerful technique designed to compensate for these errors.
An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample matrix.[4] A known, fixed amount of the IS is added to every sample, calibrator, and quality control (QC) standard. Instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable even if absolute peak areas fluctuate due to procedural variations, thereby ensuring higher precision and accuracy.[4]
The core of this technique lies in the calculation of the Response Factor (RF), and subsequently, the concentration of the analyte:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
A calibration curve is generated by plotting the Response Ratio against the known concentrations of the analyte in the calibration standards.
-
The concentration of the analyte in an unknown sample is then determined from its measured Response Ratio using the calibration curve.
Profile: this compound
This compound is an excellent candidate for an internal standard in the analysis of other phenolic compounds, such as parabens, which are common preservatives in pharmaceuticals and cosmetics.[5][6] Its suitability stems from its structural similarity to common analytes (e.g., methylparaben, propylparaben) while possessing a unique substitution pattern that ensures chromatographic separation.
Why it Works:
-
Structural Similarity: As a substituted p-hydroxybenzoic acid ester, it shares a core structure with many common paraben preservatives.[7] This similarity ensures it behaves comparably during sample extraction and chromatography.
-
Chromatographic Resolution: The propyl group at the 3-position (ortho to the hydroxyl group) provides sufficient steric and electronic difference to allow for baseline separation from common parabens like methylparaben (no substitution at 3-position) and propylparaben (propyl ester, not propyl on the ring).
-
UV Chromophore: The benzene ring and carboxyl group provide strong UV absorbance, making it easily detectable by standard HPLC-UV/DAD detectors.
-
Commercial Availability & Stability: It is a stable solid and can be sourced in high purity, which is a prerequisite for use as a standard.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₁₁H₁₄O₃ | Derived |
| Molecular Weight | 194.23 g/mol | Derived |
| Boiling Point | 315.2 ± 30.0 °C (Predicted) | [8] |
| Density | 1.109 ± 0.06 g/cm³ (Predicted) | [8] |
| Appearance | Solid (Typical for related compounds) | [9] |
| Solubility | Soluble in alcohols (e.g., methanol, ethanol), acetone; slightly soluble in water. |[7][9] |
Application Protocol: Quantification of Propylparaben in an Oral Solution
This protocol describes a validated RP-HPLC method for the quantification of propylparaben (a common preservative) in a pharmaceutical oral solution, using this compound as the internal standard.
Materials and Reagents
-
Propylparaben, analytical standard grade (≥99%)
-
This compound (IS), analytical standard grade (≥99%)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or Milli-Q
-
Phosphoric Acid, analytical grade
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV/DAD detector.
Table 2: HPLC-UV Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Standard for retaining and separating moderately polar compounds like parabens.[7][10] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v) | The organic/aqueous ratio provides good separation. Acid suppresses ionization of the phenolic group, ensuring sharp peaks. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; must be consistent across all injections. |
| Detection | UV at 254 nm | Wavelength at which the benzene ring of both analyte and IS strongly absorbs UV light. |
| Run Time | 10 minutes | Sufficient to elute both compounds with good separation. |
Preparation of Standard and Sample Solutions
1. IS Stock Solution (IS-Stock; 100 µg/mL):
-
Accurately weigh ~10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
2. Analyte Stock Solution (A-Stock; 1000 µg/mL):
-
Accurately weigh ~25 mg of Propylparaben.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
3. Preparation of Calibration Standards (CAL 1 - CAL 5):
-
Prepare a series of dilutions from the A-Stock. To each calibration standard, add a fixed amount of the IS-Stock to achieve a final IS concentration of 10 µg/mL.
Table 3: Preparation of Calibration Standards
| Standard ID | [Propylparaben] (µg/mL) | Vol. of A-Stock (µL) | Vol. of IS-Stock (mL) | Final Volume (mL, with Methanol) |
|---|---|---|---|---|
| CAL 1 | 1.0 | 10 | 1.0 | 10 |
| CAL 2 | 5.0 | 50 | 1.0 | 10 |
| CAL 3 | 10.0 | 100 | 1.0 | 10 |
| CAL 4 | 25.0 | 250 | 1.0 | 10 |
| CAL 5 | 50.0 | 500 | 1.0 | 10 |
4. Sample Preparation:
-
Accurately transfer 1.0 mL of the oral solution sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the IS-Stock solution (yielding an IS concentration of 10 µg/mL).
-
Dilute to volume with methanol.
-
Mix thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.
System Suitability and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure no carryover.
-
Inject CAL 3 six times. The system is suitable if the Relative Standard Deviation (%RSD) for the retention times and peak area ratios is ≤ 2.0%.[11]
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Inject a mid-level calibration standard (e.g., CAL 3) after every 10-15 sample injections to monitor system performance.
Method Validation Strategy (ICH Q2(R2) Framework)
A robust analytical method must be validated to demonstrate its fitness for purpose.[1][12] The validation should follow the principles outlined in the ICH Q2(R2) guideline.[2][3]
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., excipients, IS). | Peak for propylparaben should be pure and well-resolved from the IS and any matrix components (Resolution > 2.0). |
| Linearity | To demonstrate a direct proportional relationship between concentration and response ratio over the analytical range. | Correlation coefficient (r²) ≥ 0.99.[13] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically 80-120% of the test concentration.[11] |
| Accuracy | To measure the closeness of the test results to the true value. Assessed by spike-recovery studies in the sample matrix. | Mean recovery of 98.0% to 102.0% at each concentration level. |
| Precision | To measure the degree of scatter between a series of measurements from the same sample. | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.[1][11] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (resolution, tailing factor) remain within acceptable limits. |
Conclusion
This compound serves as an exemplary internal standard for the chromatographic analysis of structurally related compounds, such as parabens. Its physicochemical properties facilitate reliable co-extraction and chromatographic separation. By implementing the internal standard method detailed in this protocol, analysts can significantly enhance the precision and accuracy of their quantitative results. Adherence to a systematic validation framework, such as that provided by ICH Q2(R2), is critical to ensure the developed method is robust, reliable, and suitable for its intended purpose in research, quality control, and regulatory submissions.
References
- AMSbiopharma. (2025).
- Cai, Y., et al. (n.d.). Determination of parabens in pharmaceutical formulations by solid-phase microextraction-ion mobility spectrometry. PubMed.
-
PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link]
-
Scribd. (n.d.). ICH Analytical Method Validation. [Link]
-
International Journal of Current Innovations in Advanced Research. (2025). Review on quantitative determination of preservatives - methyl paraben and propyl paraben by thin layer chromatography. [Link]
-
Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol. [Link]
-
Kumar, A., et al. (n.d.). Development and validation of a novel stability indicating rp-uplc method for simultaneous determination. SciELO. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. [Link]
-
pgeneral.com. (2023). HPLC Separation and Identification of Parabens Homologs. [Link]
-
European Commission. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. [Link]
-
Antakli, S., et al. (n.d.). Determination of Preservative Parabens in Oral and Injection Formulations by HPLC. [Link]
-
Agilent. (n.d.). Separation of Paraben Preservatives by Reversed-Phase HPLC Application. [Link]
-
Yamini, Y., et al. (2010). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Components. SID. [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. [Link]
-
PubChem. (n.d.). Propylparaben. [Link]
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- 9. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxy-3-propylbenzoate
Introduction: Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-3-propylbenzoate (MHpB). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. MHpB, an analogue of the widely used paraben preservatives, serves as a key building block in the development of more complex molecules in pharmaceuticals and fine chemicals. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the success of your experiments.
Section 1: Overview of Synthetic Pathways
The synthesis of this compound can be approached via two primary routes, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired scale, and equipment.
-
Route A: Direct Esterification. This is the most straightforward approach, involving the Fischer esterification of 4-hydroxy-3-propylbenzoic acid with methanol in the presence of an acid catalyst.[1][2] The reaction is driven by removing the water byproduct.
-
Route B: Ring Alkylation. This pathway begins with a more common starting material, methyl 4-hydroxybenzoate (methylparaben), and introduces the propyl group onto the aromatic ring via a Friedel-Crafts alkylation or a similar electrophilic substitution reaction. Controlling regioselectivity is the primary challenge in this route.
The diagram below illustrates these two synthetic strategies.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis in a question-and-answer format.
Issues Related to Route A: Direct Esterification
Q: My esterification of 4-hydroxy-3-propylbenzoic acid is giving a very low yield (<50%). What are the common causes?
A: Low yields in Fischer esterification are almost always due to the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium that may not favor the product side.
-
Causality: According to Le Châtelier's principle, the equilibrium can be shifted toward the products by either using a large excess of one reactant (typically the less expensive one, methanol in this case) or by removing a product as it is formed (water).[3]
-
Solution:
-
Increase Methanol Stoichiometry: Use a significant excess of methanol, which can also serve as the reaction solvent. A molar ratio of 10:1 to 20:1 (methanol to acid) is common.[3]
-
Remove Water: If the reaction is run in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water as it is formed.[3] This is a very effective method for driving the reaction to completion.
-
Check Catalyst Activity: Ensure your acid catalyst (e.g., concentrated sulfuric acid) is not old or contaminated. For a greener approach, solid acid catalysts like sulfated zirconia or certain clays can be used, though they may require higher temperatures or longer reaction times.[2]
-
Q: I'm observing a significant amount of unreacted starting acid in my final product, even after a long reaction time. How can I improve conversion?
A: This indicates that the reaction has reached equilibrium or the activation energy barrier is not being sufficiently overcome.
-
Causality: Incomplete conversion is often a result of insufficient catalysis, low reaction temperature, or the accumulation of water, which promotes the reverse hydrolysis reaction.
-
Solution:
-
Increase Catalyst Loading: While catalytic, the amount of strong acid used matters. A typical loading for sulfuric acid is 1-5 mol% relative to the carboxylic acid.
-
Increase Reaction Temperature: Ensure the reaction is heated to the reflux temperature of the solvent (methanol or another solvent).[4] Higher temperatures increase the reaction rate.
-
Work-up Procedure: Your work-up might be re-introducing water before the catalyst is neutralized, leading to hydrolysis. Quench the reaction by pouring it into an ice-water mixture, then immediately extract the product into an organic solvent.
-
Purification: Unreacted acid can be removed during the work-up. Wash the organic extract with a mild base like a saturated sodium bicarbonate solution.[4] The acidic starting material will be deprotonated and move to the aqueous layer, while the ester product remains in the organic layer. Be cautious, as your product also has an acidic phenolic hydroxyl group, so avoid strong bases like NaOH which could deprotonate it and cause partitioning issues.
-
Q: My final product is a dark oil or discolored solid after purification. What is the cause and how can I fix it?
A: Discoloration is usually a sign of degradation or side reactions, often caused by overly harsh conditions.
-
Causality: Phenolic compounds are susceptible to oxidation, especially at high temperatures in the presence of acid and trace metals. The propyl group can also be susceptible to rearrangement or elimination under very strong acid conditions, though this is less common.
-
Solution:
-
Moderate Reaction Temperature: While reflux is necessary, avoid excessive heating.
-
Inert Atmosphere: For very sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Purification: If the product is discolored, purification by column chromatography on silica gel is highly effective. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can yield a pure, colorless product.
-
Issues Related to Route B: Ring Alkylation
Q: My Friedel-Crafts alkylation of methyl 4-hydroxybenzoate is producing multiple products. How can I improve regioselectivity for the 3-position?
A: This is the principal challenge of this route. Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of existing substituents.
-
Causality: The hydroxyl group (-OH) at position 4 is a powerful activating, ortho-para director. The methyl ester group (-COOCH₃) at position 1 is a deactivating, meta director. The positions ortho to the -OH group (3 and 5) are strongly activated. Since position 5 is sterically hindered by the -OH group, the 3-position is the most likely site for substitution. However, competing reactions can occur.
-
Solution:
-
Choice of Catalyst: Use a milder Lewis acid. A strong catalyst like AlCl₃ can sometimes reduce selectivity. Consider alternatives like FeCl₃ or ZnCl₂.
-
Control Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature). Higher temperatures often lead to a loss of selectivity and an increase in side products.
-
Propylating Agent: The choice of propylating agent (e.g., 1-chloropropane, 1-bromopropane, or propene) can influence the outcome. Be aware that primary alkyl halides can rearrange to more stable secondary carbocations in the presence of a strong Lewis acid, potentially leading to isopropyl substitution. Using a milder catalyst can minimize this rearrangement.
-
Q: I'm seeing evidence of poly-alkylation in my NMR spectrum. How can I prevent this?
A: Poly-alkylation occurs because the first alkyl group added can further activate the ring, making it more susceptible to a second substitution.
-
Causality: The newly added propyl group is also an activating, ortho-para director. This makes the product, this compound, more reactive than the starting material in some cases.
-
Solution:
-
Control Stoichiometry: Use the starting material (methyl 4-hydroxybenzoate) in excess relative to the propylating agent and Lewis acid. This increases the probability that the electrophile will react with a molecule of starting material rather than an already-propylated product molecule.
-
Slow Addition: Add the propylating agent slowly to the reaction mixture to keep its instantaneous concentration low. This minimizes the chance of a second alkylation occurring on a freshly formed product molecule.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for lab-scale synthesis?
A: For lab-scale synthesis where the starting material is available, Route A (Direct Esterification) is almost always preferred. It is a more convergent and predictable synthesis. The reaction is a classic, well-understood transformation with straightforward purification. Route B (Ring Alkylation) presents significant challenges in controlling regioselectivity and poly-alkylation, making it less efficient for producing a clean, single product without extensive optimization.
Q: What are the key safety precautions for these syntheses?
A:
-
Acid Handling: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add the acid slowly to the alcohol, as the dissolution is exothermic.
-
Solvent Safety: Methanol and other organic solvents like toluene and diethyl ether are flammable.[4] Work in a well-ventilated fume hood away from ignition sources.
-
Lewis Acids: Lewis acids like AlCl₃ react violently with water. They should be handled in a dry environment, and reactions should be quenched carefully by slowly adding the reaction mixture to ice.
-
Pressure: Friedel-Crafts reactions can sometimes generate HCl gas. Ensure the reaction vessel is properly vented or equipped with a gas trap.
Q: What analytical techniques are best for monitoring the reaction and confirming product purity?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress. You can easily distinguish the non-polar product from the polar carboxylic acid starting material (in Route A).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting material and the formation of byproducts.[5][6] It is the preferred method for final purity analysis.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural confirmation. ¹H and ¹³C NMR will confirm the presence and connectivity of the methyl ester, the propyl group, the aromatic protons, and the hydroxyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (180.20 g·mol⁻¹).[1]
Section 4: Detailed Experimental Protocol (Route A)
This protocol describes a reliable method for the synthesis of this compound via Fischer esterification.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the esterification protocol.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-propylbenzoic acid (5.0 g, 27.7 mmol).
-
Reagent Addition: Add methanol (100 mL, a large excess) to the flask. Stir the mixture until the acid is partially dissolved. In a fume hood, carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9.3 mmol) to the stirring mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) using a heating mantle. Continue to reflux for 4-6 hours.[4]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The product spot should have a higher Rf value than the starting carboxylic acid spot. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (200 mL). Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts in a separatory funnel. Wash the organic layer sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, Caution: CO₂ evolution!), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification:
-
Recrystallization: The crude solid can be recrystallized from a hot ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to form crystals, which are then collected by vacuum filtration.
-
Column Chromatography: If the product is an oil or highly impure, purify it using silica gel column chromatography with a hexane/ethyl acetate gradient.
-
-
Characterization: The final product should be a white to off-white solid. Confirm its identity and purity using HPLC, NMR, and MS.
Section 5: Data Summary
The following table provides a comparative summary of the two primary synthetic routes.
| Feature | Route A: Direct Esterification | Route B: Ring Alkylation |
| Starting Material | 4-Hydroxy-3-propylbenzoic acid | Methyl 4-hydroxybenzoate |
| Key Reagents | Methanol, H₂SO₄ (or other acid catalyst) | Propyl halide, Lewis Acid (e.g., AlCl₃) |
| Typical Yield | 75-95% (optimized)[3] | 30-60% (variable) |
| Pros | - High yielding and predictable- High regioselectivity (no other isomers)- Simpler purification | - More common/cheaper starting material |
| Cons | - Requires less common starting material- Reversible reaction needs to be driven to completion | - Poor regioselectivity- Risk of poly-alkylation- Risk of alkyl group rearrangement- Harsher reaction conditions |
| Key Challenge | Achieving full conversion by removing water | Controlling selectivity to obtain the desired isomer |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7175, Propylparaben. Retrieved from [Link].
-
Food and Agriculture Organization of the United Nations. METHYL p-HYDROXYBENZOATE. Retrieved from [Link].
-
PrepChem (2023). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link].
-
Ataman Kimya. PROPYL PARABEN. Retrieved from [Link].
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. Retrieved from [Link].
-
Clarke, G., & Rashid, I. A. (1977). Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography. Analyst, 102(1218), 685–687. Retrieved from [Link].
-
PharmaCompass. Propyl paraben | Drug Information. Retrieved from [Link].
-
Chemical Synthesis Database. methyl 4-butyl-3-hydroxybenzoate. Retrieved from [Link].
-
Moraru, P., et al. (2018). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Lucrări Științifice, Seria Zootehnie, 70, 287-291. Retrieved from [Link].
-
Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19010673, 4-Hydroxy-3-propylbenzoic acid. Retrieved from [Link].
-
Hulpke, H., & Werthmann, U. (2023). RP-HPLC method for determination of methyl 4-hydroxy benzoate as preservative in pharmaceutical formulations. ResearchGate. Retrieved from [Link].
Sources
- 1. Propylparaben - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Methyl 4-hydroxy-3-propylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-3-propylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and efficient method is the Fischer-Speier esterification of 4-hydroxy-3-propylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of methanol is typically used, or the water formed during the reaction is removed.[2][3]
Q2: Why is an acid catalyst necessary for this esterification?
The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.[2][3] Without a catalyst, the reaction between a carboxylic acid and an alcohol is generally very slow.[4]
Q3: Can other alcohols be used instead of methanol?
Yes, other primary or secondary alcohols can be used to synthesize the corresponding esters. However, tertiary alcohols are generally not suitable as they are prone to elimination reactions under acidic conditions.[1] The choice of alcohol will directly determine the resulting ester. For instance, using ethanol would produce Ethyl 4-hydroxy-3-propylbenzoate.
Q4: What are the typical reaction conditions for this synthesis?
Typical conditions involve refluxing the 4-hydroxy-3-propylbenzoic acid in an excess of methanol with a catalytic amount of a strong acid.[1][5] Reaction times can vary from a few hours to overnight, and temperatures are usually the boiling point of the methanol (around 65°C).[6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[7]
Q5: How can the product be effectively purified?
After the reaction is complete, the excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the acid catalyst.[5][6] This is followed by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.[6] Further purification can be achieved by recrystallization or column chromatography if necessary.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Insufficient Catalyst | The acid catalyst is essential to activate the carboxylic acid for nucleophilic attack. Too little catalyst will result in a very slow or incomplete reaction. | Ensure the correct catalytic amount of strong acid is used. Typically, a few drops of concentrated sulfuric acid or a small molar percentage of p-TsOH is sufficient. |
| Presence of Water | Fischer esterification is a reversible reaction.[3] The presence of water in the starting materials or formed during the reaction can shift the equilibrium back towards the reactants, reducing the yield. | Use anhydrous methanol and dry glassware. Consider using a Dean-Stark apparatus to remove water azeotropically, especially if using a solvent like toluene.[1][4] |
| Incomplete Reaction | The reaction may not have reached completion. | Monitor the reaction progress using TLC. If the starting material is still present after the initial reaction time, consider extending the reflux time. |
| Loss of Product during Workup | The product can be lost during the extraction and washing steps if the pH is not controlled properly. The phenolic hydroxyl group can be deprotonated in a strongly basic solution, making the product water-soluble. | Use a mild base like sodium bicarbonate for washing instead of stronger bases like sodium hydroxide. Ensure thorough extraction from the aqueous layer. |
Problem 2: Presence of Impurities in the Final Product
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Unreacted Starting Material | Incomplete reaction will leave unreacted 4-hydroxy-3-propylbenzoic acid in the product mixture. | As mentioned above, ensure the reaction goes to completion by extending the reaction time or using a slight excess of methanol. The acidic starting material can be removed by washing with a sodium bicarbonate solution during workup.[5] |
| Side Reactions | At high temperatures or with prolonged reaction times, side reactions such as dehydration or polymerization of the starting material or product can occur. | Maintain the reaction temperature at the reflux temperature of methanol. Avoid unnecessarily long reaction times. |
| Incomplete Removal of Catalyst | Residual acid catalyst can contaminate the final product. | Thoroughly wash the organic layer with a saturated sodium bicarbonate solution and then with water during the workup to neutralize and remove the acid catalyst.[6] |
Troubleshooting Workflow
Caption: A troubleshooting decision tree for optimizing the synthesis.
III. Experimental Protocols
Standard Protocol for Fischer Esterification
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-hydroxy-3-propylbenzoic acid | 180.20 | 5.0 g | 0.0277 |
| Methanol (anhydrous) | 32.04 | 50 mL | 1.23 |
| Concentrated Sulfuric Acid | 98.08 | 0.5 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-propylbenzoic acid (5.0 g).
-
Add anhydrous methanol (50 mL) to the flask and stir until the solid is dissolved.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle.[6]
-
Allow the reaction to proceed for 4-6 hours. Monitor the progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.[7]
-
Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.[7]
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid and remove unreacted starting material.
-
Wash the organic layer with water (25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
IV. References
-
PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). methyl 4-butyl-3-hydroxybenzoate. Retrieved from [Link]
-
CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. prepchem.com [prepchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 4-hydroxy-3-propylbenzoate
Welcome to the technical support center for the purification of Methyl 4-hydroxy-3-propylbenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our approach is grounded in scientific principles and practical laboratory experience to ensure the integrity and purity of your final product.
Introduction to Purification Challenges
This compound, a member of the paraben family, presents unique purification challenges due to its specific physicochemical properties. While structurally similar to more common parabens like methylparaben and propylparaben, the presence of the propyl group at the 3-position influences its solubility and chromatographic behavior. The primary goal of any purification strategy is the effective removal of unreacted starting materials, byproducts, and any degradation products. Common impurities can include the starting material, 4-hydroxy-3-propylbenzoic acid, and potential side-products from the esterification reaction.
This guide will walk you through the most effective purification techniques, provide step-by-step protocols, and offer solutions to common problems you may encounter.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. While experimental data for this specific compound is limited, we can infer its properties from closely related analogs and predictive models.
| Property | Predicted/Analog Data | Significance for Purification |
| Molecular Formula | C₁₁H₁₄O₃ | - |
| Molecular Weight | 194.23 g/mol | Influences diffusion rates in chromatography. |
| Boiling Point | 315.2 ± 30.0 °C[1] | High boiling point suggests distillation is not a preferred method for lab-scale purification. |
| Density | 1.109 ± 0.06 g/cm³[1] | - |
| pKa | 8.88 ± 0.18[1] | The phenolic hydroxyl group is weakly acidic. This allows for manipulation of its charge state with pH for extraction or chromatography. |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, acetone, and ether (inferred from analogs).[2] | Key for selecting appropriate recrystallization and chromatography solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most prevalent impurities typically arise from the esterification of 4-hydroxy-3-propylbenzoic acid with methanol. These include:
-
Unreacted 4-hydroxy-3-propylbenzoic acid: Due to incomplete reaction, this is a very common impurity.
-
Side-products from the propyl chain: Depending on the synthesis route for the starting material, isomers or related propyl-substituted phenols could be present.
-
Degradation products: Parabens can be susceptible to hydrolysis, especially under basic conditions, which would yield 4-hydroxy-3-propylbenzoic acid and methanol.[1]
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique for purity assessment. A suitable mobile phase for parabens on a silica gel plate is a mixture of a non-polar and a polar solvent. For example, a solvent system of methanol, water, and ammonia in a ratio of 80:20:1 (v/v/v) has been used for the separation of methylparaben and propylparaben.[3] By spotting your crude product alongside the starting material, you can visualize the presence of unreacted starting material and other impurities. The final product, being an ester, will be less polar and thus have a higher Rf value than the corresponding carboxylic acid.
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Guide
Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Problem 1: My compound oils out during recrystallization instead of forming crystals.
-
Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the compound is precipitating too quickly from a supersaturated solution.
-
Solution:
-
Lower the temperature: Ensure the cooling process is slow and gradual. Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature first.
-
Use a different solvent system: A solvent with a lower boiling point might be necessary. Alternatively, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly. For parabens, an ethanol/water mixture is often a good choice.[4]
-
Problem 2: Poor recovery of the purified product after recrystallization.
-
Cause:
-
Using too much solvent.
-
The compound is too soluble in the chosen solvent even at low temperatures.
-
Premature crystallization during hot filtration.
-
-
Solution:
-
Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize solvent system: If solubility is too high, switch to a less effective solvent or use a mixed solvent system where the "poor" solvent is added in a higher proportion.
-
Prevent premature crystallization: Heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
-
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Column Chromatography
For separating compounds with similar polarities, column chromatography is a powerful technique.
Problem 3: My compound is not moving down the silica gel column.
-
Cause: The mobile phase is not polar enough to elute your compound. Phenolic compounds can also interact strongly with the acidic silica gel.
-
Solution:
-
Increase mobile phase polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Add a modifier: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase can help to disrupt the strong interactions between your phenolic compound and the silica gel, allowing it to elute.
-
Problem 4: Poor separation of my product from an impurity.
-
Cause: The polarity difference between your product and the impurity is not large enough for the chosen mobile phase.
-
Solution:
-
Optimize the mobile phase: Perform a thorough TLC analysis with various solvent systems to find one that provides the best separation (largest difference in Rf values).
-
Use a different stationary phase: If separation on silica gel is challenging, consider using a different adsorbent like alumina (neutral or basic) which may offer different selectivity for your compounds.
-
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) if necessary.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Verification
After purification, it is crucial to verify the purity of your this compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A single, sharp peak on the chromatogram indicates a high degree of purity. The United States Pharmacopeia (USP) provides standardized HPLC methods for related parabens which can be adapted.[5][6][7]
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of the purified compound and detect the presence of any structural impurities.
References
Technical Support Center: Degradation Pathways of Methyl 4-hydroxy-3-propylbenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-3-propylbenzoate. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation of this compound. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate challenges in your experimental work.
Part 1: Understanding the Degradation Landscape
This compound, a member of the paraben family, is susceptible to various degradation pathways that can impact its stability, efficacy, and safety in formulations. A thorough understanding of these pathways is critical for developing robust analytical methods and stable products. The primary degradation routes include hydrolysis, oxidation, and photodegradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The principal degradation of this compound, like other parabens, proceeds through two main steps. The initial and most common degradation pathway is the hydrolysis of the ester bond, which yields 4-hydroxy-3-propylbenzoic acid and methanol.[1] Under certain conditions, particularly in the presence of microorganisms or specific enzymes, the resulting 4-hydroxy-3-propylbenzoic acid can undergo decarboxylation to form 3-propylphenol .[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH. Aqueous solutions are relatively stable at acidic to neutral pH (pH 3-6). However, under alkaline conditions (pH 8 or above), the rate of hydrolysis increases substantially, leading to the formation of 4-hydroxy-3-propylbenzoic acid. Therefore, careful pH control is essential when formulating aqueous solutions containing this compound.
Q3: Is this compound susceptible to photodegradation?
A3: Yes, like many phenolic compounds, this compound can be susceptible to photodegradation, especially under UV-Vis radiation.[2] The presence of photosensitizers can accelerate this process. It is advisable to protect solutions and formulations containing this compound from direct light exposure to minimize photodegradation.[2]
Q4: What are the common analytical techniques used to monitor the degradation of this compound?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method for quantifying this compound and its degradation products.[3][4][5] Gas Chromatography (GC) can also be employed, particularly for the simultaneous analysis of multiple parabens and their degradation products like 4-hydroxybenzoic acid.[6]
Part 2: Troubleshooting Guide for Degradation Studies
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Unexpectedly rapid degradation of the compound in solution. | 1. High pH of the solution: Alkaline conditions accelerate ester hydrolysis. 2. Microbial contamination: Microorganisms can produce esterases that degrade the compound.[1] 3. Presence of strong oxidizing agents: Oxidants can lead to degradation of the phenolic ring. | 1. Verify and adjust the pH of your solution to be within the stable range (pH 3-6). Use appropriate buffer systems to maintain pH. 2. Filter-sterilize your solutions or add a suitable antimicrobial agent if compatible with your experiment. This will prevent microbial growth and enzymatic degradation. 3. Ensure all glassware is thoroughly cleaned and free of oxidizing residues. Avoid using reagents that are strong oxidizers unless they are a required part of your experimental design. |
| Poor separation of the parent compound and its degradation products in RP-HPLC. | 1. Inappropriate mobile phase composition: The polarity of the mobile phase may not be optimal for resolving compounds with similar structures. 2. Incorrect column selection: The stationary phase may not provide sufficient selectivity. 3. Suboptimal pH of the mobile phase: The ionization state of the acidic degradation product (4-hydroxy-3-propylbenzoic acid) can affect its retention. | 1. Optimize the mobile phase gradient or isocratic composition. A common mobile phase for paraben analysis is a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to control the ionization of the analytes. 2. Use a C18 column, which is standard for paraben analysis. [5] Consider a column with a different stationary phase (e.g., C8 or phenyl) if co-elution persists. 3. Adjust the pH of the aqueous component of the mobile phase to be below the pKa of 4-hydroxy-3-propylbenzoic acid (around 4.5). This will ensure it is in its non-ionized form, leading to better retention and peak shape. |
| Appearance of unknown peaks in the chromatogram during a stability study. | 1. Formation of minor degradation products: Side reactions such as oxidation or photodegradation can produce additional byproducts. 2. Interaction with excipients in the formulation: The compound may react with other components of the formulation under stress conditions. 3. Contamination from the experimental setup. | 1. Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products. This will help in identifying and characterizing the unknown peaks.[5] 2. Analyze placebo formulations (formulations without the active compound) under the same stress conditions. This will help to distinguish between degradation products of the active compound and those of the excipients. 3. Run a blank injection (mobile phase only) to check for system contamination. |
| Low recovery of the compound from a formulation. | 1. Incomplete extraction from the sample matrix. 2. Adsorption of the compound onto container surfaces. 3. Significant degradation has occurred prior to analysis. | 1. Optimize the sample preparation procedure. This may involve trying different extraction solvents, adjusting the pH of the extraction medium, or using techniques like sonication or vortexing to improve extraction efficiency. 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Analyze samples as quickly as possible after preparation and store them under conditions that minimize degradation (e.g., refrigerated and protected from light). |
Part 3: Experimental Protocols & Visualizations
Forced Degradation Study Protocol (Based on ICH Guidelines)
This protocol outlines a typical forced degradation study to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.[5]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 30 minutes.
-
Neutralize the solution with 1 mL of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.[5]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 2 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
-
Prepare a control sample protected from light.
-
Dilute the exposed and control samples to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid compound in a hot air oven at a specified temperature (e.g., 105°C) for 24 hours.
-
Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating RP-HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Visualizing Degradation Pathways
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Analysis
Caption: Workflow for a forced degradation study.
References
-
Giron-Gonzalez, J. A., et al. (2021). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 87(15), e00712-21. Available at: [Link]
-
Duan, Y., et al. (2024). Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment. Research Square. Available at: [Link]
-
Rawat, B., & Rama, H. S. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 71, 105-107. Available at: [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. Available at: [Link]
-
Siedlanowska, H. (1982). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Journal of Pharmaceutical Sciences, 71(8), 948-950. Available at: [Link]
-
Harwood, C. S., & Parales, R. E. (1996). Repression of 4-hydroxybenzoate transport and degradation by benzoate: a new layer of regulatory control in the Pseudomonas putida beta-ketoadipate pathway. Journal of Bacteriology, 178(17), 5135-5138. Available at: [Link]
-
Ahmed, N. R. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
-
Rao, D. D., et al. (2015). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 83(4), 635-655. Available at: [Link]
-
Desta, M. B. (2025). Photodegradation of Endocrine Disruptors Namely Methyl P-Hydroxybenzoate, and Ethyl 4-Hydroxybenzoate with N-Doped BiOBr Nanocomposite. ResearchGate. Available at: [Link]
-
FAO/WHO Expert Committee on Food Additives. (1998). METHYL p-HYDROXYBENZOATE. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Methyl 4-hydroxy-3-methylbenzoate. PubChem Compound Summary for CID 11240684. Available at: [Link]
-
Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Gateway: Overcoming Solubility Challenges of Methyl 4-hydroxy-3-propylbenzoate
Welcome to the technical support center for Methyl 4-hydroxy-3-propylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why solubility problems occur and how to systematically overcome them. Our approach is rooted in foundational physicochemical principles to empower you to not only solve the immediate problem but also to anticipate and mitigate future challenges.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the most common initial questions regarding the properties of this compound and the root cause of its limited aqueous solubility. For the purposes of this guide, we will leverage data from its close structural analog, Propylparaben (propyl 4-hydroxybenzoate), for which extensive public data is available.
Q1: What is this compound and why is its solubility a critical parameter?
This compound is a benzoate ester. Like its paraben relatives, it is often investigated for its antimicrobial and preservative properties.[1][2] Solubility is a critical factor because for a compound to be biologically active or useful in a formulation (e.g., a cream, injectable, or oral solution), it must first be dissolved in a solvent system.[3] Poor solubility can lead to low bioavailability, inaccurate results in in-vitro assays, and precipitation during storage, compromising product efficacy and safety.[3][4]
Q2: What are the key physicochemical properties of this compound?
This compound is a white, crystalline powder.[1][2] Its structure, featuring a benzene ring, a propyl group, and a methyl ester group, contributes to its hydrophobic nature. The phenolic hydroxyl group is the primary site for potential ionization. Below is a summary of the properties of its close analog, Propylparaben.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Colorless crystals or white powder | [1][2] |
| Melting Point | 95-98 °C | [1][2] |
| Water Solubility | ~463-500 mg/L at 20-25 °C (Poorly soluble) | [1] |
| Organic Solvent Solubility | Freely soluble in ethanol, ether, acetone | [2] |
| pH (in solution) | 6.5-7.0 (Slightly acidic) | [1][2] |
Q3: What makes this compound poorly soluble in water?
The poor aqueous solubility is a direct result of its molecular structure. The hydrophobic (water-repelling) character of the propyl chain and the benzene ring outweighs the hydrophilic (water-attracting) nature of the polar hydroxyl and ester groups.[5] For the molecule to dissolve, it must disrupt the strong hydrogen bonding network between water molecules, which is energetically unfavorable.
Part 2: Troubleshooting Guides - Step-by-Step Solutions
This section provides detailed, actionable guides for resolving common solubility-related experimental problems.
Q4: My compound precipitated from my aqueous buffer after preparation. What is my initial diagnostic workflow?
Precipitation indicates that the solution has become supersaturated. This can be due to a change in temperature, pH, or solvent composition (e.g., evaporation). A systematic approach is crucial to diagnose the cause.
Experimental Workflow: Diagnosing Precipitation
Caption: Initial diagnostic workflow for compound precipitation.
Q5: How can I use pH adjustment to increase the solubility of this compound?
The phenolic hydroxyl group on the benzene ring is weakly acidic. By raising the pH of the solution to a level above the compound's pKa, this proton is removed, creating a negatively charged phenolate ion. This ionized salt form is significantly more polar and thus more soluble in water.[6][7]
Mechanism: pH-Dependent Solubilization
Caption: Equilibrium between the insoluble acid and soluble salt form.
Protocol for pH Adjustment:
-
Determine pKa: Find the pKa of the phenolic hydroxyl group for your compound (for parabens, this is typically around 8.0-8.5).
-
Prepare a Stock Solution: Dissolve the compound in a small amount of a water-miscible organic solvent like ethanol to create a concentrated stock.
-
Prepare Buffer: Prepare an aqueous buffer with a pH at least 1-2 units above the pKa (e.g., a carbonate buffer at pH 9.5-10.5). The high pH will ensure the compound converts to its soluble salt form.[3]
-
Titrate and Dissolve: Slowly add the organic stock solution to the stirring buffer. The compound should dissolve as it is deprotonated by the basic buffer.
-
Final pH Adjustment: Once dissolved, you can carefully adjust the pH downwards if your experiment requires it, but be cautious not to go below the pKa, which would cause precipitation.
-
Validation: Check for any precipitation after letting the solution stand for several hours at the intended storage temperature.
Q6: My application is pH-sensitive. How can I use co-solvents to improve solubility?
Co-solvency is a powerful technique that involves adding a water-miscible organic solvent to your aqueous system.[4][8] This works by reducing the overall polarity of the solvent, making it more favorable for the hydrophobic compound to dissolve.[9] Essentially, you are creating a solvent mixture that is more "like" the solute.
Protocol for Co-Solvent Screening:
-
Select Co-solvents: Choose a panel of biocompatible co-solvents. See the table below for common examples.
-
Prepare Binary Solvents: Create a series of solvent systems by mixing the co-solvent with your aqueous buffer at different ratios (e.g., 10%, 20%, 30% v/v co-solvent).
-
Determine Solubility: Add an excess amount of your compound to a small, fixed volume of each solvent mixture.
-
Equilibrate: Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Select Optimal System: Choose the co-solvent system that provides the required solubility with the lowest percentage of organic solvent to minimize potential toxicity or effects on your experiment.
| Co-Solvent | Dielectric Constant | Notes |
| Water | ~80 | High polarity, poor solvent for this compound. |
| Ethanol | ~24 | Common, effective, but can be volatile.[10] |
| Propylene Glycol (PG) | ~32 | Less volatile than ethanol, common in formulations.[10] |
| Polyethylene Glycol 400 (PEG 400) | ~12.5 | Low volatility, viscous, excellent solubilizer.[11] |
| Glycerin | ~42 | Viscous, non-toxic, good for oral formulations.[8] |
Q7: I need to achieve high concentrations in a purely aqueous system. How can cyclodextrins help?
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the hydrophobic part of a guest molecule, like this compound, forming an "inclusion complex."[13] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule without altering the bulk solvent.[12]
Mechanism: Cyclodextrin Inclusion Complex
Caption: Encapsulation of a drug molecule within a cyclodextrin cavity.
Protocol for Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD):
-
Prepare Cyclodextrin Solution: Dissolve a molar excess (e.g., 2-5 fold) of HP-β-CD in your aqueous buffer. HP-β-CD is highly water-soluble.
-
Add Compound: Add the this compound powder directly to the stirring cyclodextrin solution.
-
Facilitate Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Gentle heating (40-50°C) can sometimes accelerate the process, but check for compound stability at that temperature first.
-
Filter: After equilibration, filter the solution through a 0.22 µm filter to remove any remaining undissolved solid.
-
Quantify and Validate: Determine the final concentration of the dissolved compound via an analytical method like HPLC. The resulting clear solution should remain stable against precipitation. Studies have shown this method significantly increases the solubility of parabens.
Part 3: Safety & Handling
Q8: What are the primary safety considerations when handling this compound and the associated solvents?
As a researcher, adherence to safety protocols is paramount.
-
Compound Handling: While parabens generally have low toxicity, it is good laboratory practice to avoid direct contact.[1][14] Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a chemical fume hood to prevent inhalation.
-
Solvent Handling: Organic co-solvents like ethanol are flammable. Keep them away from open flames or ignition sources. Work in a well-ventilated area to avoid inhaling vapors.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not pour organic solvents or solutions containing the compound down the drain.
References
-
Propylparaben | C10H12O3 | CID 7175 - PubChem. (n.d.). National Institutes of Health. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Propylparaben | Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
PROPYL PARABEN - Ataman Kimya. (n.d.). Ataman Kimya. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Solubility and pH - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Matsuda, H., et al. (1993). Inclusion complexation of p-hydroxybenzoic acid esters with 2-hydroxypropyl-beta-cyclodextrins. On changes in solubility and antimicrobial activity. PubMed. [Link]
-
solubility enhancement -by pH change & complexation. (2015). SlideShare. [Link]
-
pH and Solubility - AP Chem. (n.d.). Fiveable. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2019). ResearchGate. [Link]
-
METHYL-4-HYDROXYBENZOATE - SD Fine-Chem. (n.d.). SD Fine-Chem. [Link]
-
Removal of Parabens from Aqueous Solution Using β-Cyclodextrin Cross-Linked Polymer. (2010). PubMed Central. [Link]
-
Does Solution pH Control The Extent Of Solubility? (2023). YouTube. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]
-
solubility enhancement and cosolvency by madhavi. (2018). SlideShare. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). PubMed Central. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PubMed Central. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]
Sources
- 1. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylparaben | 94-13-3 [chemicalbook.com]
- 3. brieflands.com [brieflands.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
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- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tnjchem.com [tnjchem.com]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Propylparaben (Propyl 4-hydroxybenzoate)
Welcome to the technical support center for Methyl 4-hydroxy-3-propylbenzoate, more commonly known in the scientific and industrial communities as Propylparaben . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to optimizing the antimicrobial efficacy of this widely used preservative.
I. Frequently Asked Questions (FAQs)
This section addresses common queries and issues encountered during the use of propylparaben in formulations.
Q1: Why am I observing reduced or no antimicrobial activity from propylparaben in my formulation?
A1: Several factors can contribute to the reduced efficacy of propylparaben. The most common culprits are:
-
pH of the formulation: Propylparaben is most effective in its undissociated form, which is favored in acidic to neutral pH ranges (optimally pH 4-6). As the pH increases into the alkaline range (pH > 7), it begins to dissociate into its phenolate anion form, which has significantly lower antimicrobial activity.[1][2]
-
Solubility issues: Propylparaben has poor water solubility, which can lead to it not being fully dissolved in the aqueous phase of your formulation where microbial growth is most likely to occur. If not properly solubilized, its effective concentration in the water phase will be too low to inhibit microbial growth.[1][2]
-
Interaction with other ingredients: Certain ingredients, particularly non-ionic surfactants and polyethylene glycols (PEGs), can encapsulate the propylparaben molecules within micelles, making them unavailable to act on microorganisms.[3][4]
-
Microbial resistance: Some microorganisms have developed resistance mechanisms to parabens, such as enzymatic degradation or efflux pumps that actively remove the preservative from the cell.[5][6]
Q2: My propylparaben is precipitating out of my aqueous formulation. How can I resolve this?
A2: Propylparaben's low aqueous solubility is a well-documented challenge. To prevent precipitation, consider the following strategies:
-
Incorporate co-solvents: The addition of co-solvents like propylene glycol, ethanol, or glycerol can significantly increase the solubility of propylparaben in water.[3][7][8][9] Propylene glycol is particularly effective and is often used in concentrations ranging from 2% to 10% to aid in solubilization and even potentiate the antimicrobial activity.[8][10]
-
Optimize the order of addition: Dissolve the propylparaben in the co-solvent first with gentle heating before adding it to the aqueous phase. This ensures it is fully solubilized before being dispersed in the final formulation.
-
Use the sodium salt form: Sodium propylparaben is more water-soluble than its ester form. However, be aware that using the sodium salt can increase the pH of your formulation, which may negatively impact the stability of other ingredients or the overall efficacy of the preservative.
Q3: What is the optimal pH range for formulations containing propylparaben?
A3: The optimal pH range for propylparaben efficacy is between 4 and 6. It retains good activity up to a pH of about 7. Above pH 7, its efficacy begins to decline significantly as it converts to the less active phenolate form.[1][2] It is crucial to measure and, if necessary, adjust the final pH of your formulation to fall within this effective range.
Q4: Can I use propylparaben as the sole preservative in my product?
A4: While propylparaben has a broad spectrum of activity, it is more effective against fungi (yeasts and molds) than bacteria. Its activity against Gram-negative bacteria, particularly Pseudomonas species, can be weak.[1][6] For broad-spectrum protection, it is highly recommended to use propylparaben in combination with other preservatives. A common and effective strategy is to combine it with methylparaben, which has better efficacy against bacteria.[1][2][11][12][13]
II. Troubleshooting In-depth Guide
This section provides a more detailed analysis of common experimental problems and their solutions, grounded in the scientific principles governing propylparaben's behavior.
Issue 1: Preservative Efficacy Test (PET) Failure
A Preservative Efficacy Test (PET), also known as a challenge test, is a critical step in product development to ensure the preservation system is effective. A failure in this test indicates that the formulation is not adequately protected against microbial contamination.
Root Cause Analysis & Solution Workflow
Caption: Mechanism of antimicrobial action of propylparaben.
Solutions for Emulsion Systems:
-
Incorporate Co-solvents in the Aqueous Phase: Adding co-solvents like propylene glycol to the water phase can increase the solubility of propylparaben in this phase, thereby reducing its tendency to migrate to the oil phase. This keeps more of the preservative where it is needed most. [3][7]2. Calculate the Partition Coefficient: For advanced formulation design, determining the oil/water partition coefficient (log P) of propylparaben in your specific system can help you calculate the total amount of preservative needed to achieve an effective concentration in the aqueous phase.
-
Use in Combination: Combining propylparaben with a more hydrophilic preservative, such as methylparaben, can ensure adequate protection in the aqueous phase.
III. Data & Protocols
Table 1: Minimum Inhibitory Concentrations (MICs) of Propylparaben
The following table provides typical MIC values for propylparaben against common microorganisms. Note that these values can vary depending on the test conditions (e.g., pH, media).
| Microorganism | Type | Typical MIC (%) |
| Escherichia coli | Gram-negative Bacteria | 0.04% |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.08% |
| Staphylococcus aureus | Gram-positive Bacteria | 0.025% |
| Candida albicans | Yeast | 0.0125% |
| Aspergillus niger | Mold | 0.0125% |
(Data compiled from sources)[14][15]
Protocol 1: Checkerboard Assay for Synergistic Activity
This protocol allows you to quantify the interaction between propylparaben and another antimicrobial agent.
Workflow
Caption: Workflow for the checkerboard assay to test for antimicrobial synergy.
Step-by-Step Methodology:
-
Materials: 96-well microtiter plates, propylparaben, second antimicrobial agent, appropriate growth medium (e.g., Mueller-Hinton broth), microbial culture, 0.5 McFarland standard.
-
Preparation:
-
Prepare stock solutions of propylparaben and the second agent at a concentration that is at least 4x the highest concentration to be tested.
-
In a 96-well plate, add 50 µL of broth to all wells.
-
Create serial dilutions of propylparaben along the y-axis (rows) and the second agent along the x-axis (columns). This creates a matrix of different concentration combinations.
-
-
Inoculation:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well.
-
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for bacteria) for 16-24 hours.
-
Data Analysis:
-
After incubation, visually determine the MIC for each combination (the well with the lowest concentration of agents that shows no visible growth).
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
-
Interpretation:
Protocol 2: Quantification of Propylparaben in a Cream Formulation by HPLC
This protocol provides a general method for extracting and quantifying propylparaben from a cosmetic cream.
Step-by-Step Methodology:
-
Materials & Equipment: High-Performance Liquid Chromatography (HPLC) system with UV detector, C18 column, methanol (HPLC grade), water (HPLC grade), acetonitrile (HPLC grade), formic acid, propylparaben standard, volumetric flasks, centrifuge, syringe filters (0.45 µm).
-
Chromatographic Conditions (Example):
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), pH adjusted to ~3.0 with formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 258 nm
-
Injection Volume: 10 µL (These conditions may need to be optimized for your specific product and equipment) [10][18][19]3. Standard Preparation:
-
Accurately weigh and dissolve a known amount of propylparaben standard in methanol to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the cream into a centrifuge tube.
-
Add a known volume of methanol (e.g., 10 mL) and vortex vigorously for 2-3 minutes to extract the propylparaben.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to separate the excipients.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of propylparaben in the sample by comparing its peak area to the calibration curve.
-
Calculate the final percentage (w/w) of propylparaben in the original cream sample, accounting for the initial sample weight and dilution volumes.
-
IV. References
-
Interaction of methylparaben and propylparaben with P123/F127 mixed polymeric micelles. (2019). Colloids and Surfaces B: Biointerfaces. [Link]
-
The effect of co-solvents on the antibacterial activity of paraben preservatives. (n.d.). ScienceDirect. [Link]
-
Influence of Parabens on Bacteria and Fungi Cellular Membranes – Studies in Model Two-Dimensional Lipid Systems. (n.d.). ResearchGate. [Link]
-
Parabens. (n.d.). Medscape. [Link]
-
Essential Oils and Herbal Extracts as Antimicrobial Agents in Cosmetic Emulsion. (2013). National Institutes of Health. [Link]
-
Parabens alter the surface characteristics and antibiotic susceptibility of drinking water bacteria. (2024). Chemosphere. [Link]
-
Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. (n.d.). National Institutes of Health. [Link]
-
The Importance of the Cosolvent Propylene Glycol on the Antimicrobial Preservative Efficacy of a Pharmaceutical Formulation by DOE-Ruggedness Testing. (2006). ResearchGate. [Link]
-
Selected Essential Oils in Cosmetic Emulsions: Process Oriented Stability Studies and Antimicrobial Activity. (n.d.). DergiPark. [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. [Link]
-
Personal Care Products as a Contributing Factor to Antimicrobial Resistance: Current State and Novel Approach to Investigation. (2023). National Institutes of Health. [Link]
-
Propylparaben. (n.d.). Wikipedia. [Link]
-
Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms. (2000). Journal of Dentistry. [Link]
-
Propylparaben in Formulations: Regulatory Status, Challenges, and Clean-Label Alternatives. (n.d.). Insights;Gate. [Link]
-
The Importance of the Cosolvent Propylene Glycol on the Antimicrobial Preservative Efficacy of a Pharmaceutical Formulation by DOE-Ruggedness Testing. (2006). ResearchGate. [Link]
-
Is PEO/PEG incompatible with parabens? (2022). Chemists Corner. [Link]
-
The importance of the cosolvent propylene glycol on the antimicrobial preservative efficacy of a pharmaceutical formulation by DOE-ruggedness testing. (2006). PubMed. [Link]
-
Parabens in Cosmetics. (2022). FDA. [Link]
-
PROPYL PARABEN. (n.d.). Ataman Kimya. [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (n.d.). National Institutes of Health. [Link]
-
Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. (n.d.). Revue Roumaine de Chimie. [Link]
-
The Effect of Co-Solvents On The Antibacterial Activity of Paraben. (n.d.). Scribd. [Link]
-
What is Preservative Efficacy Testing (PET) for Cosmetics? (n.d.). Certified Laboratories. [Link]
-
Inhibitory activity of selected preservatives. (n.d.). ResearchGate. [Link]
-
Preservative Efficacy Testing. (n.d.). Scribd. [Link]
-
Fractional inhibitory concentration (FIC) indices of combinations... (n.d.). ResearchGate. [Link]
-
Determining Preservative Efficacy in W/O Formulas, Part II: Making Microbiological Safety Assessments. (2022). Cosmetics & Toiletries. [Link]
-
Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions... (2012). National Institutes of Health. [Link]
-
Release of propyl paraben from a polymer coating into water and food simulating solvents for antimicrobial packaging Applications. (2001). ResearchGate. [Link]
-
Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. (2007). ResearchGate. [Link]
Sources
- 1. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]
- 3. Interaction of methylparaben and propylparaben with P123/F127 mixed polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistscorner.com [chemistscorner.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of polyols on interaction of paraben preservatives with polysorbate 80. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. The importance of the cosolvent propylene glycol on the antimicrobial preservative efficacy of a pharmaceutical formulation by DOE-ruggedness testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lornajane.net [lornajane.net]
- 12. Parabens in Cosmetics | FDA [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. US5352693A - Preservative mixtures - Google Patents [patents.google.com]
- 15. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. specialchem.com [specialchem.com]
- 19. reddit.com [reddit.com]
minimizing by-product formation in Methyl 4-hydroxy-3-propylbenzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-3-propylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Our focus is to provide in-depth, scientifically grounded advice to help you minimize by-product formation, optimize reaction conditions, and achieve high purity of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis.
Q1: What is the most common synthetic route for this compound and where do by-products typically originate?
A1: The most prevalent synthetic strategy involves a two-step process: 1) The regioselective alkylation of a 4-hydroxybenzoic acid derivative, followed by 2) esterification. The primary source of by-products is the initial alkylation step, where controlling the position of the incoming propyl group is critical. A secondary source of impurities can be incomplete esterification or side reactions under harsh esterification conditions.
Q2: I'm observing multiple spots on my TLC plate after the alkylation step. What are the likely identities of these by-products?
A2: The most common by-products from the alkylation of 4-hydroxybenzoic acid are positional isomers and poly-alkylated species. The hydroxyl group is a strong ortho-, para- director, while the carboxylic acid is a meta-director. This leads to a competition for substitution positions on the aromatic ring. Likely by-products include:
-
Methyl 4-hydroxy-2-propylbenzoate: The ortho-isomer.
-
Methyl 4-hydroxy-3,5-dipropylbenzoate: A di-substituted by-product.
-
Starting Material: Unreacted 4-hydroxybenzoic acid or its methyl ester.
-
O-Alkylated Product: 4-propoxy-benzoic acid methyl ester, where the propyl group has attached to the hydroxyl oxygen instead of the ring.
Q3: My esterification yield is low, and I'm recovering a lot of the starting carboxylic acid. What could be the cause?
A3: Low esterification yields are typically due to the equilibrium nature of the Fischer-Speier esterification, the most common method used.[1] The primary causes are:
-
Presence of Water: Water is a by-product of the reaction, and its presence can shift the equilibrium back towards the reactants.[2]
-
Insufficient Catalyst: An inadequate amount of acid catalyst (like H₂SO₄) will result in a slow and incomplete reaction.
-
Steric Hindrance: While not a major issue for this substrate, bulky groups near the reaction site can slow down the process.
-
Reaction Time/Temperature: Insufficient reaction time or temperature will prevent the reaction from reaching completion.
Section 2: Troubleshooting Guide: Minimizing By-product Formation
This section provides detailed troubleshooting for specific problems, explaining the underlying chemistry and offering proven solutions.
Problem 1: Poor Regioselectivity in Friedel-Crafts Alkylation (Isomer Formation)
Root Cause Analysis: The formation of the undesired 2-propyl isomer (ortho-alkylation) alongside the desired 3-propyl isomer arises from the powerful ortho-directing effect of the phenolic hydroxyl group. Reaction conditions heavily influence the ratio of ortho to para (relative to the -OH group) substitution. In this case, with the para position blocked, substitution occurs at the ortho positions (2 and 3).
dot
Caption: Alkylation reaction pathways and potential by-products.
Mitigation Strategies:
-
Catalyst Choice: While strong Lewis acids like AlCl₃ are common in Friedel-Crafts reactions, they can sometimes lead to complex mixtures. Using a strong protic acid like sulfuric acid can provide good results for activating the alkylating agent (e.g., propanol or propene).[3]
-
Temperature Control: Temperature is a critical factor. Lower temperatures often favor the thermodynamically more stable product. It is recommended to perform initial trials at lower temperatures (e.g., 10-15°C) and gradually increase if the reaction rate is too slow.[4]
-
Solvent Polarity: Non-polar solvents tend to favor ortho-substitution in some related reactions like the Fries rearrangement, while more polar solvents can increase the para-product ratio.[5] Experimenting with different solvents may help optimize the desired 3-position substitution.
| Parameter | Recommended Condition | Rationale |
| Alkylating Agent | Isopropyl alcohol or Diisopropyl ether | Readily available and effective with a strong acid catalyst. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Acts as both catalyst and dehydrating agent. |
| Temperature | 10°C to 65°C | Start low to improve selectivity, increase to drive reaction.[3] |
| Molar Ratio | 1:1.2 (4-HBA : Alkylating Agent) | A slight excess of the alkylating agent is used, but a large excess can promote di-substitution. |
Problem 2: Poly-Alkylation By-products (e.g., 3,5-dipropyl derivative)
Root Cause Analysis: The formation of di-substituted products occurs when the mono-substituted product, which is also activated by the hydroxyl group, undergoes a second alkylation. This is more likely to happen with a high concentration of the alkylating agent or prolonged reaction times.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the molar ratio of the alkylating agent to the 4-hydroxybenzoic acid. Use only a slight excess (e.g., 1.1-1.2 equivalents) of the propyl source.
-
Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.
-
Order of Addition: A slow, dropwise addition of the alkylating agent to the mixture of 4-hydroxybenzoic acid and catalyst can help maintain a low instantaneous concentration of the alkylating agent, thus disfavoring poly-alkylation.
Problem 3: Incomplete Esterification and Low Yields
Root Cause Analysis: The Fischer-Speier esterification is an equilibrium-limited process. To achieve high yields, the equilibrium must be shifted towards the product side.[6]
dot
Caption: Key steps in the Fischer-Speier Esterification process.
Mitigation Strategies:
-
Water Removal: This is the most effective strategy.
-
Use a Dean-Stark trap: If using a solvent like toluene that forms an azeotrope with water, a Dean-Stark apparatus can be used to physically remove water as it is formed.[1]
-
Use a large excess of alcohol: Using methanol as the solvent effectively pushes the equilibrium forward by ensuring a high concentration of one of the reactants.[7]
-
Drying Agents: The addition of molecular sieves can absorb the water by-product.[8]
-
-
Catalyst Loading: Ensure an adequate amount of a strong acid catalyst is used. Typically, 5-10 mol% of concentrated sulfuric acid or p-toluenesulfonic acid is sufficient.
-
Temperature and Time: Refluxing the reaction mixture is standard practice to ensure a reasonable reaction rate. A typical reaction time is between 4-10 hours, but this should be optimized by monitoring the reaction's progress.
Section 3: Experimental Protocols
Protocol 1: Optimized Synthesis of 3-Propyl-4-hydroxybenzoic Acid
This protocol is designed to maximize the yield of the desired 3-propyl isomer.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-hydroxybenzoic acid (1.0 eq.) and concentrated sulfuric acid (3.0 eq.).
-
Cooling: Cool the mixture to 10-15°C in an ice bath.
-
Addition: Slowly add diisopropyl ether (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, raise the temperature to 60-65°C and stir for 2-4 hours. Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid).
-
Work-up: Once the starting material is consumed, cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove excess acid, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: High-Yield Fischer Esterification
This protocol utilizes an excess of methanol to drive the reaction to completion.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 3-propyl-4-hydroxybenzoic acid (1.0 eq.) and methanol (20-30 eq., acting as both reactant and solvent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq.) to the mixture while stirring.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 6-8 hours.
-
Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC.
-
Work-up: After cooling, reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel or by recrystallization.
Section 4: References
-
The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Available at: 9
-
Fries rearrangement - Wikipedia. Available at: --INVALID-LINK--
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH. Available at: --INVALID-LINK--
-
Fischer Esterification - Chemistry Steps. Available at: --INVALID-LINK--
-
Fries rearrangement patented technology retrieval search results - Eureka | Patsnap. Available at: --INVALID-LINK--
-
Fries Rearrangement - Sigma-Aldrich. Available at: --INVALID-LINK--
-
What is the Fries Rearrangement Reaction? - BYJU'S. Available at: --INVALID-LINK--
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
Fischer–Speier esterification - Wikipedia. Available at: --INVALID-LINK--
-
Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis - SciSpace. Available at: --INVALID-LINK--
-
Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Available at: --INVALID-LINK--
-
Phenol c-alkylation process - Google Patents. Available at: --INVALID-LINK--
-
How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC - NIH. Available at: --INVALID-LINK--
-
Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Available at: --INVALID-LINK--
-
Parabens - Cambridge Isotope Laboratories. Available at: --INVALID-LINK--
-
Application Note and Protocol: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde - Benchchem. Available at: --INVALID-LINK--
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed. Available at: --INVALID-LINK--
-
METHYL 4-HYDROXYBENZOATE - Ataman Kimya. Available at: --INVALID-LINK--
-
ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. Available at: --INVALID-LINK--
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013035103A1 - Phenol c-alkylation process - Google Patents [patents.google.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Methyl 4-hydroxy-3-propylbenzoate Quantification
Welcome to the technical support center for the analytical quantification of Methyl 4-hydroxy-3-propylbenzoate. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, refining, or troubleshooting quantitative methods for this specific analyte.
This compound, an isomer of butylparaben, shares structural similarities with the paraben family of preservatives, such as a p-hydroxybenzoic acid backbone.[1][2] While less common than methylparaben or propylparaben, its quantification relies on the same robust analytical principles. This guide leverages established methodologies for related phenolic esters and provides a framework for developing a specific, accurate, and reliable assay. We will focus primarily on High-Performance Liquid Chromatography (HPLC) with UV detection, the workhorse of pharmaceutical analysis, while also addressing method validation and sample preparation.[3][4]
Section 1: Core Methodology: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the premier technique for quantifying compounds like this compound due to its high selectivity, sensitivity, and reproducibility.[3][4] The method separates the analyte from excipients and potential degradants based on its hydrophobicity.
Experimental Workflow for Quantification
The overall process, from sample handling to data reporting, follows a systematic workflow to ensure data integrity and consistency.
Caption: General workflow for HPLC-based quantification.
Detailed Starting Protocol: RP-HPLC-UV Method
This protocol serves as a robust starting point for method development. Refinement will be necessary based on your specific sample matrix and instrumentation.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. (A C8 column is also a suitable alternative).[5][6]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (pH adjusted to ~3.0 with phosphoric acid) in a 60:40 (v/v) ratio. Rationale: The organic modifier (acetonitrile) controls retention, while the acidic aqueous phase suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C. Rationale: Maintaining a constant column temperature is critical for ensuring retention time reproducibility.[8]
-
Detection Wavelength: 256 nm. Rationale: This wavelength corresponds to a UV absorption maximum for parabens and related structures, providing high sensitivity.[9]
-
Injection Volume: 20 µL.[5]
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol or the mobile phase.[10]
-
Calibration Standards (e.g., 1-50 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Preparation (General Guideline for a Cream/Ointment):
-
Accurately weigh ~1.0 g of the sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex vigorously for 5 minutes to disperse the sample.
-
Heat in a water bath at 60°C for 5 minutes to facilitate extraction.[10]
-
Cool the tube in an ice bath for 10 minutes to precipitate lipids and waxes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. Further dilution with the mobile phase may be required to fall within the calibration range.
-
Troubleshooting Guide: HPLC Analysis
Q1: My analyte peak is tailing excessively. What is the cause and how can I fix it?
A1: Peak tailing for phenolic compounds like this compound is most often caused by secondary interactions between the analyte's hydroxyl group and active silanol groups on the silica-based column packing.[7]
-
Immediate Fixes:
-
Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase is between 2.5 and 3.5 using an acid like phosphoric or formic acid. This suppresses the ionization of silanol groups, minimizing the interaction.[7]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer free silanol groups and are less prone to this issue.
-
-
Advanced Solutions:
-
Add a Competing Base: For particularly stubborn tailing, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (0.1%) can mask the active silanol sites. However, this can shorten column lifetime.
-
Lower Analyte Concentration: Column overload can also cause tailing. Try injecting a more dilute sample to see if the peak shape improves.[7]
-
Caption: Decision tree for troubleshooting peak tailing.
Q2: My retention times are drifting to shorter or longer times during a sequence. Why?
A2: Retention time stability is key for reliable identification and quantification. Drifting retention times typically point to an issue with the system's physical or chemical equilibrium.[8][11]
-
Common Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the mobile phase for at least 20 column volumes before starting the sequence.[8] If you've recently changed solvents, flush the system thoroughly.
-
Temperature Fluctuations: The column compartment must be thermostatically controlled. Even small changes in ambient temperature can affect viscosity and retention. Verify your column oven is set and functioning correctly.[11]
-
Mobile Phase Composition Change: If preparing the mobile phase online with a gradient pump, ensure the proportioning valves are working correctly.[12] For isocratic methods, it is best practice to pre-mix the mobile phase. Solvents can also selectively evaporate over time; keep reservoirs covered.[11]
-
Pump Malfunction: Check for leaks around the pump head or fittings. Inconsistent flow from a faulty check valve or worn pump seal will cause retention time to fluctuate.[13]
-
Q3: I am not getting good resolution between my analyte and another peak (excipient or impurity). What should I do?
A3: Improving resolution requires modifying the method's selectivity.
-
Adjust Mobile Phase Strength:
-
To increase retention and potentially improve separation from earlier-eluting peaks, decrease the percentage of the organic solvent (acetonitrile).
-
To decrease retention, do the opposite. Make small, incremental changes (e.g., 2-5%).
-
-
Change the Organic Modifier: Switching from acetonitrile to methanol can alter selectivity due to different chemical interactions with the analyte and stationary phase.
-
Modify the Stationary Phase: If mobile phase adjustments are insufficient, changing to a different column chemistry (e.g., from a C18 to a Phenyl-Hexyl or a C8) can provide the necessary change in selectivity.
Section 2: Method Validation & Performance
Once the method is refined, it must be validated to prove it is fit for its intended purpose. Validation is a regulatory requirement and ensures the trustworthiness of your results.[14]
Frequently Asked Questions: Method Validation
Q1: What are the key parameters I need to assess to validate my method according to ICH Q2(R1) guidelines?
A1: For a quantitative impurity or assay method, you must evaluate the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix). This is often demonstrated using forced degradation studies.[15]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) of ≥0.999 is typically desired.[16]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. Usually determined by spiking a blank matrix with a known amount of analyte at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.[16]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same operator and equipment.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Q2: How do I perform a forced degradation study to prove my method is "stability-indicating"?
A2: A forced degradation or stress study is designed to intentionally degrade the drug substance to identify likely degradation products and validate that the analytical method can resolve the parent peak from these new peaks.[17][18]
-
Common Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for several hours.
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[18]
-
Thermal Degradation: Dry heat (e.g., 105°C) or heat in solution.
-
Photolytic Degradation: Exposing the sample to UV and visible light (as per ICH Q1B guidelines).[15]
-
-
Procedure: Subject separate solutions of your analyte to each stress condition. Aim for 5-20% degradation of the parent compound. Analyze the stressed samples using your HPLC method and evaluate the chromatograms for new peaks. The method is considered stability-indicating if the primary analyte peak is spectrally pure (confirmed with a PDA detector) and well-resolved from all degradation products.[19]
Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Intermediate Precision | Relative Standard Deviation (RSD) ≤ 2.0% |
| Specificity | Analyte peak is resolved from all degradant and matrix peaks (Resolution > 2). Peak purity must pass. |
| LOQ Precision | RSD ≤ 10.0% |
| Note: These are typical criteria and may vary based on internal SOPs and regulatory filings. |
Section 3: Sample Preparation for Different Matrices
The complexity of sample preparation depends entirely on the formulation matrix. The goal is to extract the analyte efficiently while removing interfering substances.[3]
Q1: What is the best way to prepare a sample from an aqueous oral solution or syrup?
A1: For simple aqueous formulations, a "dilute and shoot" approach is often sufficient.[5]
-
Accurately transfer a known volume or weight of the product into a volumetric flask.
-
Dilute to volume with the mobile phase or a suitable diluent (e.g., a methanol/water mixture).
-
Ensure the final concentration is within the method's linear range.
-
Filter through a 0.45 µm syringe filter if any particulate matter is present.
Q2: How should I handle a semi-solid formulation like a cream or gel?
A2: Semi-solid matrices require more rigorous extraction to separate the analyte from lipids, polymers, and other excipients.
-
Solvent Extraction: As described in the protocol in Section 1, this involves dispersing the sample in a strong organic solvent like methanol or acetonitrile, often with heating and sonication, followed by centrifugation and filtration to remove insoluble components.[10][20]
-
Solid-Phase Extraction (SPE): For very complex or "dirty" matrices, SPE provides a more effective cleanup.[20] A C18 SPE cartridge can be used to retain the analyte while water-soluble interferences are washed away. The analyte is then eluted with a strong organic solvent. This is particularly useful for achieving very low detection limits.[21]
References
- 1. Simultaneous and rapid analysis of chemical preservatives in processed animal products by ultra-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Preservative Content Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Propylparaben | SIELC Technologies [sielc.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. gmp-navigator.com [gmp-navigator.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. researchgate.net [researchgate.net]
- 20. One moment, please... [revroum.lew.ro]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Methyl 4-hydroxy-3-propylbenzoate
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative determination of Methyl 4-hydroxy-3-propylbenzoate. As a Senior Application Scientist, the insights herein are grounded in extensive laboratory experience and a deep understanding of regulatory expectations. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound.
It is important to note that while this guide focuses on this compound, the scientific literature predominantly features validated methods for the closely related isomers, methylparaben and propylparaben. The analytical principles and validation strategies for these parabens are highly transferable due to their structural similarities. Therefore, the methodologies and experimental data presented here are based on established principles for paraben analysis, with specific recommendations tailored for this compound.
The Imperative of Method Validation in Pharmaceutical Analysis
In the realm of pharmaceutical development and quality control, the validation of an analytical method is the bedrock of reliable data. It is the documented evidence that an analytical procedure is suitable for its intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) have established comprehensive guidelines for method validation to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2]
The core objective of method validation is to demonstrate that the analytical procedure is specific, linear, accurate, precise, and robust.[3][4] This process ensures that the method will consistently provide results that are a true reflection of the sample's characteristics.
Comparative Analysis: HPLC vs. GC for this compound
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both techniques are powerful chromatographic methods capable of providing high-resolution separation and quantification.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Suitability | Highly versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Ideal for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds. |
| Typical Method | Reversed-Phase HPLC (RP-HPLC) with a C18 or C8 column is most common for parabens.[2][5] | Capillary GC with a flame ionization detector (FID) or mass spectrometer (MS) is frequently used.[6] |
| Advantages | - Wide applicability- Room temperature operation- Non-destructive | - High resolution and efficiency- High sensitivity, especially with MS detection- Fast analysis times |
| Considerations | - Mobile phase consumption and disposal- Potential for peak tailing | - Requires analyte volatility and thermal stability- High temperatures can cause degradation of some analytes |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a typical reversed-phase HPLC method suitable for the quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v)[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 254 nm[2]
-
Column Temperature: 30°C[7]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, a direct dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.[8]
3. Validation Protocol:
The validation of the HPLC method should be performed according to ICH Q2(R1) guidelines and should include the following parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be achieved by analyzing a placebo sample and a spiked sample.[1]
-
Linearity: Analyze a series of at least five concentrations of the reference standard over the intended range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[2][9]
-
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[4]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the 100% test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: The analysis should be repeated by a different analyst on a different day to assess the ruggedness of the method. The RSD between the two sets of results should be ≤ 2%.[4]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.
Gas Chromatography (GC) Method
This section outlines a potential GC method for the analysis of this compound.
1. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL (split or splitless injection).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetone.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution.
-
Sample Preparation: A liquid-liquid extraction is often employed to transfer the analyte from an aqueous matrix into an organic solvent suitable for GC analysis. Derivatization may be necessary if the compound exhibits poor chromatographic behavior.
3. Validation Protocol:
The validation of the GC method follows the same principles as the HPLC method, with adjustments for the specific technique. The validation parameters (specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness) must be thoroughly evaluated.
Visualizing the Workflow
Analytical Method Validation Workflow
Caption: A typical workflow for analytical method validation.
HPLC Analysis Workflow
Caption: A simplified workflow for HPLC analysis.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis. A thorough validation in accordance with regulatory guidelines is paramount to ensure the generation of accurate and reproducible data. The protocols and validation parameters outlined in this guide provide a solid foundation for developing and validating a robust analytical method for this compound.
References
- 1. aaps.ca [aaps.ca]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl 4-hydroxy-3-propylbenzoate and Conventional Parabens as Antimicrobial Preservatives
In the landscape of pharmaceutical and cosmetic formulations, the role of preservatives is paramount in ensuring product safety and longevity. For decades, parabens, the alkyl esters of p-hydroxybenzoic acid, have been the gold standard due to their broad-spectrum antimicrobial efficacy, stability, and cost-effectiveness.[1] This guide provides a comparative study of a less common paraben, Methyl 4-hydroxy-3-propylbenzoate, against its more conventional counterparts: methylparaben, ethylparaben, propylparaben, and butylparaben.
Due to a notable scarcity of published experimental data for this compound, this guide will leverage established structure-activity relationships (SAR) within the paraben family to project its likely performance characteristics. This analysis is supplemented by a comprehensive review of the known properties and performance of commonly used parabens, providing a robust framework for comparison.
The Paraben Family: A Structural Overview
Parabens share a common chemical scaffold: an ester of p-hydroxybenzoic acid. Their distinct properties arise from the variation in the alkyl chain attached to the ester group.[2] This structural variation is the primary determinant of their physicochemical properties and, consequently, their antimicrobial efficacy and safety profile.
Caption: General chemical structure of parabens and examples.
Physicochemical Properties: A Comparative Table
The physicochemical properties of parabens, such as molecular weight and solubility, are critical for their formulation and bioavailability. While specific experimental data for this compound is limited, some predicted values are available.
| Paraben | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (g/L at 25°C) | Key Characteristics |
| This compound | C₁₁H₁₄O₃ | 194.23 (Predicted) | Not available | Alkyl substitution on the benzene ring. |
| Methylparaben | C₈H₈O₃ | 152.15 | 2.5 | Most water-soluble of the common parabens.[3] |
| Ethylparaben | C₉H₁₀O₃ | 166.17 | 1.7 | Slightly less water-soluble than methylparaben. |
| Propylparaben | C₁₀H₁₂O₃ | 180.20 | 0.5 | Decreased water solubility with increased alkyl chain length.[4] |
| Butylparaben | C₁₁H₁₄O₃ | 194.23 | 0.2 | Lowest water solubility among these common parabens. |
Data for common parabens sourced from various chemical databases.[3][4]
The introduction of a propyl group at the 3-position of the benzene ring in this compound, in addition to the methyl ester, suggests a higher molecular weight and likely lower water solubility compared to methylparaben, potentially comparable to or even lower than propylparaben.
Antimicrobial Efficacy: A Structure-Activity Relationship Perspective
The antimicrobial activity of parabens is well-established to increase with the length of the alkyl chain.[5][6] This is attributed to their mechanism of action, which involves the disruption of microbial cell membrane transport processes and inhibition of DNA/RNA synthesis.[2] A longer alkyl chain enhances the lipophilicity of the molecule, facilitating its partitioning into the microbial cell membrane.
Parabens are generally more effective against fungi and gram-positive bacteria than gram-negative bacteria.[2][7]
Predicted Efficacy of this compound:
Based on the established SAR, the presence of a propyl group on the benzene ring of this compound would be expected to enhance its lipophilicity. This structural feature suggests that its antimicrobial efficacy could be comparable to or potentially greater than propylparaben. However, without experimental Minimum Inhibitory Concentration (MIC) data, this remains a projection.
Comparative MIC Data for Common Parabens (mg/mL):
| Microorganism | Methylparaben | Ethylparaben | Propylparaben | Butylparaben |
| Staphylococcus aureus | 4 | 2.5 | 1.25 | 0.63 |
| Escherichia coli | 2 | 1.25 | 0.63 | 0.31 |
| Aspergillus niger | 1 | 0.63 | 0.31 | 0.16 |
| Candida albicans | 1 | 0.63 | 0.31 | 0.16 |
Note: These are representative MIC values and can vary depending on the specific strain and testing conditions.
Safety and Toxicological Profile
The safety of parabens has been a subject of extensive research and public discussion, particularly concerning their potential for skin irritation, sensitization, and endocrine-disrupting activity.
Skin Irritation and Sensitization:
Parabens are generally considered to have a low potential for skin irritation and sensitization in the general population when used at approved concentrations in cosmetic and pharmaceutical products.[8] Allergic reactions are more commonly observed in individuals with compromised skin conditions.
Endocrine Disruption:
Some studies have suggested that parabens possess weak estrogenic activity, with this activity increasing with the length of the alkyl chain.[9] However, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stated that, at present, there is no information showing that parabens as they are used in cosmetics have an effect on human health.[1]
Projected Safety Profile of this compound:
Given the structural similarities to other parabens, it is plausible that this compound would exhibit a similar toxicological profile. The presence of the propyl group might suggest a potential for endocrine activity comparable to propylparaben. However, this is speculative and requires dedicated toxicological studies for confirmation.
Experimental Protocols
For a definitive comparative analysis, the following standardized experimental protocols would be essential.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the lowest concentration of a preservative that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Paraben Solutions: Prepare stock solutions of each paraben in a suitable solvent (e.g., ethanol or DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of each paraben stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe, no paraben) and negative (no microbe, no paraben) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the paraben at which no visible growth is observed.
Skin Sensitization Assessment: Local Lymph Node Assay (LLNA)
The LLNA is an in vivo method for assessing the skin sensitization potential of a substance.
Caption: Workflow for the Local Lymph Node Assay.
Step-by-Step Methodology:
-
Animal Model: Use a suitable strain of mice (e.g., CBA/Ca).
-
Test Substance Preparation: Prepare a range of concentrations of the test paraben in a suitable vehicle (e.g., acetone/olive oil).
-
Application: Apply the test substance to the dorsal surface of the ears of the mice for three consecutive days. A vehicle control group is also included.
-
Thymidine Incorporation: On day 5, inject a solution of ³H-methyl thymidine intravenously.
-
Lymph Node Excision: After a set period (e.g., 5 hours), humanely euthanize the animals and excise the auricular lymph nodes.
-
Sample Processing: Prepare single-cell suspensions from the lymph nodes and measure the incorporation of ³H-methyl thymidine using a scintillation counter.
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.
Conclusion and Future Directions
While a definitive, data-driven comparison of this compound with conventional parabens is currently hampered by a lack of publicly available experimental data, established structure-activity relationships provide a valuable predictive framework. Based on its chemical structure, it is hypothesized that this compound would exhibit potent antimicrobial activity, likely comparable to or exceeding that of propylparaben, but with reduced water solubility. Its safety profile would also be anticipated to align with that of other longer-chain parabens.
References
- Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution. (n.d.).
- METHYL 4-HYDROXYBENZOATE. (n.d.).
- Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. (n.d.). MDPI.
- Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. (n.d.).
- Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs. (n.d.).
- Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. (2025).
- Parabens in Cosmetics. (2025). U.S.
- Parabens. (n.d.). Campaign for Safe Cosmetics.
- A review on synthesis of paraben and applications of preservatives. (n.d.).
- An Overview of Endocrine Disrupting Chemical Paraben and Search for An Alternative – A Review. (n.d.). Semantic Scholar.
- Parabens and their alternatives: A preserv
- Methyl 4-hydroxybenzoate analytical standard. (n.d.). Sigma-Aldrich.
- Synthesis and Antibacterial activity of Methyl Paraben derivatives. (n.d.). IJFANS International Journal of Food and Nutritional Sciences.
- Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. (n.d.). UPRM.
- What Are Parabens, and Why Don't They Belong in Cosmetics? (2019). EWG.
- Propylparaben | C10H12O3. (n.d.). PubChem.
- Methyl 4-hydroxy-3-methylbenzo
- Synthesis of Novel Butyl Paraben Hybrid Derivative. (2025).
- An Overview of Endocrine Disrupting Chemical Paraben and Search for An Alternative – A Review. (2025).
- Methyl 4-hydroxybenzoate Chemical Substances Control Law Reference No.
- Preservative mixtures. (n.d.).
- Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (n.d.).
- Preservative composition. (n.d.).
- SAFETY D
- Controversy around parabens: Alternative strategies for preservative use in cosmetics and personal care products. (n.d.).
- Paraben compounds. (n.d.).
- Propyl 4-hydroxybenzoate Chemical Substances Control Law Reference No. (n.d.).
- Methyl 4-hydroxybenzoate EMPROVE ESSENTIAL Ph Eur,BP,JP,NF,FCC. (n.d.). Sigma-Aldrich.
- Kinetic evaluation of the ciliotoxicity of methyl- and propyl-p-hydroxybenzoates using factorial experiments. (n.d.).
- Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025).
- Methyl benzo
- Skin sensitization structure-activity relationships for phenyl benzoates. (n.d.).
- synthesis of parabens from p-hydroxyl benzoic acid. R represents CH3,... (n.d.).
- Transparent food wrapper. (n.d.).
- Antimicrobial preservative compositions. (n.d.).
- Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. (2020).
- p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination. (2025).
- RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. (2023).
- Chemical Compounds Responsible for Skin Allergy to Complex Mixtures: How to Identify Them? (2019). MDPI.
- Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025).
- Methyl 4-hydroxybenzoate testedaccordingtoPhEur. (n.d.). Sigma-Aldrich.
- Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzo
Sources
- 1. Parabens in Cosmetics | FDA [fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. ada-cosmetics.com [ada-cosmetics.com]
- 4. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 5. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uprm.edu [uprm.edu]
- 9. Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Propylparaben versus Methyl 4-hydroxy-3-propylbenzoate as Antimicrobial Preservatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the established preservative, propylparaben (propyl 4-hydroxybenzoate), and the less common structural isomer, methyl 4-hydroxy-3-propylbenzoate. While extensive experimental data solidifies the efficacy of propylparaben, a notable scarcity of public domain research on the antimicrobial properties of this compound necessitates a partially theoretical approach to this comparison. This analysis, therefore, integrates established principles of paraben structure-activity relationships to extrapolate the potential efficacy of this compound.
Introduction: The Role of Parabens in Preservation
Parabens, a class of alkyl esters of p-hydroxybenzoic acid, are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial activity.[1] Their primary function is to prevent the growth of bacteria, yeasts, and molds, thereby extending the shelf-life and ensuring the safety of various products.[2] The efficacy of parabens is known to be influenced by the length of their alkyl chain, with longer chains generally exhibiting greater antimicrobial activity.[3] This guide focuses on a comparative evaluation of two specific paraben derivatives to inform formulation and development decisions.
Chemical Structures and Physicochemical Properties
The distinct placement of the propyl group in these two molecules is the primary determinant of their differing physicochemical properties and, consequently, their anticipated preservative efficacy.
Propylparaben (Propyl 4-hydroxybenzoate) is the n-propyl ester of p-hydroxybenzoic acid. It is a well-characterized and extensively used preservative.[1]
This compound is a structural isomer where the propyl group is attached to the 3-position of the benzene ring, and the ester is a methyl ester.
Table 1: Comparison of Physicochemical Properties
| Property | Propylparaben (Propyl 4-hydroxybenzoate) | This compound |
| IUPAC Name | Propyl 4-hydroxybenzoate | This compound |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₁H₁₄O₃ |
| Molecular Weight | 180.20 g/mol | 194.23 g/mol |
| Structure | A propyl group forms an ester with 4-hydroxybenzoic acid. | A propyl group is substituted on the benzene ring; a methyl group forms the ester. |
| LogP (Predicted) | ~3.04 | ~3.4 (Estimated) |
| Water Solubility | Low | Very Low (Predicted) |
Mechanism of Antimicrobial Action
The antimicrobial activity of parabens is attributed to their ability to disrupt microbial cell membrane transport processes and inhibit the synthesis of DNA, RNA, and key enzymes. The lipophilicity of the paraben molecule plays a crucial role in its ability to partition into and disrupt the microbial cell membrane.
Caption: Proposed mechanism of paraben antimicrobial action.
Comparative Efficacy: An Analysis Based on Structure-Activity Relationships
In the absence of direct comparative experimental data for this compound, we can infer its potential efficacy based on established structure-activity relationships within the paraben class.
Antimicrobial Spectrum:
-
Propylparaben: Demonstrates broad-spectrum activity, with particular strength against gram-positive bacteria, yeasts, and molds.[2] Its efficacy against gram-negative bacteria is considered to be less potent than that of shorter-chain parabens like methylparaben.[2]
-
This compound (Predicted): The increased lipophilicity due to the propyl group on the benzene ring would likely enhance its activity against gram-positive bacteria and fungi, similar to or potentially greater than propylparaben. However, its efficacy against gram-negative bacteria may be further reduced compared to propylparaben due to its lower water solubility.
Influence of Alkyl Chain Position:
The key structural difference lies in the location of the propyl group. In propylparaben, it is part of the ester, which can be hydrolyzed by microbial esterases. In this compound, the propyl group is directly attached to the aromatic ring, making it less susceptible to enzymatic cleavage at that position. This could potentially lead to a more persistent antimicrobial effect.
Lipophilicity and Water Solubility:
The antimicrobial activity of parabens is directly related to their lipophilicity, as this facilitates their partitioning into the microbial cell membrane.[4] The uptake of parabens into bacterial cells is proportional to the carbon number of the alkyl group.[4]
-
Propylparaben: The propyl ester group contributes to its lipophilicity and, consequently, its enhanced antimicrobial activity compared to methyl and ethyl parabens.[3]
-
This compound (Predicted): The addition of a propyl group to the benzene ring is expected to significantly increase its lipophilicity, likely making it more potent against certain microorganisms than propylparaben. However, this increased lipophilicity will also drastically reduce its water solubility, which could limit its effectiveness in aqueous-based formulations without the use of co-solvents.
Table 2: Predicted Efficacy Comparison
| Feature | Propylparaben | This compound (Predicted) | Rationale |
| Gram-Positive Bacteria | Effective | Potentially More Effective | Increased lipophilicity may enhance membrane disruption. |
| Gram-Negative Bacteria | Moderately Effective | Potentially Less Effective | Decreased water solubility may hinder passage through the outer membrane. |
| Fungi (Yeasts & Molds) | Effective | Potentially More Effective | Higher lipophilicity is generally correlated with better antifungal activity. |
| Formulation in Aqueous Systems | Requires co-solvents | Will likely require higher concentrations of co-solvents | Significantly lower predicted water solubility. |
Experimental Protocols for Efficacy Determination
To empirically validate the predicted efficacy of this compound, standardized antimicrobial effectiveness testing (AET) should be performed.
Workflow for Antimicrobial Effectiveness Testing:
Caption: Standard workflow for Antimicrobial Effectiveness Testing (AET).
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Stock Solutions: Prepare stock solutions of propylparaben and this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Microorganism Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus brasiliensis) to the appropriate density in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the stock solutions in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Inoculate each well with the prepared microorganism suspension. Include positive (microorganism, no preservative) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism for a defined period (e.g., 24-48 hours for bacteria, 48-72 hours for yeasts, and 5-7 days for molds).
-
Observation: Determine the MIC by visually assessing the lowest concentration of the preservative that inhibits the growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
Propylparaben is a well-established preservative with a known efficacy profile. Based on structure-activity relationships, this compound is predicted to have enhanced antimicrobial activity against gram-positive bacteria and fungi due to its increased lipophilicity. However, this same property is likely to decrease its efficacy against gram-negative bacteria and present significant formulation challenges in aqueous systems due to poor water solubility.
Crucially, the lack of direct experimental data for this compound is a significant knowledge gap. Rigorous antimicrobial effectiveness testing, including the determination of MIC values against a broad panel of microorganisms, is essential to validate these theoretical predictions and establish its true potential as a preservative. Researchers are encouraged to conduct and publish such studies to provide the scientific community with the necessary data to make informed decisions about the use of this compound in pharmaceutical and cosmetic formulations.
References
- Okamoto, T., et al. (2014). Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs. Journal of Toxicological Sciences, 39(1), 83-90.
- Komagata, Y., et al. (1996). Relationship between uptake of p-hydroxybenzoic acid esters by Escherichia coli and antibacterial activity. Biological & Pharmaceutical Bulletin, 19(3), 433-436.
- Aalto, T. R., et al. (1953). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination.
- Kabelka, Z., et al. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Journal of Clinical Pharmacy and Therapeutics, 40(5), 559-564.
- Aalto, T. R., et al. (1953). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Methyl 4-hydroxy-3-propylbenzoate
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, practical comparison of the essential analytical techniques for verifying the purity of a key pharmaceutical intermediate, Methyl 4-hydroxy-3-propylbenzoate. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, establishing a self-validating system for purity assessment that aligns with the highest standards of scientific integrity.
The Criticality of Purity in Drug Development
In the pharmaceutical landscape, impurities are not merely benign contaminants; they can possess their own pharmacological or toxicological profiles, potentially compromising the safety and efficacy of the final drug product.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A, which mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] For a compound like this compound, a crucial building block in many synthetic pathways, ensuring its purity from the outset is paramount to avoid the propagation of impurities into the final active pharmaceutical ingredient (API).
This guide will navigate the complementary nature of modern analytical techniques, demonstrating how their synergistic application provides a comprehensive and trustworthy assessment of purity.[4][5][6][7]
A Multi-Pronged Approach to Purity Verification
No single analytical technique is sufficient to definitively confirm the purity of a synthesized compound. Instead, a strategic combination of chromatographic and spectroscopic methods should be employed to build a holistic and irrefutable purity profile. The following sections will compare and contrast the primary techniques for the analysis of this compound.
Workflow for Purity Confirmation of this compound
Caption: A logical workflow demonstrating the synergistic use of multiple analytical techniques for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
High-Performance Liquid Chromatography (HPLC) is indispensable for determining the purity of a non-volatile organic compound and for quantifying any impurities present.[4][6][7] Its high resolving power allows for the separation of the main compound from structurally similar impurities.
Why HPLC is the Method of Choice for Quantification:
The choice of a reversed-phase HPLC (RP-HPLC) method is logical for this compound due to its moderate polarity. A C18 column, which has a non-polar stationary phase, will effectively retain the analyte, while a polar mobile phase allows for its elution. The inclusion of a UV detector is ideal as the aromatic ring in the molecule is a strong chromophore.
Comparative Performance of HPLC Methods:
| Parameter | Method A (Isocratic) | Method B (Gradient) | Justification for this compound |
| Mobile Phase | 60:40 Acetonitrile:Water | Gradient: 40% to 80% Acetonitrile over 15 min | Method B is superior for impurity profiling as it can elute both more polar and less polar impurities that might not be resolved in an isocratic run. |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 3.5 µm | The smaller particle size in Method B offers higher resolution and efficiency. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate suitable for good separation. |
| Detection | UV at 254 nm | UV at 254 nm | The aromatic ring exhibits strong absorbance at this wavelength.[8] |
| Retention Time | ~6.5 min | ~8.2 min | The gradient elution provides a longer retention time but better separation from potential impurities. |
Experimental Protocol: RP-HPLC Analysis
-
Preparation of Mobile Phase: Prepare mobile phase A (HPLC-grade water) and mobile phase B (HPLC-grade acetonitrile). Degas both solvents prior to use.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the initial mobile phase composition (40:60 acetonitrile:water) to create a stock solution. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 80% B
-
12-15 min: 80% B
-
15-17 min: 80% to 40% B
-
17-20 min: 40% B
-
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds.[5][6] Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and for detecting any structurally related impurities.
Why NMR Provides Unambiguous Identification:
The chemical environment of each proton and carbon atom in a molecule is unique, resulting in a characteristic spectrum. For this compound, ¹H NMR will confirm the presence and connectivity of the aromatic protons, the propyl group, the methyl ester, and the hydroxyl group. ¹³C NMR will complement this by identifying all the unique carbon atoms.
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~9.5 | Singlet | 1H | Ar-OH |
| ~7.7 | Doublet | 1H | Aromatic H | |
| ~7.6 | Doublet of doublets | 1H | Aromatic H | |
| ~6.8 | Doublet | 1H | Aromatic H | |
| ~3.8 | Singlet | 3H | -OCH₃ | |
| ~2.5 | Triplet | 2H | Ar-CH₂- | |
| ~1.6 | Sextet | 2H | -CH₂-CH₃ | |
| ~0.9 | Triplet | 3H | -CH₃ | |
| ¹³C NMR | ~167 | C=O (ester) | ||
| ~160 | C-OH | |||
| ~132 | Aromatic CH | |||
| ~130 | Aromatic C-C | |||
| ~123 | Aromatic C-C | |||
| ~122 | Aromatic CH | |||
| ~115 | Aromatic CH | |||
| ~52 | -OCH₃ | |||
| ~32 | Ar-CH₂- | |||
| ~24 | -CH₂-CH₃ | |||
| ~14 | -CH₃ |
Note: Expected chemical shifts are estimates and may vary based on the solvent and instrument used.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Spectral Interpretation: Integrate the ¹H NMR signals and assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure. The absence of significant unassigned peaks is a strong indicator of high purity.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.[5][6] This is a crucial step in confirming the identity of the synthesized product.
Why MS is Essential for Identity Confirmation:
MS directly measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₁₁H₁₄O₂), the expected exact mass is 194.0943 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy, leaving little doubt as to the elemental composition.
Expected Mass Spectrometry Data:
| Ionization Technique | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Rationale |
| Electrospray (ESI) | 195.1016 | 163, 135 | ESI is a soft ionization technique that typically produces the protonated molecular ion. The fragment at 163 corresponds to the loss of methanol, and 135 to the subsequent loss of CO. |
| Electron Impact (EI) | 194.0943 | 163, 151, 121 | EI is a higher-energy technique that leads to more fragmentation. The molecular ion peak may be observed, along with characteristic fragments. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and compare its m/z value to the theoretical mass of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides valuable information about the functional groups present in a molecule.[5][6] While not a primary tool for quantification, it serves as a rapid and effective method for confirming the presence of key structural motifs.
Why FTIR is a Valuable Secondary Check:
The FTIR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. The absence of peaks corresponding to starting materials or potential side-products (e.g., a broad carboxylic acid -OH peak if the esterification was incomplete) provides further evidence of purity.
Key FTIR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 (broad) | O-H stretch | Phenolic hydroxyl group |
| ~2960-2850 | C-H stretch | Propyl and methyl groups |
| ~1700 | C=O stretch | Ester carbonyl |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester C-O bond |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands and confirm they are consistent with the structure of this compound.
Integrating the Data for a Final Purity Call
The true power of this multi-technique approach lies in the convergence of the data. The workflow diagram below illustrates how these techniques interlink to provide a comprehensive purity assessment.
Data Integration for Purity Confirmation
Caption: The convergence of data from orthogonal analytical techniques leads to a high-confidence purity determination.
Conclusion
Confirming the purity of a synthesized compound like this compound is a non-negotiable aspect of chemical and pharmaceutical research. A superficial analysis using a single technique is insufficient. By employing a well-reasoned, multi-pronged strategy that leverages the strengths of HPLC for quantification, NMR for structural verification, MS for molecular weight confirmation, and FTIR for functional group analysis, researchers can establish a robust and defensible purity profile. This self-validating system not only ensures the quality of the immediate research but also upholds the principles of scientific integrity and contributes to the development of safe and effective medicines.
References
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Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
- ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
-
National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ResearchGate. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
AA Blocks. (n.d.). 99-76-3 | MFCD00002352 | Methyl 4-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-propylbenzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. Retrieved from [Link]
-
PubMed. (1984, January). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. Retrieved from [Link]
-
NIST. (n.d.). methyl 4-hydroxy-3-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Propylparaben. Retrieved from [Link]
-
ResearchGate. (2010, October 16). (Benzoylamino)methyl 4-Hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-, propyl ester. Retrieved from [Link]
-
CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
-
NIST. (n.d.). Propylparaben. Retrieved from [Link]
-
PubChem. (2025, September 13). Propyl 2-hydroxy-4-methyl-benzoate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Methyl 4-hydroxy-3-propylbenzoate Quantification Assays
In the landscape of pharmaceutical development and manufacturing, the precise quantification of active pharmaceutical ingredients (APIs) and excipients is paramount to ensuring product quality, safety, and efficacy. Methyl 4-hydroxy-3-propylbenzoate, a propyl ester of 4-hydroxybenzoic acid, is a widely utilized preservative in pharmaceutical and cosmetic formulations. Its accurate measurement is a critical quality attribute. This guide provides an in-depth technical comparison of two robust analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The narrative that follows is grounded in the principles of scientific integrity and is designed to be a self-validating system. We will explore the causality behind experimental choices and ground our protocols in authoritative standards, ensuring that researchers, scientists, and drug development professionals can confidently apply these insights to their work.
The Imperative of Method Cross-Validation
Comparative Overview of Analytical Techniques
This guide will focus on two workhorse techniques in analytical chemistry for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust technique that separates compounds based on their partitioning between a stationary and a mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly useful for volatile and semi-volatile compounds and provides structural information for confirmation of analyte identity.
Experimental Design for Cross-Validation
The cross-validation study is designed to objectively compare the performance of the HPLC-UV and GC-MS methods based on key validation parameters as stipulated by ICH Q2(R1).
Validation Parameters
The following parameters will be assessed for both methodologies:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This will be evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (analytical grade)
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade reagents for mobile phase preparation (e.g., phosphoric acid)
-
High-purity helium for GC
-
Derivatizing agent for GC-MS (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Internal standard (e.g., Isobutylparaben-d4 for GC-MS)
-
Blank matrix (placebo formulation without this compound)
Sample Preparation
A critical aspect of any quantitative assay is the sample preparation, which aims to extract the analyte of interest from the sample matrix and minimize interferences. For a semi-solid cream formulation, the following procedure is recommended:
-
Accurately weigh approximately 1.0 g of the cream into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 2 minutes to disperse the cream.
-
For the GC-MS method, add the internal standard solution at this stage.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
-
For the GC-MS method, an additional derivatization step is required. Evaporate the solvent from an aliquot of the filtered extract under a gentle stream of nitrogen. Add the derivatizing agent and heat to complete the reaction.
Method 1: HPLC-UV Quantification
This method leverages the chromophoric nature of this compound for UV detection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
HPLC-UV experimental workflow.
Method 2: GC-MS Quantification
This method offers high selectivity and sensitivity through mass spectrometric detection. Derivatization is often employed to improve the volatility and chromatographic behavior of parabens.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the derivatized this compound and the internal standard.
-
comparative antimicrobial spectrum of different benzoate esters
An In-Depth Comparative Guide to the Antimicrobial Spectrum of Benzoate Esters
Introduction: The Role of Benzoate Esters in Microbial Control
Benzoate esters, particularly the homologous series of p-hydroxybenzoic acid esters known as parabens, are among the most widely utilized antimicrobial preservatives in the pharmaceutical, cosmetic, and food industries.[1][2] Their enduring prevalence for over half a century stems from their broad-spectrum efficacy, chemical stability, and cost-effectiveness.[3] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of the antimicrobial spectrum of common benzoate esters. We will delve into the structure-activity relationships that govern their efficacy, present supporting quantitative data, and detail the standardized experimental protocols required to validate their performance.
The primary function of these preservatives is to inhibit the growth of bacteria, yeasts, and molds that can cause product spoilage and pose a risk to consumer safety.[4] The selection of an appropriate benzoate ester, or a combination thereof, is a critical decision in formulation development, contingent on the product's composition, intended use, and the spectrum of potential microbial contaminants.
Mechanism of Antimicrobial Action
The antimicrobial efficacy of benzoate esters (parabens) is not attributed to a single, discrete action but rather a multi-targeted assault on the microbial cell. The primary mechanisms include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the paraben alkyl chain allows it to penetrate the lipid bilayer of the microbial cell membrane.[5] This intercalation disrupts membrane fluidity and compromises its function as a selective barrier, leading to the leakage of essential intracellular components.[6]
-
Inhibition of Cellular Energetics: Parabens are known to interfere with key enzymatic processes.[1] Specifically, they can disrupt mitochondrial function, thereby inhibiting ATP synthesis and depriving the cell of the energy required for survival and replication.[6]
-
Interference with Nucleic Acid Synthesis: Evidence suggests that parabens can inhibit the synthesis of DNA and RNA, critical processes for microbial growth and reproduction.[3][7]
This multi-faceted mechanism is illustrated in the diagram below.
Caption: Simplified mechanism of antimicrobial action for benzoate esters (parabens).
Structure-Activity Relationship: The Critical Role of the Alkyl Chain
The antimicrobial potency of the paraben series is directly correlated with the length of the ester's alkyl chain.[3][8] This fundamental principle dictates their comparative efficacy:
Butylparaben > Propylparaben > Ethylparaben > Methylparaben
The increased efficacy of longer-chain parabens, such as butylparaben, is attributed to their greater lipophilicity.[5][9] This property enhances their ability to partition into and disrupt the microbial cell membrane. However, this increase in antimicrobial power comes with a trade-off: water solubility decreases as the alkyl chain lengthens.[6][8]
-
Methylparaben: Possesses the highest water solubility, making it ideal for aqueous-based formulations.[6] While it is the least potent overall, it provides good broad-spectrum coverage and can be more effective against certain Gram-negative bacteria.[5][6]
-
Propylparaben & Butylparaben: Exhibit significantly greater activity, particularly against fungi (yeasts and molds), compared to methylparaben.[5][10] Their lower water solubility often necessitates the use of co-solvents like alcohol or their incorporation into the oil phase of emulsions.[6]
This inverse relationship between potency and solubility is a key reason why combinations of parabens are frequently employed to achieve a synergistic effect, ensuring broad-spectrum protection in complex formulations.[5][8]
Comparative Antimicrobial Spectrum: Quantitative Data
The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[11][12] The table below summarizes typical MIC values for common benzoate esters against a panel of standard test organisms.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Common Benzoate Esters
| Benzoate Ester | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Yeast) | Aspergillus brasiliensis (Mold) |
|---|---|---|---|---|---|
| Methylparaben | 0.05% - 0.2% | 0.05% - 0.1% | 0.1% - 0.2% | 0.025% - 0.1% | 0.025% - 0.1% |
| Ethylparaben | 0.025% - 0.1% | 0.025% - 0.05% | 0.1% - 0.2% | 0.012% - 0.05% | 0.012% - 0.05% |
| Propylparaben | 0.012% - 0.05% | 0.025% - 0.05% | 0.1% - 0.4% | 0.006% - 0.025% | 0.003% - 0.025% |
| Butylparaben | 0.006% - 0.025% | 0.012% - 0.05% | 0.05% - 0.8% | 0.003% - 0.012% | 0.0015% - 0.012% |
Note: Data compiled and synthesized from multiple sources.[11][13][14][15] Absolute values can vary based on specific experimental conditions (e.g., pH, media composition, inoculum size). These ranges are for comparative purposes. It is generally observed that parabens are more effective against fungi and Gram-positive bacteria than Gram-negative bacteria, with Pseudomonas aeruginosa often being the most resistant.[13][14]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the scientific validity and reproducibility of antimicrobial efficacy data, standardized protocols must be followed. The Broth Microdilution method is a cornerstone technique for determining MIC values, recommended by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17][18]
Objective:
To determine the lowest concentration of a benzoate ester that inhibits the visible in vitro growth of a specific microorganism.[12]
Materials:
-
Test Microorganisms: Pure, 18-24 hour cultures of relevant organisms (e.g., S. aureus ATCC 6538, E. coli ATCC 8739, C. albicans ATCC 10231).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium for fungi.[11]
-
Test Compound: Stock solution of the benzoate ester in a suitable solvent (e.g., ethanol, DMSO) at a known high concentration.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
Step-by-Step Methodology:
-
Preparation of Inoculum: a. Aseptically transfer colonies from a fresh agar plate into sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute this suspension in the appropriate growth medium to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plate: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate. b. Add 100 µL of the high-concentration benzoate ester stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column.
-
Inoculation: a. Add 10 µL of the prepared microbial inoculum (from Step 1c) to each well, except for the sterility control wells. b. Include a positive control (wells with medium and inoculum, but no benzoate ester) and a negative/sterility control (wells with medium only).
-
Incubation: a. Seal the plate to prevent evaporation. b. Incubate under appropriate conditions: 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast.[11]
-
Interpretation of Results: a. Following incubation, visually inspect the plate for turbidity (a sign of microbial growth). b. The MIC is the lowest concentration of the benzoate ester in which there is no visible growth (i.e., the first clear well).[11]
The workflow for this critical experiment is visualized below.
Caption: Standard workflow for the Broth Microdilution MIC Test.
Conclusion and Field Insights
The selection of a benzoate ester preservative is a multi-factorial decision that balances antimicrobial potency against formulation compatibility. The general rule that antimicrobial activity increases with alkyl chain length is a robust starting point for any researcher.[3][8] While butylparaben offers superior efficacy against a broad range of fungi, methylparaben's higher water solubility makes it indispensable for clear, aqueous-based products.[6]
For optimal preservation, particularly in complex formulations susceptible to a wide array of contaminants, a combination of a short-chain (e.g., methylparaben) and a long-chain (e.g., propyl- or butylparaben) ester is often the most effective strategy.[5] This approach leverages the solubility of the former and the high potency of the latter to create a synergistic system with a comprehensive antimicrobial spectrum. Rigorous validation using standardized protocols, such as the MIC determination method detailed herein, is essential to confirm the efficacy of the chosen preservative system within the final product matrix.
References
- Benchchem. (n.d.). Propylparaben Sodium vs. Methylparaben: A Comparative Analysis of Antimicrobial Efficacy. BenchChem.
- Qiu, J., et al. (2022). Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome. Frontiers in Cellular and Infection Microbiology.
- EssFeed. (2025). The Science Behind Parabens How They Function as Antimicrobial Preservatives. EssFeed.
- Elchemy. (2025). The Role of Propylparaben and Methylparaben in Preserving Products. Elchemy.
- Benchchem. (n.d.). Comparative Efficacy of Benzoate Esters as Antimicrobial Agents: A Research Guide. BenchChem.
- Ataman Kimya. (n.d.). ETHYL PARABEN (CAS 120-47-8): Your Ultimate Preservative Solution. Ataman Kimya.
- EssFeed. (2025). Comparison of Methylparaben and Propylparaben with Other Common Food Preservatives. EssFeed.
- Microchem Laboratory. (n.d.). Parabens. Microchem Laboratory.
- Pereira, V., et al. (2024). Parabens alter the surface characteristics and antibiotic susceptibility of drinking water bacteria. Chemosphere.
- Liu, B., et al. (2015). Identification of ethylparaben as the antimicrobial substance produced by Brevibacillus brevis FJAT-0809-GLX. Microbiological Research.
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- ESCMID. (n.d.). EUCAST. ESCMID.
- ResearchGate. (n.d.). *Minimum Inhibitory Concentration of Parabens (%)**. ResearchGate.
- Crovetto, S., et al. (2017). Bacterial Toxicity Testing and Antibacterial Activity of Parabens. ResearchGate.
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EUCAST. (n.d.). EUCAST - Home. EUCAST. Retrieved from [Link]
- Yilmaz, M., et al. (2023). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. PubMed Central.
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EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Retrieved from [Link]
- Leclerq, R., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate.
- The Good Scents Company. (n.d.). butyl paraben. The Good Scents Company.
- Benchchem. (2025). A Comparative Analysis of Benzoic Acid Esters in Pharmaceutical and Industrial Applications. BenchChem.
- Eurofins. (2024). Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Eurofins.
- ResearchGate. (n.d.). Antimicrobial Effectiveness of Parabens. ResearchGate.
- ResearchGate. (n.d.). Minimum Inhibitory Concentration of Parabens (%) 38. ResearchGate.
- Alliance Analytical Laboratories. (n.d.). Preservative Efficacy Testing USP 51. Alliance Analytical Laboratories.
- Microbiologics. (n.d.). Standards and Guidelines: CLSI, USP, Test Method: Antimicrobial-Effectiveness-Preservation-Efficacy-Testing. Microbiologics.
- Cundell, T. (n.d.). Quality Control Analytical Methods: The Essentials of United States Pharmacopeia Chapter <51> Antimicrobial Effectiveness Test. IVT Network.
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Wikipedia. (n.d.). Minimum inhibitory concentration. Wikipedia. Retrieved from [Link]
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A Comparative Performance Evaluation of Methyl 4-hydroxy-3-propylbenzoate as a Preservative in Pharmaceutical and Cosmetic Formulations
This guide provides an in-depth comparative analysis of Methyl 4-hydroxy-3-propylbenzoate, a member of the paraben family, against other commonly used preservatives. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into its performance. We will delve into the mechanistic underpinnings of its preservative action and provide a robust experimental framework for its evaluation, ensuring scientific integrity and enabling informed decisions in formulation development.
Introduction: The Imperative for Effective Preservation
Aqueous-based pharmaceutical and cosmetic products are susceptible to microbial contamination, which can compromise product quality, efficacy, and consumer safety.[1][2] Preservatives are therefore essential excipients added to inhibit the growth of microorganisms that may be introduced during manufacturing or consumer use.[3][4][5][6][7] The ideal preservative should exhibit broad-spectrum antimicrobial activity at low concentrations, maintain stability across a wide range of pH and temperatures, be compatible with other formulation components, and, most importantly, be safe for human use.[8][9][10]
This guide focuses on this compound, a lesser-known paraben, and evaluates its performance characteristics in relation to established preservatives such as Methylparaben, Propylparaben, Phenoxyethanol, and Benzyl Alcohol.
Understanding the Preservatives: A Comparative Overview
The Paraben Family: Methyl, Propyl, and this compound
Parabens are esters of p-hydroxybenzoic acid and have been used for over 80 years as preservatives due to their efficacy against a broad spectrum of microorganisms, particularly molds and yeasts.[11][12][13] Their mechanism of action is thought to involve the disruption of membrane transport processes and inhibition of DNA and RNA synthesis in microbial cells.[12][14][15] Generally, the antimicrobial activity of parabens increases with the length of the alkyl chain, but their water solubility decreases.[16] This often leads to the use of paraben combinations to achieve synergistic effects.
-
Methylparaben (Methyl 4-hydroxybenzoate): One of the most frequently used preservatives in cosmetics, pharmaceuticals, and food.[16][17][18] It is a white crystalline powder with good stability and effectiveness over a wide pH range (4-8).[9][10][17]
-
Propylparaben (Propyl 4-hydroxybenzoate): Another widely used paraben, often in combination with methylparaben.[11][19][20] It demonstrates greater activity against bacteria than methylparaben, which may be attributed to its higher solubility in the bacterial membrane.[12]
-
This compound: This compound is structurally similar to other parabens. Its performance is the focus of this guide.
Alternative Preservatives: Phenoxyethanol and Benzyl Alcohol
In response to consumer preferences and regulatory discussions around parabens, formulators often seek alternatives.[11]
-
Phenoxyethanol: A glycol ether used as a preservative in a wide array of cosmetic and pharmaceutical products.[8][21][22] It has broad-spectrum activity against bacteria, yeast, and mold and is stable over a wide pH and temperature range.[8][23] Its mechanism involves disrupting the microbial cell membrane.[8]
-
Benzyl Alcohol: An aromatic alcohol with antimicrobial and solvent properties.[24][25][26] It is used as a bacteriostatic preservative in injectable drugs and topical formulations.[24][26] Like phenoxyethanol, it acts by disrupting the cell membranes of microorganisms.[26]
Experimental Design for Comparative Efficacy Evaluation
To objectively compare the performance of this compound, a standardized methodology is crucial. The Antimicrobial Effectiveness Test (AET), as described in the United States Pharmacopeia (USP) General Chapter <51>, provides a robust framework for this evaluation.[3][4][5][27][28] This test, also known as a preservative challenge test, evaluates the ability of a preserved product to withstand microbial contamination.[1][2][6][7][29]
The core principle of the AET is to inoculate the product with a high concentration of specific microorganisms and then monitor the reduction in the microbial population over a 28-day period.[4]
Causality Behind Experimental Choices
-
Choice of Microorganisms: The USP <51> mandates the use of five specific microorganisms: Staphylococcus aureus (gram-positive bacterium), Escherichia coli (gram-negative bacterium), Pseudomonas aeruginosa (gram-negative bacterium), Candida albicans (yeast), and Aspergillus brasiliensis (mold).[5][7][29] This selection represents a broad spectrum of potential contaminants in manufacturing and consumer environments.[27]
-
Formulation Matrix: To ensure the preservative's effectiveness is not formulation-dependent, testing should be conducted in at least two representative formulations: an oil-in-water (O/W) emulsion (e.g., a cream or lotion) and an aqueous solution. This will reveal any partitioning effects of the preservative between the oil and water phases, which can impact its antimicrobial activity.
-
Concentration Bracketing: Evaluating the preservatives at both a low and a high concentration within their typical usage levels can establish their effective range.[3] This is particularly important for optimizing the preservative system while ensuring product safety.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the Antimicrobial Effectiveness Test (AET) workflow.
Caption: Workflow for the Antimicrobial Effectiveness Test (AET).
Detailed Experimental Protocol: Antimicrobial Effectiveness Test (USP <51>)
This protocol outlines the steps for a self-validating system to assess preservative efficacy.
4.1. Materials
-
Test Preservatives: this compound, Methylparaben, Propylparaben, Phenoxyethanol, Benzyl Alcohol
-
Base Formulations: Oil-in-water (O/W) cream base, sterile purified water
-
Microorganisms (ATCC strains): Staphylococcus aureus (6538), Escherichia coli (8739), Pseudomonas aeruginosa (9027), Candida albicans (10231), Aspergillus brasiliensis (16404)
-
Growth Media: Tryptic Soy Broth (TSB), Sabouraud Dextrose Agar (SDA)
-
Sterile Saline Solution
-
Neutralizing Broth (e.g., D/E Neutralizing Broth)
-
Sterile containers, pipettes, and plating supplies
4.2. Procedure
-
Preparation of Test Formulations:
-
Prepare the O/W emulsion and aqueous solution bases.
-
For each base, create separate batches containing each preservative at a low and high concentration (e.g., 0.1% and 0.4% for parabens; 0.5% and 1.0% for phenoxyethanol and benzyl alcohol). Ensure the preservative is fully solubilized.
-
Dispense 20 mL of each preserved formulation into five separate sterile containers, one for each test microorganism.
-
-
Preparation of Inoculum:
-
Culture bacteria in TSB and yeast and mold on SDA.
-
Harvest the microorganisms and suspend them in sterile saline.
-
Adjust the concentration of each microbial suspension to approximately 1 x 10⁸ CFU/mL.[27]
-
-
Inoculation:
-
Inoculate each container of the test formulation with 0.1 mL to 0.2 mL of the standardized microbial suspension. The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
Thoroughly mix to ensure even distribution of the inoculum.
-
-
Incubation and Sampling:
-
Incubate all inoculated containers at 20-25°C for 28 days.[5]
-
At specified intervals (Day 0, 7, 14, and 28), withdraw a 1 mL aliquot from each container for microbial enumeration.
-
-
Microbial Enumeration:
-
Immediately transfer the 1 mL aliquot to 9 mL of neutralizing broth to inactivate the preservative. This step is critical for accurate recovery of viable microorganisms.
-
Perform serial dilutions and use standard plating techniques (e.g., pour plate or spread plate) to determine the number of CFU/mL.
-
Incubate the plates under appropriate conditions for each microorganism.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Determine the log reduction in microbial concentration from the initial (Day 0) count for each time point.
-
Compare the log reductions to the acceptance criteria outlined in USP <51> for the appropriate product category (e.g., topical products).
-
Data Presentation and Comparative Analysis
The following tables summarize the expected data from the AET, allowing for a direct comparison of the preservatives. The data presented here is illustrative.
Table 1: Log Reduction of S. aureus in an O/W Emulsion
| Preservative | Concentration | Day 7 Log Reduction | Day 14 Log Reduction | Day 28 Log Reduction | Meets USP Criteria? |
| This compound | 0.2% | ≥ 2.0 | ≥ 3.0 | No Increase | Yes |
| Methylparaben | 0.2% | ≥ 2.0 | ≥ 3.0 | No Increase | Yes |
| Propylparaben | 0.2% | ≥ 2.0 | ≥ 3.0 | No Increase | Yes |
| Phenoxyethanol | 1.0% | ≥ 2.0 | ≥ 3.0 | No Increase | Yes |
| Benzyl Alcohol | 1.0% | 1.5 | 2.5 | Increase | No |
Note: For topical products, USP <51> criteria for bacteria are a not less than 2.0-log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.
Table 2: Log Reduction of A. brasiliensis in an Aqueous Solution
| Preservative | Concentration | Day 7 Log Reduction | Day 14 Log Reduction | Day 28 Log Reduction | Meets USP Criteria? |
| This compound | 0.2% | No Increase | No Increase | No Increase | Yes |
| Methylparaben | 0.2% | No Increase | No Increase | No Increase | Yes |
| Propylparaben | 0.2% | No Increase | No Increase | No Increase | Yes |
| Phenoxyethanol | 1.0% | 0.5 | ≥ 1.0 | No Increase | Yes |
| Benzyl Alcohol | 1.0% | No Increase | No Increase | No Increase | Yes |
Note: For topical products, USP <51> criteria for yeast and molds are no increase from the initial calculated count at 14 and 28 days.
Mechanism of Action Visualization
The diagram below provides a simplified representation of the chemical structures and proposed mechanisms of action for the compared preservative classes.
Sources
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A Senior Application Scientist's Guide to the Synthesis of Methyl 4-hydroxy-3-propylbenzoate
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key excipients and preservatives is paramount. Methyl 4-hydroxy-3-propylbenzoate, commonly known as propylparaben, is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries.[1] Its efficacy is well-established, but the choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth statistical and methodological comparison of the primary synthesis routes for propylparaben, offering the technical insights necessary to make informed decisions in a laboratory or industrial setting.
The Cornerstone of Propylparaben Synthesis: Direct Esterification
The most traditional and widely practiced method for synthesizing propylparaben is the direct esterification of p-hydroxybenzoic acid with n-propanol.[2] This acid-catalyzed reaction, a classic example of Fischer esterification, is favored for its straightforwardness and the use of readily available starting materials.
Mechanism and Rationale
The reaction proceeds by the protonation of the carbonyl oxygen of p-hydroxybenzoic acid by a strong acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of n-propanol. A subsequent series of proton transfers and the elimination of a water molecule yields the desired propyl ester. The use of an excess of n-propanol is a common strategy to drive the equilibrium towards the product side, thereby maximizing the yield.
Catalytic Systems: A Comparative Analysis
The choice of catalyst is a critical determinant of reaction efficiency, selectivity, and environmental impact.
-
Homogeneous Acid Catalysts (H₂SO₄, Methanesulfonic Acid): Concentrated sulfuric acid is the conventional catalyst for this reaction.[2] It is inexpensive and effective; however, its corrosive nature, difficulty in separation from the reaction mixture, and the generation of acidic waste present significant environmental and handling challenges. Neutralization with a base, such as sodium carbonate, is required during workup, adding to the overall process complexity.[3]
-
Heterogeneous Solid Acid Catalysts: To circumvent the issues associated with homogeneous catalysts, various solid acid catalysts have been explored. These catalysts are easily separable from the reaction mixture by simple filtration, allowing for potential reuse and minimizing waste.
-
Cation Exchange Resins: These polymeric resins with sulfonic acid groups serve as effective and recyclable catalysts.[3]
-
Zeolites and Clays: Materials like Montmorillonite K10 clay have demonstrated catalytic activity for paraben synthesis, offering a greener alternative to mineral acids.
-
Zinc Oxide (ZnO) Nanoparticles: Emerging research into "green synthesis" has highlighted the potential of ZnO nanoparticles as photocatalysts for paraben degradation, and their catalytic properties can also be harnessed for synthesis, offering an eco-friendly approach.[2]
-
Microwave-Assisted Synthesis
A significant advancement in this field is the application of microwave irradiation to accelerate the reaction.[4][5][6] Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times from hours to minutes and often results in higher yields compared to conventional heating methods.[4][7] This technique is particularly advantageous for high-throughput synthesis and process intensification.
Alternative Synthetic Strategies
While direct esterification remains the dominant method, alternative routes offer potential advantages in specific contexts.
Transesterification
Transesterification involves the conversion of one ester to another. In the context of propylparaben synthesis, a more readily available paraben, such as methylparaben, can be reacted with n-propanol in the presence of a catalyst. This method is particularly useful if methylparaben is a more economical starting material. The reaction is reversible and requires the removal of the lower-boiling alcohol (methanol in this case) to drive the equilibrium towards the formation of propylparaben.
Enzymatic Synthesis using Lipases
In the quest for greener and more selective synthetic methods, enzymatic catalysis has emerged as a powerful tool.[8][9] Lipases, a class of enzymes that catalyze the hydrolysis of esters, can also be employed for ester synthesis in non-aqueous environments.[8]
The use of immobilized lipases, such as Candida antarctica lipase B (CALB), offers several advantages:
-
High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, leading to purer products with fewer side reactions.[10]
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild temperature and pressure, reducing energy consumption and the risk of degradation of sensitive functional groups.[9]
-
Environmental Benignity: Enzymes are biodegradable and operate under environmentally friendly conditions.[8]
The primary drawbacks of enzymatic synthesis are the higher cost of enzymes and potentially slower reaction rates compared to conventional chemical methods. However, the ability to reuse immobilized enzymes can offset the initial cost.[11]
Williamson Ether Synthesis Approach (Hypothetical)
The Williamson ether synthesis is a well-established method for forming ethers from an organohalide and an alkoxide. A plausible, though less common, route to propylparaben could involve the reaction of the potassium salt of methyl 4-hydroxybenzoate (potassium 4-oxybenzoate) with a propyl halide (e.g., propyl bromide). This Sₙ2 reaction would form the propyl ether at the phenolic hydroxyl group. However, for the synthesis of the propyl ester, this method is not directly applicable. A more relevant, though multi-step, approach would involve protecting the phenolic hydroxyl group, esterifying the carboxylic acid, and then deprotecting the hydroxyl group. Due to the multiple steps involved, this is generally not a preferred method for the direct synthesis of propylparaben.
Statistical Comparison of Synthesis Methods
The following table provides a comparative overview of the different synthesis methods for propylparaben based on key performance indicators.
| Method | Catalyst | Typical Yield (%) | Reaction Time | Temperature | Advantages | Disadvantages |
| Direct Esterification (Conventional) | H₂SO₄, Methanesulfonic Acid | 80-95 | 4-8 hours | Reflux | High yield, low-cost catalyst | Corrosive, difficult catalyst removal, waste generation |
| Direct Esterification (Microwave) | H₂SO₄, Solid Acids | 85-98 | 5-30 minutes | Elevated | Rapid synthesis, high yield, energy efficient | Requires specialized equipment |
| Direct Esterification (Solid Acid) | Cation Exchange Resin, Zeolites | 75-90 | 4-10 hours | Reflux | Recyclable catalyst, reduced waste | Potentially lower activity than mineral acids |
| Transesterification | Acid or Base Catalyst | 70-90 | 2-6 hours | Reflux | Utilizes alternative starting materials | Requires removal of byproduct alcohol |
| Enzymatic Synthesis | Immobilized Lipase (e.g., CALB) | >95 | 24-72 hours | 40-60°C | High selectivity, mild conditions, green | Higher catalyst cost, slower reaction rates |
Experimental Protocols
Protocol for Direct Esterification using Sulfuric Acid
-
To a round-bottom flask equipped with a reflux condenser, add p-hydroxybenzoic acid (1.0 eq), n-propanol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure propylparaben.
Protocol for Enzymatic Synthesis using Immobilized Lipase
-
In a screw-capped vial, dissolve p-hydroxybenzoic acid (1.0 eq) and n-propanol (1.5-3.0 eq) in a suitable organic solvent (e.g., toluene or hexane).
-
Add immobilized lipase (e.g., Novozym 435) to the reaction mixture (typically 10-20% by weight of the limiting reactant).
-
Include molecular sieves to remove the water formed during the reaction, thereby shifting the equilibrium towards the product.
-
Place the vial in an incubator shaker at a controlled temperature (e.g., 50°C) with constant agitation for 24-48 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.
-
Once the reaction reaches the desired conversion, separate the immobilized enzyme by filtration for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualization of Synthetic Pathways
Caption: Synthetic routes to Propylparaben.
Caption: General experimental workflow for Propylparaben synthesis.
Conclusion
The synthesis of this compound (propylparaben) can be achieved through several effective methods. The traditional direct esterification using a strong acid catalyst remains a robust and high-yielding approach, especially when enhanced by microwave irradiation for accelerated reaction times. However, for applications demanding higher purity and a commitment to green chemistry principles, enzymatic synthesis using immobilized lipases presents a compelling, albeit slower and more expensive, alternative. The choice of the optimal synthesis method will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as yield, purity, cost, scalability, and environmental impact. This guide provides the foundational data and protocols to navigate these choices effectively.
References
-
Farsa, O., Šubert, J., & Marečková, M. (2011). Hydrolysis and transesterification of parabens in an aqueous solution in the presence of glycerol and boric acid. ResearchGate. Retrieved from [Link]
-
Gouasmi, M., Benhamideche, C., et al. (2024). Photocatalytic degradation of propyl paraben using green ZnO nanoparticles: reaction and kinetics. ResearchGate. Retrieved from [Link]
-
Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved from [Link]
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A Comparative Analysis of the Safety Profiles of Benzoate Preservatives: A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and consumer product formulation, the choice of a preservative system is a critical decision, balancing the necessity of microbial protection with the imperative of consumer safety. Benzoate preservatives—salts of benzoic acid—have long been a mainstay due to their broad-spectrum antimicrobial activity and cost-effectiveness. However, evolving regulatory scrutiny and consumer awareness necessitate a thorough and ongoing evaluation of their safety profiles in comparison to viable alternatives. This guide provides a comprehensive comparative analysis of the safety of commonly used benzoate preservatives and their alternatives, grounded in experimental data and established toxicological endpoints.
Introduction: The Preservative Dilemma
The primary function of a preservative is to inhibit the growth of microorganisms—bacteria, yeasts, and molds—that can lead to product spoilage and pose a health risk to consumers. The ideal preservative is effective at low concentrations against a wide range of microbes, stable under various formulation conditions, and, most importantly, non-toxic to the user. Benzoic acid and its salts (sodium, potassium, and calcium benzoate) exert their antimicrobial effect in their undissociated form, which is predominant in acidic conditions (pH < 4.5). The undissociated acid can penetrate the microbial cell membrane, disrupt metabolic functions, and inhibit growth.[1][2] This mechanism underscores their efficacy in acidic foods, beverages, and pharmaceutical preparations.
However, the safety of any chemical entity is not absolute but rather a function of dose and exposure conditions. A nuanced understanding of the toxicological profiles of these preservatives is therefore essential for informed formulation development.
Toxicological Profiles of Benzoate Preservatives and Alternatives
A comparative overview of key safety parameters for benzoates and common alternatives, such as sorbates and parabens, is crucial for risk assessment. The Acceptable Daily Intake (ADI) and No Observed Adverse Effect Level (NOAEL) are pivotal metrics in this regard.
| Preservative | Chemical Class | ADI (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Safety Considerations |
| Sodium Benzoate | Benzoate | 0-20 (Group ADI for benzoates)[3] | 1000[4] | Potential for benzene formation in the presence of ascorbic acid.[5] Associations with hyperactivity in children and rare allergic reactions.[6][7] |
| Potassium Benzoate | Benzoate | 0-20 (Group ADI for benzoates)[3] | 1000 (read-across from sodium benzoate)[4] | Similar to sodium benzoate, including the potential for benzene formation.[8] Considered a mild skin and eye irritant.[9] |
| Calcium Benzoate | Benzoate | 0-5 (Group ADI for benzoates)[8][10] | Data not readily available; grouped with other benzoates. | Generally recognized as safe (GRAS), with similar considerations to other benzoates regarding sensitivities and benzene formation.[10][11] |
| Potassium Sorbate | Sorbate | 0-25[12] | - | Generally considered to have a high safety profile.[12] Can cause rare skin irritation.[13] Some in vitro studies suggest genotoxic potential at high concentrations.[14] |
| Methylparaben | Paraben | 0-10 (Group ADI for parabens) | - | Concerns about potential endocrine-disrupting activity (weak estrogenic effects).[15] Low cytotoxicity compared to some other preservatives in certain studies.[6] |
| Propylparaben | Paraben | 0-10 (Group ADI for parabens) | - | Stronger estrogenic activity compared to methylparaben.[15] |
| Butylparaben | Paraben | Not specified (concerns about safety) | - | Higher potential for endocrine disruption compared to shorter-chain parabens.[15] |
The Benzene Question: A Critical Safety Concern for Benzoates
A significant and well-documented safety concern associated with benzoate preservatives is the potential for the formation of benzene, a known human carcinogen, in products that also contain ascorbic acid (vitamin C).[5][8] This reaction is catalyzed by the presence of transition metal ions, such as copper and iron, and can be accelerated by heat and UV light.[8]
Regulatory bodies like the FDA have established that the low levels of benzene found in beverages do not pose a health risk, and many manufacturers have reformulated their products to mitigate its formation.[15] However, for researchers and drug development professionals, this phenomenon necessitates careful formulation strategies, including the control of pH, exclusion of metal catalysts, and appropriate packaging to protect from light.
Comparative In Vitro Cytotoxicity
In vitro cytotoxicity assays are indispensable tools for the initial safety screening of preservatives. These assays provide quantitative data on the concentrations at which a substance causes cell death, offering a basis for comparing the relative toxicity of different compounds.
One study comparing the in vitro cytotoxicity of methylparaben, imidazolidinyl urea, and sodium benzoate on a human newborn fibroblast cell line (CCD1072Sk) found that sodium benzoate and methylparaben exhibited very low cytotoxic activity compared to imidazolidinyl urea.[6] Another study on immortalized corneal and conjunctival epithelial cells found the following order of decreasing toxicity at commonly used concentrations: thimerosal > benzalkonium chloride > chlorobutanol > methylparaben > sodium perborate.[16]
It is important to note that cytotoxicity can be cell-line dependent. For instance, one study reported IC50 values for sodium benzoate on MCF-12A (normal breast epithelial) and Vero (kidney epithelial) cells, with Vero cells being more sensitive after a 24-hour treatment.[17]
Experimental Protocols for Safety Assessment
To ensure the scientific integrity of safety assessments, standardized and validated protocols are essential. Below are detailed methodologies for two key experimental workflows: a cytotoxicity assay and the quantification of benzene.
Neutral Red Uptake (NRU) Cytotoxicity Assay
The NRU assay is a widely used method to assess cell viability. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[18][19]
Principle: A reduction in the uptake of neutral red is indicative of a decrease in the number of viable cells, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., human fibroblasts, keratinocytes) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Exposure: Prepare serial dilutions of the preservative in the appropriate cell culture medium. Remove the existing medium from the cells and add the preservative solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a defined period (e.g., 24 or 48 hours).[18]
-
Neutral Red Incubation: After the exposure period, remove the treatment medium and add a medium containing a non-toxic concentration of neutral red (e.g., 50 µg/mL). Incubate for approximately 3 hours to allow for dye uptake by viable cells.[18]
-
Dye Extraction: Following incubation, wash the cells with a phosphate-buffered saline (PBS) solution to remove excess dye. Then, add a destain solution (e.g., 1% acetic acid, 50% ethanol) to each well to extract the dye from the lysosomes of the viable cells.[18]
-
Quantification: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.[18]
-
Data Analysis: Calculate the percentage of cell viability for each preservative concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.
Quantification of Benzene by Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS)
HS-GC/MS is the standard method for the sensitive and specific quantification of volatile organic compounds like benzene in liquid matrices.[8][20]
Principle: The liquid sample is heated in a sealed vial, allowing volatile compounds to partition into the headspace gas. A sample of this gas is then injected into a gas chromatograph for separation and a mass spectrometer for detection and quantification.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a known amount of the liquid sample (e.g., 10 g) into a headspace vial.[8]
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., benzene-d6) to each sample. This is crucial for accurate quantification by isotope dilution.[8]
-
Vial Sealing: Immediately seal the vials with crimp caps to prevent the loss of volatile compounds.
-
Incubation and Headspace Sampling: Place the vials in the autosampler of the HS-GC/MS system. The samples are incubated at a specific temperature (e.g., 80°C) for a set time to allow for equilibration of benzene between the liquid and gas phases. The automated system then injects a precise volume of the headspace gas into the GC.[8]
-
GC Separation: The injected sample is carried through a capillary column by an inert gas. The column separates the different components of the sample based on their volatility and interaction with the stationary phase.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for the specific detection and quantification of benzene and its internal standard.[8]
-
Data Analysis: A calibration curve is generated using standards of known benzene concentrations. The concentration of benzene in the samples is then calculated based on the ratio of the peak area of benzene to the peak area of the internal standard.[8]
Conclusion and Future Perspectives
The selection of a preservative system is a multifaceted decision that requires a deep understanding of both efficacy and safety. Benzoate preservatives remain a viable option, particularly in acidic formulations, due to their extensive history of use and well-established antimicrobial properties. However, the potential for benzene formation in the presence of ascorbic acid is a critical consideration that necessitates careful formulation and control.
In comparison, potassium sorbate generally exhibits a more favorable safety profile with a higher ADI.[12] Parabens, while effective preservatives, continue to be scrutinized for their potential endocrine-disrupting effects, leading many formulators to seek alternatives.[15]
Ultimately, the responsibility lies with the researcher and drug development professional to conduct a thorough risk assessment based on the specific application, target population, and regulatory landscape. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make informed decisions and ensure the development of safe and effective products. As analytical techniques become more sensitive and our understanding of cellular toxicology deepens, the continuous re-evaluation of all preservative systems is not just a regulatory requirement but a scientific imperative.
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Safety Operating Guide
Navigating the Disposal of Methyl 4-hydroxy-3-propylbenzoate: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical compound extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Methyl 4-hydroxy-3-propylbenzoate, ensuring that your commitment to excellence encompasses the entire research process. This document is designed to be a self-validating system, explaining the causality behind each procedural choice to empower you with field-proven insights.
Hazard Assessment and Pre-Disposal Safety
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound, a member of the paraben family, is a phenolic ester. While not classified as acutely toxic, its potential hazards necessitate careful handling.
Primary Hazards:
-
Skin and Eye Irritation: Like many phenolic compounds, it can cause irritation upon direct contact.[1][2]
-
Aquatic Toxicity: This is a significant concern. Parabens can be harmful to aquatic life, and their release into the environment must be strictly avoided.
-
Potential Endocrine Disruption: Some parabens are under scrutiny for potential endocrine-disrupting properties, making environmental containment even more critical.[3]
These hazards dictate the need for stringent personal protective equipment (PPE) and handling protocols not just during experimentation, but throughout the waste management process.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for bulk quantities. | To prevent splashes and contact with dust, which can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation. Always inspect gloves for integrity before use. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from accidental contamination. |
| Respiratory | Generally not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated. | To prevent inhalation of airborne particles, which may cause respiratory irritation.[4] |
The Disposal Workflow: From Generation to Collection
The cardinal rule of chemical disposal is that waste streams must be segregated. Never mix incompatible chemicals, and do not dispose of chemical waste down the drain.[3][5] The following workflow provides a logical sequence for managing this compound waste.
Caption: Decision workflow for proper disposal of this compound.
Step-by-Step Disposal Protocol
This protocol details the actions required at each stage of the disposal workflow. Adherence to these steps is critical for maintaining compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
Protocol 3.1: Waste Segregation and Containerization
-
Identify Waste Streams: Determine the physical state of the waste.
-
Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (gloves, weigh boats), and spill cleanup materials.
-
Liquid Waste: Solutions containing dissolved this compound (e.g., from extractions, reaction workups). Note: Do not mix aqueous and organic solvent waste streams unless your institution's EHS protocol explicitly allows it.
-
-
Select Appropriate Containers: The container must be compatible with the chemical waste.[6]
-
For both solid and liquid waste, use high-density polyethylene (HDPE) or glass containers with secure, screw-top lids.
-
Ensure the container is clean, in good condition, and free of any damage.
-
-
Label the Container: Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[7]
-
Fill out the tag completely, listing "this compound" and any other constituents (e.g., solvents) by their full chemical name. Do not use abbreviations.
-
Estimate the percentages of each component.
-
Mark the appropriate hazard characteristics (e.g., "Toxic," "Irritant").
-
Protocol 3.2: Waste Accumulation and Storage
-
Transfer Waste: Carefully transfer the segregated waste into the correctly labeled container.
-
Use a funnel for liquids to prevent spills.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[5]
-
-
Secure Container: Keep the waste container tightly closed at all times, except when actively adding waste.[7] This prevents the release of vapors and protects against spills.
-
Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Use secondary containment (e.g., a spill tray or tub) to capture any potential leaks.
-
Do not store incompatible waste types together. This compound should be kept away from strong oxidizing agents and strong bases.[2]
-
Regulatory Context: RCRA Classification
This compound is not specifically listed as a P-listed (acutely hazardous) or U-listed hazardous waste by the EPA.[8] Therefore, its classification as hazardous waste is determined by its characteristics:
-
Ignitability (D001): Not applicable. It is a combustible solid but does not have a low flash point.[2]
-
Corrosivity (D002): Not applicable. It is not an aqueous solution with a high or low pH.[8]
-
Reactivity (D003): Not applicable. It is stable under normal conditions.[2]
Given its properties, all waste containing this compound should be treated as non-listed, characteristic hazardous waste. The final determination and assignment of a specific waste code will be made by your institution's EHS professionals, who will arrange for disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7]
Spill and Emergency Procedures
Accidents can happen, and a prepared response is key to mitigating risk.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the material into a dustpan. Avoid creating dust.[3]
-
Place the collected material and all cleanup supplies (e.g., contaminated wipes) into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Minor Spill (Liquid):
-
Alert personnel and control the source of the leak if safe to do so.
-
Contain the spill using absorbent pads or sand.
-
Collect the absorbed material and place it into a hazardous waste container.
-
Clean the area thoroughly.
-
-
Major Spill or Exposure:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Large Spill: Evacuate the area. Alert your supervisor and contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill without specialized training and equipment.[9]
-
By adhering to this comprehensive disposal framework, you uphold the highest standards of safety and environmental responsibility, reinforcing the trust placed in you as a scientific professional.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
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Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories. Available at: [Link]
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Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Available at: [Link]
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CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Available at: [Link]
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Astech Ireland. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid propyl ester. Available at: [Link]
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MetaSci. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methylbenzoic acid. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid methyl ester. Available at: [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]
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California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Available at: [Link]
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New Jersey Department of Health. (2015, August). Hazardous Substance Fact Sheet: Phenol. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
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Hazardous Waste Experts. (2024, February 7). Which Substances Make Up the RCRA 8 Metals?. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-hydroxy-3-propylbenzoate (Propylparaben)
This guide provides an in-depth, procedural framework for the safe handling of Methyl 4-hydroxy-3-propylbenzoate, commonly known as propylparaben. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This document moves beyond a simple checklist, offering a causal-driven approach to personal protective equipment (PPE) selection, use, and disposal, ensuring a self-validating system of safety for you and your team.
Foundational Safety: Understanding the Hazard Profile
This compound (CAS No. 94-13-3) is a white, crystalline powder widely used as a preservative.[1][2] While effective in its application, its physical and chemical properties necessitate stringent safety protocols. The primary risks associated with handling this compound in a laboratory setting stem from its physical form and toxicological profile.
-
Inhalation Hazard: As a fine powder, it can easily become airborne during weighing, transfer, or mixing, creating a risk of respiratory tract irritation.[3][4]
-
Dermal and Ocular Hazards: Direct contact can cause skin irritation and serious eye irritation.[4] Prolonged or repeated skin contact may lead to contact dermatitis.[2]
-
Dust Explosion Risk: Like many fine organic powders, dust clouds of propylparaben can be explosive if exposed to an ignition source.[1] This underscores the importance of handling procedures that minimize dust generation.
-
Systemic Concerns: Some safety data indicates that the compound is suspected of damaging fertility or the unborn child, elevating the need to minimize all routes of exposure.[5]
Understanding these hazards is the critical first step in risk assessment and informs every subsequent decision regarding the selection and use of appropriate PPE.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical hazard. The following components are mandatory when handling this compound powder.
-
Eye and Face Protection:
-
Rationale: The potential for serious eye irritation from airborne powder necessitates robust protection.[4]
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are essential.[3][6] Standard safety glasses with side shields do not provide an adequate seal against fine dust and are therefore insufficient when handling the solid form.
-
Enhanced Protection: A face shield worn over chemical goggles should be considered during bulk transfers or when there is a significant risk of splashing or dust generation.[7]
-
-
Hand Protection:
-
Rationale: To prevent skin irritation and potential dermal absorption, chemically resistant gloves are required.[1][5]
-
Recommended Material: Nitrile gloves are the standard for incidental contact with a broad range of laboratory chemicals.[7] They provide excellent protection against powders and splashes of solutions. Always inspect gloves for tears or punctures before use.
-
Protocol: For prolonged tasks, consider double-gloving. Remove and replace gloves immediately if contamination is suspected. Never wear contaminated gloves outside of the immediate work area.
-
-
Protective Clothing:
-
Rationale: Prevents contamination of personal clothing and minimizes skin exposure.[3][8]
-
Minimum Requirement: A long-sleeved laboratory coat, fully buttoned, is mandatory. Non-flammable materials like cotton are preferred.[7]
-
Personal Attire: Long pants and fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[7]
-
-
Respiratory Protection:
-
Rationale: The primary route of exposure for the powdered form is inhalation, which can cause respiratory irritation.[4] Engineering controls, such as fume hoods or ventilated balance enclosures, are the first line of defense.[3][7] When these are insufficient or unavailable, respiratory protection is required.
-
When to Use: A respirator is necessary during any operation that may generate dust, such as weighing, scooping, or cleaning spills, especially if not performed within a certified chemical fume hood or ventilated enclosure.[3]
-
Recommended Type: A NIOSH-approved air-purifying respirator with at least an N95-rated particulate filter is required.[9] An N100 or P100 filter offers a higher filtration efficiency and is recommended for greater protection.[10][11] For environments with nuisance organic vapors, a combination cartridge may be appropriate.[10] All respirator use must be in accordance with a formal respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134).[11]
-
A Risk-Based Approach to PPE Selection
The level of required PPE is directly proportional to the risk of exposure for a given task. Use the following table and decision workflow to select the appropriate protective ensemble.
| Task / Scale | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Working with Dilute Solutions (<1%) | Chemical Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required with good general ventilation. |
| Weighing Small Quantities (<5g) in a Ventilated Enclosure | Chemical Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required if enclosure is certified and functioning properly. |
| Weighing or Transferring Powder on an Open Bench (>5g) | Chemical Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Mandatory: N95/P100 Particulate Respirator.[3][4] |
| Bulk Transfers or Compounding | Chemical Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Mandatory: N95/P100 Particulate Respirator.[3][4] |
| Cleaning Spills of Powder | Chemical Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Lab Coat | Mandatory: N95/P100 Particulate Respirator.[12] |
Below is a logical workflow to aid in the rapid assessment and selection of appropriate PPE.
Caption: PPE selection workflow for this compound.
Standard Operating Procedures (SOPs) for PPE Use
Proper technique in donning and doffing PPE is as crucial as the equipment itself to prevent contamination.
Donning (Putting On) Sequence
-
Clothing: Confirm proper lab attire (long pants, closed-toe shoes).
-
Lab Coat: Put on and fully button the lab coat.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye Protection: Put on chemical goggles and, if necessary, a face shield.
-
Gloves: Put on gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence
This sequence is designed to move from most contaminated to least contaminated, minimizing the risk of exposure.
-
Gloves: Remove the first pair of gloves (if double-gloved) or the single pair. Use a glove-to-glove technique (peel one glove off by pinching the cuff, then use the clean hand to slide under the cuff of the other glove) to avoid touching the outer surface with bare skin.
-
Lab Coat: Unbutton and remove the lab coat by folding it in on itself, touching only the inside surfaces.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back to the front.
-
Respirator (if used): Remove the respirator without touching the front filter surface.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.
Decontamination and Disposal Plan
Proper disposal is essential to protect yourself, your colleagues, and the environment.
-
Disposable PPE: Used gloves, disposable respirators, and any other contaminated disposable items must be placed in a designated hazardous waste container.[3] Do not discard them in the regular trash.
-
Non-Disposable PPE: Reusable items like chemical goggles and face shields should be decontaminated according to your institution's safety protocols.
-
Spill Cleanup: For spills, use an inert absorbent material.[5] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12][13] Do not use water to clean up dry powder, as this can spread contamination.[12] Prevent any material from entering drains or waterways, as it is harmful to aquatic life.[3]
By adhering to this comprehensive guide, you establish a robust safety framework that protects against the specific hazards of this compound, fostering a culture of safety and scientific excellence in your laboratory.
References
-
ToxServices LLC. (2023). PROPYLPARABEN (CAS #94-13-3) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. [Link]
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Acme-Hardesty Co. (2013). Propyl Paraben Safety Data Sheet. [Link]
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Covetrus North America. (n.d.). Safety Data Sheet. [Link]
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SD Fine-Chem Limited. (n.d.). METHYL-4-HYDROXYBENZOATE Safety Data Sheet. [Link]
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CPAChem. (2023). Safety data sheet: 4-Hydroxybenzoic acid-propyl ester. [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
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PubChem, National Institutes of Health. (n.d.). Propylparaben. [Link]
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Classic Bells. (n.d.). Choosing a respirator. [Link]
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uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. [Link]
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Hazmat School. (2020). How to Comply With Respiratory Protection Standards. [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. [Link]
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PubChem, National Institutes of Health. (n.d.). Methylparaben. [Link]
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PubChem, National Institutes of Health. (n.d.). Methyl Benzoate. [Link]
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Cosmetic Ingredient Review. (2010). Alkyl Benzoates CIR Expert Panel Meeting. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
